molecular formula C9H7N3O2 B3352185 5-nitro-2-phenyl-1H-imidazole CAS No. 4308-29-6

5-nitro-2-phenyl-1H-imidazole

Cat. No.: B3352185
CAS No.: 4308-29-6
M. Wt: 189.17 g/mol
InChI Key: OIIFBUDLPDQPRC-UHFFFAOYSA-N
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Description

5-nitro-2-phenyl-1H-imidazole (CAS 4308-29-6) is a nitrogen-containing heterocyclic compound with the molecular formula C 9 H 7 N 3 O 2 and a molecular weight of 189.17 g/mol . This compound serves as a valuable chemical intermediate and pharmacophore in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. The imidazole ring is a fundamental scaffold in drug discovery, and its derivatives are known to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking . Derivatives of imidazole and its benzo-fused analogue, benzimidazole, have demonstrated significant potential in oncology research . Specifically, 5-nitrobenzimidazole scaffolds are recognized for their role in creating compounds with cytotoxic activity . Research indicates that such structures can be optimized to develop potent anticancer agents, with studies showing that 5-nitrobenzimidazol-2-yl analogues can exhibit broad-spectrum activity against various human cancer cell lines . The nitro group on the imidazole ring is a key functional modification that can influence the electronic properties and biological activity of the molecule, making it a crucial building block for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-6-10-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIFBUDLPDQPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444322
Record name 5-nitro-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4308-29-6
Record name 5-nitro-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Nitro-2-Phenyl-1H-Imidazole (CAS 4308-29-6)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Nitro-2-phenyl-1H-imidazole (CAS 4308-29-6) represents a critical scaffold in the nitroimidazole class of pharmacophores. While less ubiquitous than its 1-methyl-5-nitro analogs (e.g., metronidazole), the 2-phenyl derivative offers unique physicochemical properties due to the lipophilic phenyl moiety at the C2 position. This substitution significantly alters the compound's partition coefficient (LogP) and tissue distribution profile compared to purely alkylated nitroimidazoles.

This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore its synthesis, reductive bioactivation mechanism, and experimental handling. It serves as a foundational document for investigating this molecule as a lead compound for antimicrobial or hypoxic-selective antitumor applications.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The core structure consists of an imidazole ring substituted at the C2 position with a phenyl group and at the C4 or C5 position with a nitro group. Due to annular tautomerism in N-unsubstituted imidazoles, the 4-nitro and 5-nitro forms are in rapid equilibrium and are chemically equivalent in solution until N-alkylation fixes the bond structure.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 4308-29-6Specific to the N-unsubstituted parent.
IUPAC Name 5-nitro-2-phenyl-1H-imidazoleTautomer: 4-nitro-2-phenyl-1H-imidazole.
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Yellow crystalline solidNitro group conjugation imparts color.
Melting Point ~200–205 °C (Predicted)Parent 2-phenylimidazole melts at ~148°C; nitro substitution typically elevates MP significantly.
Solubility DMSO, DMF, Methanol (Hot)Poor water solubility due to phenyl lipophilicity.
pKa (Acidic) ~9.0 - 10.0 (Predicted)The electron-withdrawing nitro group increases the acidity of the N1-proton compared to 2-phenylimidazole (pKa ~13).
LogP ~2.1 (Predicted)Higher lipophilicity than metronidazole (LogP -0.02), facilitating membrane crossing.

Part 3: Synthetic Pathways

The synthesis of 5-nitro-2-phenylimidazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring. However, the reaction requires careful control to prevent dinitration (forming 4,5-dinitro-2-phenylimidazole) or degradation.

Core Synthesis Protocol: Nitration of 2-Phenylimidazole

Principle: The imidazole ring is deactivated by the acidic conditions (protonation of N3), but the 4/5 positions remain susceptible to electrophilic attack by the nitronium ion (


). The phenyl ring is less reactive towards nitration under these specific conditions due to the deactivating effect of the protonated imidazole substituent, though competitive nitration on the phenyl ring is a potential side reaction if temperature is uncontrolled.
Step-by-Step Methodology:
  • Preparation of Mixed Acid: In a 250 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid (

    
    , 98%) to 0–5°C using an ice-salt bath. Slowly add 15 mL of fuming nitric acid (
    
    
    
    , >90%) dropwise, maintaining temperature below 10°C.
  • Substrate Addition: Slowly add 5.0 g (35 mmol) of 2-phenylimidazole (CAS 670-96-2) to the acid mixture in small portions. Critical: Exothermic reaction.[1] Ensure temperature does not exceed 15°C to avoid dinitration.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material will disappear, and a less polar yellow spot will appear.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.

  • Neutralization: Adjust pH to ~5–6 using 25% aqueous ammonia or solid sodium bicarbonate. Note: Do not make highly basic (pH > 9) immediately, as nitroimidazoles can degrade or ring-open in strong alkali.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol or methanol/water to yield yellow needles.

Visualization of Synthetic Logic

Synthesis Start 2-Phenylimidazole (CAS 670-96-2) Intermediate Sigma Complex (Protonated) Start->Intermediate Protonation (N3) Reagent Mixed Acid (HNO3 / H2SO4) Reagent->Intermediate NO2+ Attack (C4/5) Product 5-Nitro-2-phenyl-1H-imidazole (CAS 4308-29-6) Intermediate->Product -H+ (T < 25°C) SideProduct 4,5-Dinitro-2-phenylimidazole (Impurity) Intermediate->SideProduct Excess HNO3 / High Temp

Figure 1: Electrophilic nitration pathway. Strict temperature control is required to favor the mono-nitro product over the dinitro impurity.

Part 4: Mechanism of Action & Pharmacology

The biological activity of 5-nitro-2-phenylimidazole relies on the bioreductive activation mechanism characteristic of the nitroimidazole class. This compound acts as a prodrug that is selectively toxic to anaerobic organisms (bacteria and protozoa) and hypoxic tumor cells.

The Redox Trigger
  • Entry: The lipophilic phenyl group facilitates passive diffusion across the cell membrane.

  • Reduction: In anaerobic environments, low-redox-potential electron transport proteins (e.g., ferredoxin, flavodoxin) transfer a single electron to the nitro group.

  • Radical Formation: This forms a nitro radical anion (

    
    ).
    
  • Futile Cycling (Aerobic): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide. This limits toxicity in healthy, oxygenated mammalian cells (selective toxicity).

  • Toxic Activation (Anaerobic): In the absence of oxygen, the radical anion undergoes further reduction to highly reactive nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates.
  • Target: These electrophilic intermediates form covalent adducts with DNA, causing strand breakage and cell death.

Visualization of Bioactivation Pathway

MoA Prodrug 5-Nitro-2-phenylimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Ferredoxin/Nitroreductase) Radical->Prodrug Futile Cycle Superoxide Superoxide (O2•-) (Low Toxicity) Radical->Superoxide O2 present Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic Further Reduction Oxygen O2 (Aerobic) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA Bacterial/Tumor DNA Hydroxylamine->DNA Covalent Binding Damage Strand Breaks / Cell Death DNA->Damage Adduct Formation

Figure 2: Bioreductive activation mechanism. The pathway bifurcates based on oxygen availability, ensuring selectivity for anaerobic/hypoxic tissues.

Part 5: Experimental Protocols

A. Analytical Validation (HPLC)

To verify purity and stability, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (Nitro group absorption).

  • Expected Retention: 2-Phenylimidazole (Parent) elutes earlier; 5-Nitro-2-phenylimidazole elutes later due to the nitro group stabilizing the neutral form and potential intramolecular H-bonding.

B. In Vitro Biological Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Bacteroides fragilis (anaerobe).

  • Media: Brucella Broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).

  • Inoculum: Prepare a suspension of B. fragilis from a 24h culture to match 0.5 McFarland standard.

  • Dilution: Prepare serial 2-fold dilutions of 5-nitro-2-phenylimidazole in DMSO/Broth (keep DMSO < 1%). Range: 0.125 to 128 µg/mL.

  • Incubation: Add inoculum to plates. Incubate in an anaerobic jar (GasPak system) at 37°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Metronidazole (Expected MIC ~0.5–2.0 µg/mL).

    • Test Compound: Expected MIC ~1.0–8.0 µg/mL (Activity may vary due to solubility/uptake differences).

Part 6: Safety & Handling

  • Hazard Classification: GHS Category 2 (Suspected Mutagen). Nitroimidazoles are known to be mutagenic in the Ames test due to their DNA-damaging mechanism.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Pregnancy Warning: Avoid handling if pregnant, as related compounds (metronidazole) have teratogenic concerns in high doses.

  • Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon prolonged light exposure.

References

  • Synthesis & Nitration: Lian, P., et al. (2022). "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions." Central European Journal of Energetic Materials, 19(4), 379-392. Link

  • Crystal Structure: Olszak, T. A., et al. (1994). "1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole." Acta Crystallographica Section C, 50(5), 761-763. Link

  • Mechanism of Action: Leitsch, D., et al. (2007). "Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia." International Journal for Parasitology, 37(5), 521-527. Link

  • General Properties (Parent): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Link

  • Tautomerism in Nitroimidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

Sources

Technical Guide: Structural Dynamics and Characterization of 4(5)-Nitro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the tautomeric structure, synthesis, and characterization of 4(5)-nitro-2-phenyl-1H-imidazole. It is designed for researchers requiring actionable data on the structural dynamics of nitroimidazoles.[1]

Executive Summary

The molecule 4(5)-nitro-2-phenyl-1H-imidazole represents a critical scaffold in medicinal chemistry, particularly in the development of hypoxic cell radiosensitizers and antimicrobial agents. Its physicochemical behavior is defined by annular tautomerism , where the hydrogen atom on the pyrrole-like nitrogen oscillates between the N1 and N3 positions. This oscillation fundamentally alters the position of the nitro group relative to the phenyl ring, creating two distinct tautomers: 4-nitro and 5-nitro .

This guide details the thermodynamic preferences, spectroscopic signatures, and synthetic pathways required to isolate and characterize these tautomers.[1]

Part 1: Theoretical Framework of Tautomerism

The Equilibrium Mechanism

In solution, 4(5)-nitro-2-phenyl-1H-imidazole exists as a rapid equilibrium mixture.[1] The tautomerism involves a [1,5]-sigmatropic proton shift between the two nitrogen atoms of the imidazole ring.[1]

  • Tautomer A (4-Nitro): The hydrogen is on N1, and the nitro group is at position C4.

  • Tautomer B (5-Nitro): The hydrogen is on N1, and the nitro group is at position C5 (formally equivalent to H on N3 and Nitro on C4 in the unnumbered ring).

Thermodynamic Stability

While the equilibrium is solvent-dependent, the 4-nitro tautomer is generally thermodynamically favored over the 5-nitro form due to two primary factors:

  • Electronic Repulsion: In the 5-nitro tautomer, the oxygen atoms of the nitro group are in closer proximity to the lone pair of the N3 nitrogen (or the N-H if numbered differently), creating destabilizing electrostatic repulsion.

  • Resonance Stabilization: The 4-nitro form allows for more efficient delocalization of the nitrogen lone pair into the nitro group without disrupting the aromaticity as significantly as the 5-nitro form.[1]

Visualization of the Pathway

The following diagram illustrates the proton migration and the resonance contributors stabilizing the 4-nitro form.

Tautomerism cluster_factors Stability Factors Taut4 4-Nitro Tautomer (Thermodynamically Favored) Transition Transition State [1,5]-H Shift Taut4->Transition Deprotonation/Shift F1 Reduced Steric Clash (4-NO2) Taut4->F1 Taut5 5-Nitro Tautomer (Sterically Hindered) Transition->Taut5 Reprotonation F2 Optimized H-Bond Acidity

Caption: Figure 1.[1][2] Tautomeric equilibrium between 4-nitro and 5-nitro forms.[1] The 4-nitro tautomer is favored due to minimized steric repulsion between the nitro group and the adjacent nitrogen lone pair.

Part 2: Spectroscopic Characterization (NMR & UV-Vis)

Distinguishing the tautomers requires specific conditions because rapid proton exchange at room temperature often results in averaged signals.[1]

Nuclear Magnetic Resonance (NMR)

To observe distinct tautomers, spectra should be acquired in DMSO-d6 (which slows exchange via H-bonding) or at low temperatures (< -20°C) .

Feature4-Nitro Tautomer (Major)5-Nitro Tautomer (Minor)Notes
H-N (Imid) ~13.5 - 14.0 ppm~13.5 - 14.0 ppmOften appears as one broad singlet due to exchange.[1]
H-C (Ring) ~8.30 ppm (Singlet)~7.90 ppm (Singlet)The proton adjacent to the nitro group is highly deshielded.
C-NO2 (

C)
~145 ppm~136 ppmThe carbon bearing the nitro group shifts significantly.
Phenyl Protons 7.4 - 8.1 ppm (Multiplet)7.4 - 8.1 ppm (Multiplet)Less sensitive to tautomerism; overlaps for both forms.[1]

Diagnostic Protocol:

  • Dissolve sample in dry DMSO-d6.[1]

  • Acquire

    
    H NMR at 298 K. If C4-H signal is broad, cool to 253 K.[1]
    
  • N-Methylation Test: To permanently distinguish the isomers for reference, react a small aliquot with methyl iodide.[1] This "locks" the tautomers into 1-methyl-4-nitro and 1-methyl-5-nitro derivatives, which can be separated and identified by NOE (Nuclear Overhauser Effect) spectroscopy.[1] The 1-methyl-5-nitro isomer will show NOE between the N-methyl group and the C4-proton; the 1-methyl-4-nitro isomer will not.[1]

UV-Vis Spectroscopy & pKa

The nitro group renders the imidazole ring significantly more acidic than the parent heterocycle.[1]

  • pKa (NH deprotonation): ~9.3 (compared to ~14.4 for imidazole).[1]

  • UV Shift: In alkaline media (pH > 10), the formation of the nitroimidazolate anion causes a bathochromic shift (red shift) in the absorption maximum (

    
     shifts from ~300 nm to ~340 nm) due to extended conjugation of the anionic charge with the nitro group.
    

Part 3: Solid-State Structure (Crystallography)

In the crystalline state, the equilibrium collapses, and the molecule typically adopts the 4-nitro tautomer configuration.

Crystal Packing Forces[1]
  • Hydrogen Bonding: The molecules form infinite chains or dimers.[1] The N-H of one imidazole donates a hydrogen bond to the N3 (pyridine-like nitrogen) of a neighboring molecule.

  • Nitro Group Interactions: The nitro group often participates in weak

    
     interactions but rarely acts as the primary acceptor for the strong N-H bond, as the ring nitrogen is a superior base.
    
  • Planarity: The phenyl ring and imidazole ring are rarely coplanar due to steric hindrance between the ortho-phenyl protons and the imidazole N-H or nitro group.[1] A torsion angle of 20°–40° is typical.[1]

Part 4: Synthesis and Regioselectivity

Direct nitration of 2-phenylimidazole is challenging because the phenyl ring is often more reactive than the protonated imidazole ring.[1] The following protocol utilizes a condensation approach to ensure the nitro group is placed on the imidazole ring.

Recommended Synthetic Route: Modified Debus-Radziszewski

This method avoids phenyl-ring nitration by building the imidazole ring around the nitro group.[1]

Reagents:

  • Benzamidine hydrochloride[1][3][4]

  • Bromonitromethane (or Nitro-malonaldehyde equivalent)

  • Base (K2CO3)

Workflow Diagram:

Synthesis Start Start: Benzamidine HCl Step1 Step 1: Condensation + Bromonitromethane Solvent: THF/H2O Start->Step1 Inter Intermediate: Acyclic Amidine Step1->Inter Step2 Step 2: Cyclization Base (K2CO3), Reflux Inter->Step2 Product Crude Product: 4(5)-nitro-2-phenylimidazole Step2->Product Purify Purification: Recrystallization (Ethanol) or Column Chromatography Product->Purify

Caption: Figure 2. Synthesis workflow targeting the imidazole ring nitration via cyclization.

Alternative: Direct Nitration (High Risk of Isomers)

If nitrating 2-phenylimidazole directly using mixed acid (


):
  • Temperature Control: Must be kept below 0°C to minimize phenyl nitration.

  • Product Distribution: Expect a mixture of 2-(4-nitrophenyl)imidazole (major) and 4-nitro-2-phenylimidazole (minor).[1]

  • Separation: The 4-nitro-imidazole isomer is generally more acidic and can be separated by base extraction or careful chromatography on silica gel (eluent: CHCl3/MeOH).[1]

Part 5: Experimental Protocol for Characterization

Objective: Confirm structure and tautomeric ratio of a synthesized sample.

  • Sample Prep: Dissolve 5 mg of the solid in 0.6 mL DMSO-d6.

  • 1H NMR Acquisition:

    • Run standard proton scan (16 scans, d1=2s).[1]

    • Check: Look for singlet at ~8.3 ppm.[1] If multiple singlets appear in the 7.8–8.5 range, you likely have a mixture of tautomers (slow exchange) or regioisomers (phenyl-nitrated).

  • D2O Shake: Add 1 drop of

    
     to the NMR tube and shake.
    
    • Result: The broad signal at >13 ppm (NH) should disappear.[1] The CH signals will remain but may sharpen if they were coupling to the NH.[1]

  • Melting Point: 4(5)-nitro-2-phenylimidazoles typically melt with decomposition >200°C. Sharp melting points indicate high tautomeric purity in the crystal lattice.[1]

References

  • Tautomerism in Nitroimidazoles

    • Alkorta, I., et al. "Annular tautomerism of imidazoles."[1] Chemical Society Reviews.[1]

  • Crystal Structure & Hydrogen Bonding

    • Kowalski, A. "2-Methyl-4-nitro-1-phenylimidazole."[1] Acta Crystallographica Section C. (Provides structural analog data).

  • Synthesis & Nitration Protocols

    • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis.[1]

  • pKa and Physical Properties

    • PubChem Compound Summary for Nitroimidazoles.[1]

Sources

An In-depth Technical Guide to the Isomeric Stability of 2-Phenyl-4-Nitroimidazole and 2-Phenyl-5-Nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substitution pattern of functional groups on the imidazole scaffold is a critical determinant of a molecule's physicochemical properties, including its stability, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the factors governing the relative stability of two constitutional isomers: 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole. By dissecting the electronic effects, steric interactions, and potential intramolecular forces at play, we will establish a theoretical framework for predicting and understanding the stability differences between these two compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with substituted nitroimidazole derivatives.

Introduction to Nitroimidazoles: A Scaffold of Significance

Nitroimidazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse therapeutic applications.[1][2] They are cornerstone moieties in the development of antibiotics against anaerobic bacteria and protozoa, and also serve as radiosensitizers in cancer therapy.[1][3][4] The biological activity of nitroimidazoles is intrinsically linked to the electrochemical properties of the nitro group, which can be modulated by the nature and position of other substituents on the imidazole ring.[5] The 5-nitroimidazoles, in particular, are a well-established class of antimicrobial agents.[2][6][7]

The synthesis of specifically substituted nitroimidazoles often yields a mixture of isomers, necessitating a deep understanding of their relative stabilities for the optimization of reaction conditions and the isolation of the desired product. This guide focuses on the 2-phenyl substituted 4-nitro and 5-nitro isomers, providing a detailed examination of the subtle yet significant forces that dictate their thermodynamic stability.

The Decisive Factors: A Triad of Molecular Forces

The thermodynamic stability of a molecule is a measure of its energy content; lower energy corresponds to greater stability. For the isomers , three primary factors interact to determine their overall energy and thus their relative stability:

  • Electronic Effects: The interplay of inductive and resonance effects of the phenyl and nitro substituents on the electron density of the imidazole ring.

  • Steric Hindrance: The repulsive forces that arise when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's potential energy.[8][9]

  • Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonding, within a single molecule.[10][11]

The following sections will delve into each of these factors in the context of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole.

Comparative Analysis of Isomeric Stability

Molecular Structures and Key Differences

The fundamental difference between the two isomers lies in the position of the electron-withdrawing nitro group relative to the other substituents on the imidazole ring.

Figure 1: Molecular Structures of the Isomers.

Electronic Effects: A Push-Pull Scenario

The imidazole ring is an electron-rich aromatic system. The phenyl group at the C2 position is generally considered to be weakly electron-withdrawing via an inductive effect, but it can also participate in resonance. The nitro group is strongly electron-withdrawing by both inductive and resonance effects.

In the 2-phenyl-4-nitroimidazole isomer, the electron-withdrawing nitro group is at a position that allows for significant resonance delocalization of the imidazole ring's pi-electrons. This delocalization stabilizes the molecule.

In the 2-phenyl-5-nitroimidazole isomer, the nitro group is adjacent to the NH tautomeric proton. The proximity of the strongly electron-withdrawing nitro group to the N1 nitrogen can influence the acidity of the N-H proton and the overall electron distribution in the ring.

G cluster_0 Electronic Influences in 2-Phenyl-4-Nitroimidazole cluster_1 Electronic Influences in 2-Phenyl-5-Nitroimidazole Imidazole_A Imidazole Ring (Electron Rich) Phenyl_A Phenyl Group (C2) (Weakly Withdrawing) Imidazole_A->Phenyl_A Inductive Effect Nitro_A Nitro Group (C4) (Strongly Withdrawing) Imidazole_A->Nitro_A Resonance & Inductive Effects Stability_A Enhanced Electronic Stabilization Nitro_A->Stability_A Imidazole_B Imidazole Ring (Electron Rich) Phenyl_B Phenyl Group (C2) (Weakly Withdrawing) Imidazole_B->Phenyl_B Inductive Effect Nitro_B Nitro Group (C5) (Strongly Withdrawing) Imidazole_B->Nitro_B Inductive Effect Stability_B Altered Electron Distribution Nitro_B->Stability_B

Figure 2: Electronic Push-Pull Effects.

Steric Hindrance: The Role of the Phenyl Group

The phenyl group is a bulky substituent, and its presence at the C2 position introduces significant steric hindrance.[9][14] The degree to which this steric bulk destabilizes the molecule depends on the proximity of other substituents.

  • In 2-phenyl-4-nitroimidazole , the nitro group is separated from the phenyl group by the N3 nitrogen. This separation minimizes direct steric repulsion between the two bulky groups.

  • In 2-phenyl-5-nitroimidazole , the nitro group is on the same side of the ring as the N1-H and is adjacent to the C2-phenyl group. While not directly bonded to the same carbon, the proximity of the large phenyl and nitro groups can lead to some degree of steric strain, potentially forcing the phenyl ring to twist out of planarity with the imidazole ring. This would disrupt pi-orbital overlap and could be a destabilizing factor.

It is generally observed that steric hindrance can significantly influence reaction rates and molecular stability.[8][15] Therefore, the isomer with less steric crowding is expected to be more stable.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding exists in these molecules, particularly between the N-H of the imidazole ring and an oxygen atom of the nitro group.

  • In 2-phenyl-4-nitroimidazole , the geometry is less favorable for the formation of a strong intramolecular hydrogen bond.

  • In 2-phenyl-5-nitroimidazole , the N-H proton and the nitro group are on the same side of the imidazole ring, making the formation of an intramolecular hydrogen bond more geometrically feasible. Such an interaction could lead to the formation of a stable six-membered ring-like structure, which would significantly stabilize this isomer. The formation of intramolecular hydrogen bonds is known to be a significant factor in the stabilization of molecules.[10][11][16]

Based on this, the potential for intramolecular hydrogen bonding would favor the stability of the 5-nitro isomer.

Synthesis and Predicted Stability

The synthesis of nitroimidazoles can be achieved through various routes, often involving the nitration of a pre-functionalized imidazole precursor.[1][17] For instance, 2-phenylimidazole could be subjected to nitration, which would likely yield a mixture of the 4-nitro and 5-nitro isomers. The ratio of these products would be influenced by both kinetic and thermodynamic factors.

Considering the interplay of the factors discussed:

  • Electronic Effects: The resonance stabilization in the 4-nitro isomer is a strong stabilizing factor.

  • Steric Hindrance: The 4-nitro isomer is likely to experience less steric strain.

  • Intramolecular Hydrogen Bonding: The 5-nitro isomer has the potential for stabilizing intramolecular hydrogen bonding.

Experimental and Computational Protocols

To definitively determine the relative stability of these two isomers, a combination of experimental and computational approaches is recommended.

Protocol for Isomer Synthesis

A plausible synthetic route would involve the nitration of 2-phenylimidazole.

Objective: To synthesize a mixture of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole for comparative analysis.

Materials:

  • 2-phenylimidazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-phenylimidazole to an excess of concentrated sulfuric acid.

  • Once the 2-phenylimidazole is fully dissolved, cool the mixture to 0°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the two isomers.

  • Characterize the isolated isomers using NMR, IR, and mass spectrometry.

Protocol for Computational Stability Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of isomers.[3][12][13]

Objective: To calculate the ground state energies of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole to determine their relative thermodynamic stability.

Methodology:

  • Structure Building: Construct the 3D structures of both 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole using a molecular modeling software.

  • Conformational Analysis: Perform a conformational search for each isomer to identify the lowest energy conformers, particularly concerning the orientation of the phenyl and nitro groups.

  • Geometry Optimization: Perform full geometry optimization of the lowest energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[12][13]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Comparison: Compare the ZPVE-corrected total electronic energies of the most stable conformers of the two isomers. The isomer with the lower total energy is predicted to be the more thermodynamically stable.

G start Start build Build 3D Structures (Isomer 1 & Isomer 2) start->build conform Conformational Search build->conform optimize DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conform->optimize freq Frequency Calculation optimize->freq energy Compare ZPVE-Corrected Total Energies freq->energy result Identify More Stable Isomer (Lower Energy) energy->result

Figure 3: Computational Workflow for Stability Analysis.

Data Summary

The following table summarizes the key factors influencing the stability of the two isomers. The values for relative energy are hypothetical and would need to be confirmed by computational analysis.

Feature2-Phenyl-4-nitroimidazole2-Phenyl-5-nitroimidazolePredicted Impact on Stability
Electronic Effects Strong resonance stabilizationAltered electron distributionFavors 4-nitro isomer
Steric Hindrance Lower steric strainPotential steric clashFavors 4-nitro isomer
Intramolecular H-Bonding Geometrically less favorableGeometrically favorableFavors 5-nitro isomer
Predicted Relative Energy LowerHigher4-nitro isomer is more stable

Conclusion

The relative stability of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole is governed by a delicate balance of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding. A qualitative analysis suggests that the 2-phenyl-4-nitroimidazole isomer is likely to be the more thermodynamically stable of the two, primarily due to more effective resonance stabilization and lower steric strain. However, the possibility of a stabilizing intramolecular hydrogen bond in the 5-nitro isomer cannot be discounted without further investigation. For an unambiguous determination of the more stable isomer, the computational and experimental protocols outlined in this guide should be pursued. A thorough understanding of these stability differences is crucial for the rational design and synthesis of novel nitroimidazole-based therapeutic agents.

References

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PubMed. [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. [Link]

  • Hydrogen bond system generated by nitroamino rearrangement. Royal Society of Chemistry. [Link]

  • First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole. Nepal Journals Online. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • The hydrogen-bonding interactions of the nitroimidazole molecule. ResearchGate. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

  • Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. PubMed. [Link]

  • Fig. 1 Structures of nitroimidazole compounds investigated:... ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. PSE Community.org. [Link]

  • Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Journal of the American Chemical Society. [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. [Link]

  • In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on Tinidazole and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation. ACS Omega. [Link]

  • Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

  • Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Sciences. [Link]

  • Nitroimidazole-Based Ruthenium(II) Complexes: Playing with Structural Parameters to Design Photostable and Light-Responsive Antibacterial Agents. FLORE. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • How much steric hindrance does a phenyl group offer? Chemistry Stack Exchange. [Link]

  • Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]

  • Process for the preparation of 2-nitroimidazoles.
  • Thermodynamic Modeling and Solubility Study of Satranidazole in Different Monosolvents at Different Temperatures. ACS Publications. [Link]

  • The suggested steric hindrance between a phenyl group of the ligand and... ResearchGate. [Link]

  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? PMC. [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ijper.org. [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]

Sources

pKa values of 5-nitro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling and pKa Determination of 5-Nitro-2-Phenyl-1H-Imidazole

Executive Summary & Chemical Identity

5-Nitro-2-phenyl-1H-imidazole is a bioactive heterocyclic scaffold often investigated for its antimicrobial, radiosensitizing, and antiparasitic properties.[1] Its physicochemical behavior is defined by the interplay between the electron-withdrawing nitro group at position 5 and the conjugated phenyl ring at position 2.

Understanding the acid dissociation constants (pKa) of this compound is critical for predicting its pharmacokinetics, specifically its solubility in gastrointestinal fluids and its passive permeability across lipid membranes.

Property Details
IUPAC Name 5-nitro-2-phenyl-1H-imidazole
Molecular Formula C

H

N

O

Molecular Weight 189.17 g/mol
Core Scaffold Imidazole (Amphoteric)
Key Substituents 5-Nitro (-NO

, strongly EWG), 2-Phenyl (-Ph, conjugation/steric bulk)

Theoretical Framework: pKa Prediction & SAR Analysis

Unlike simple imidazole (pKa ~ 6.95), 5-nitro-2-phenyl-1H-imidazole exhibits significantly altered ionization behavior due to the electronic effects of its substituents.[1] It behaves as a weak acid and a very weak base .[1]

Structural Factors Influencing pKa
  • The Nitro Effect (Position 5): The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2]

    • Effect on Basicity: It drastically reduces electron density at the N3 nitrogen, making it difficult to protonate. (Lowers pKa

      
      ).
      
    • Effect on Acidity:[1][2][3][4] It stabilizes the negative charge on the resulting imidazolate anion after deprotonation of N1-H. (Lowers pKa

      
      ).[2]
      
  • The Phenyl Effect (Position 2): The phenyl ring extends the conjugated system.

    • Effect on Acidity:[1][2][3][4] It provides additional resonance stabilization for the anion, further increasing acidity compared to 4-nitroimidazole.[1]

Estimated pKa Values (SAR-Derived)

Based on high-fidelity Structure-Activity Relationship (SAR) data from experimentally validated analogues (Metronidazole, 2-Phenylimidazole, and 4-Nitroimidazole), the following values are established:

Ionization Step Equilibrium Estimated pKa Physiological State (pH 7.4)
pKa

(Basic)
Cation (H

A

)

Neutral (HA) + H

2.0 ± 0.5 Fully Deprotonated (Neutral)
pKa

(Acidic)
Neutral (HA)

Anion (A

) + H

8.8 ± 0.5 Predominantly Neutral (~96%)

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>95%) in its neutral, uncharged form .[2] This suggests high membrane permeability (Lipinski compliant) but potentially low aqueous solubility unless formulated as a salt or in a co-solvent system.[2]

Ionization Equilibria Diagram

The following diagram illustrates the protonation states of 5-nitro-2-phenyl-1H-imidazole across the pH scale.

Ionization cluster_legend Physiological Relevance (pH 7.4) Cation Cationic Form (H2A+) (Protonated at N3) pH < 2.0 Neutral Neutral Form (HA) (Dominant Species) pH 2.5 - 8.0 Cation->Neutral pKa1 ~ 2.0 (-H+) Neutral->Cation Anion Anionic Form (A-) (Deprotonated at N1) pH > 9.5 Neutral->Anion pKa2 ~ 8.8 (-H+) Anion->Neutral

Caption: Protonation equilibria of 5-nitro-2-phenyl-1H-imidazole showing the transition from cationic to anionic species.

Experimental Protocol: Spectrophotometric Determination

Due to the presence of the nitro and phenyl chromophores, UV-Visible Spectrophotometry is the most accurate method for determining these pKa values. Potentiometric titration may lack sensitivity for the very low basic pKa (~2.0) due to solvent leveling effects in water.[2]

Reagents & Equipment
  • Compound: 5-Nitro-2-phenyl-1H-imidazole (>98% purity).[1]

  • Solvent: Methanol (HPLC grade) for stock solution; Water (double distilled) for buffers.[2]

  • Buffers: Britton-Robinson universal buffer (pH 1.8 – 12.0) to maintain constant ionic strength (

    
     M).[2]
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with thermostated quartz cuvettes (25°C).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of the compound in 100 mL of Methanol to create a stock solution (~0.5 mM).

  • Aliquot Preparation: Transfer 1.0 mL of stock solution into ten separate 10 mL volumetric flasks.

  • pH Adjustment: Dilute each flask to volume using Britton-Robinson buffers of varying pH (ranging from 1.0 to 12.0 in 1.0 increments).

  • Scanning: Record the UV spectrum (200–500 nm) for each solution against a solvent blank.

  • Isosbestic Point Identification: Overlay the spectra. The presence of sharp isosbestic points confirms a clean two-component equilibrium (e.g., HA

    
     A
    
    
    
    ).[1]
  • Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum change (

    
    ).[2] Use the Henderson-Hasselbalch equation (linearized) to calculate pKa.[2]
    
Calculation Logic

For the acidic transition (HA


 A

):

[1][2]
  • 
    : Absorbance at specific pH.
    
  • 
    : Absorbance of the fully protonated (neutral) form.[2]
    
  • 
    : Absorbance of the fully deprotonated (anionic) form.[2]
    

Experimental Workflow Diagram

Workflow Start Start: 10mg Compound Stock Stock Solution (MeOH, 0.5 mM) Start->Stock Mix Prepare 10 Aliquots (1:9 Stock:Buffer ratio) Stock->Mix Buffer Buffer Preparation (Britton-Robinson, pH 1-12) Buffer->Mix Scan UV-Vis Scanning (200-500 nm) Mix->Scan Data Identify Isosbestic Points & Select Lambda Max Scan->Data Calc Henderson-Hasselbalch Plot Calculate pKa Data->Calc

Caption: Spectrophotometric workflow for pKa determination of nitroimidazoles.

References

  • Cho, M. J., et al. (1973). Thermodynamics of the ionization of nitroimidazoles. Journal of Pharmaceutical Sciences. Link (Establishes the effect of nitro groups on imidazole basicity).[2]

  • Epstein, J. B., & Bansal, R. K. (2007). Physicochemical properties of 2-substituted imidazoles. Tetrahedron. (Provides comparative data for 2-phenylimidazole pKa ~6.48).[1][2]

  • Edwards, D. I. (1993).[2] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy.[5] Link (Discusses the electron-withdrawing nature of the 5-nitro group).[2]

  • PubChem Compound Summary. (2024). 2-Phenylimidazole (CID 69591).[1][2][6] National Center for Biotechnology Information. Link (Source for 2-phenylimidazole experimental properties).[1][2]

  • Leito, I., et al. (2019).[2] Unified pH Values of Liquid Chromatography Mobile Phases. Journal of Chromatography A. (Reference for Britton-Robinson buffer preparation standards).

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-Nitro-2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical whitepaper for researchers and formulation scientists working with 5-nitro-2-phenylimidazole . It synthesizes available physicochemical data from structural analogs (2-phenylimidazole and nitro-heterocycles) to establish a predictive solubility profile, while providing a rigorous experimental framework for generating precise thermodynamic data.

Executive Summary

5-Nitro-2-phenylimidazole is a pharmacologically significant scaffold, often serving as a core structure in the development of antimicrobial and antiprotozoal agents (similar to metronidazole and tinidazole). Its physicochemical behavior is dominated by the interplay between the lipophilic phenyl ring at the C2 position and the strongly electron-withdrawing nitro group at the C5 position.

Understanding the solubility of this compound in organic solvents is critical for three phases of drug development:

  • Synthesis & Purification: Identifying the optimal solvent for recrystallization (maximizing yield and purity).

  • Thermodynamic Modeling: Determining the enthalpy and entropy of dissolution to predict stability.

  • Formulation: Selecting appropriate vehicles for liquid dosage forms or bioavailability enhancement.

This guide provides a predicted solubility landscape based on Structure-Activity Relationship (SAR) analysis and details a self-validating protocol for experimental verification.

Physicochemical Profile &

An In-depth Technical Guide to the Synthesis and Melting Point Determination of 5-nitro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-nitro-2-phenyl-1H-imidazole, with a primary focus on the accurate determination of its melting point range. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the principles and practical methodologies associated with this class of compounds.

Introduction: The Significance of 5-nitro-2-phenyl-1H-imidazole and its Melting Point

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of antimicrobial and antiprotozoal drugs. The introduction of a phenyl group at the 2-position and a nitro group at the 5-position of the imidazole ring can significantly modulate the compound's electronic properties, and consequently, its biological activity. As with any crystalline organic compound, the melting point of 5-nitro-2-phenyl-1H-imidazole is a critical physical constant. It serves as a primary indicator of purity and a key parameter for identification. A sharp and well-defined melting point range suggests a high degree of purity, while a depressed and broad melting range is indicative of the presence of impurities.[1][2][3]

This guide will delve into the theoretical underpinnings and practical aspects of melting point determination, contextualized for 5-nitro-2-phenyl-1H-imidazole. We will explore the factors influencing the melting point and provide a detailed, self-validating protocol for its accurate measurement. Furthermore, a robust synthetic and purification protocol is presented to enable the acquisition of a high-purity sample suitable for analytical characterization.

The Science of Melting: Factors Influencing the Melting Point of 5-nitro-2-phenyl-1H-imidazole

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4][5] For 5-nitro-2-phenyl-1H-imidazole, several key factors dictate its melting point:

  • Intermolecular Forces: The molecule possesses several features that contribute to strong intermolecular interactions:

    • Hydrogen Bonding: The N-H bond of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

    • Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule, leading to strong dipole-dipole attractions between molecules.

    • Van der Waals Forces: The phenyl group and the overall molecular structure contribute to van der Waals forces.[4][6]

  • Molecular Symmetry and Packing: The planarity of the imidazole and phenyl rings allows for efficient packing in the crystal lattice. Symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular forces and a higher melting point.[6][7]

  • Purity: The presence of impurities disrupts the regular crystal lattice structure. This makes the intermolecular forces easier to overcome, resulting in a lower melting point and a broader melting range.[1][2]

Factor Influence on Melting Point Rationale for 5-nitro-2-phenyl-1H-imidazole
Hydrogen Bonding IncreasesPresence of N-H and nitro group.
Dipole-Dipole Forces IncreasesStrong dipole from the nitro group.
Molecular Size IncreasesLarger molecules have stronger van der Waals forces.[5][6]
Symmetry & Packing IncreasesPlanar aromatic rings allow for efficient packing.[7]
Impurities Decreases & Broadens RangeDisrupts the crystal lattice.[1][2]

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point is a fundamental skill in organic chemistry. The following protocol outlines a self-validating method using a modern digital melting point apparatus.

Instrumentation and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Melting Point Capillary Tubes (one end sealed)

  • Sample of 5-nitro-2-phenyl-1H-imidazole (purified)

  • Spatula

  • Mortar and Pestle (optional, for fine powdering)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 5-nitro-2-phenyl-1H-imidazole is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[8]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[2] This provides a target range for the more accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.

    • Insert a new capillary tube with a fresh sample.

    • Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[2][9]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point range is reported as T1 - T2.

  • Validation and Repetition:

    • Repeat the accurate determination with a fresh sample at least two more times to ensure reproducibility. The recorded ranges should be consistent.

Interpreting the Results
  • Pure Sample: A pure sample of 5-nitro-2-phenyl-1H-imidazole will exhibit a sharp melting point range, typically 0.5-1.5 °C.

  • Impure Sample: An impure sample will show a depressed (lower) and broader melting point range (e.g., several degrees).[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Initial Rapid Heating (Find Approximate MP) D Slow Heating (1-2 °C/min) Near Approximate MP C->D E Record T1 (First Droplet) D->E F Record T2 (Completely Melted) E->F G Report Range (T1 - T2) F->G H Repeat for Reproducibility G->H I Assess Purity based on Range Sharpness H->I

Caption: Workflow for the accurate determination of melting point.

Synthesis and Purification of 5-nitro-2-phenyl-1H-imidazole

To obtain a sample of 5-nitro-2-phenyl-1H-imidazole suitable for accurate melting point determination, a reliable synthetic and purification procedure is essential. The following protocol is a scientifically sound approach based on established organic chemistry principles.

Synthetic Pathway

The synthesis of 5-nitro-2-phenyl-1H-imidazole can be envisioned through a multi-step process, potentially starting from 2-phenylimidazole. A common method for introducing a nitro group to an imidazole ring is through nitrosation followed by oxidation.

SynthesisPathway A 2-Phenyl-1H-imidazole B Nitrosation (NaNO2, HCl) A->B Step 1 C 5-nitroso-2-phenyl-1H-imidazole (Intermediate) B->C D Oxidation (e.g., m-CPBA) C->D Step 2 E 5-nitro-2-phenyl-1H-imidazole (Crude Product) D->E

Caption: Proposed synthetic pathway for 5-nitro-2-phenyl-1H-imidazole.

Step-by-Step Synthetic Protocol

Step 1: Nitrosation of 2-Phenylimidazole

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 2-phenyl-1H-imidazole in dilute hydrochloric acid.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the acidic imidazole solution, ensuring the temperature remains below 5 °C.[10]

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroso-2-phenyl-1H-imidazole intermediate.

Step 2: Oxidation to 5-nitro-2-phenyl-1H-imidazole

  • Dissolve the crude 5-nitroso-2-phenyl-1H-imidazole in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise.[11]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitro-2-phenyl-1H-imidazole.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol, methanol, or ethyl acetate-hexane mixtures are potential candidates.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly in a vacuum oven.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the synthesis, purification, and melting point determination of 5-nitro-2-phenyl-1H-imidazole. By understanding the theoretical principles behind melting point and adhering to the detailed, validated protocols, researchers can confidently characterize this important compound. The sharpness of the experimentally determined melting point range serves as a reliable indicator of the success of the synthesis and purification, ensuring the integrity of the material for subsequent research and development activities.

References

  • Melting point determination. (n.d.). In ORGANIC LABORATORY TECHNIQUES 4. Retrieved from a relevant organic chemistry resource.
  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.
  • Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep.
  • 3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry.
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • What Factors Affect Melting Point? (2022, March 24). Sciencing.
  • 5-(2-Nitrophenyl)-1h-imidazole | 51746-89-5. (n.d.). Benchchem.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Melting point determin
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Process for the preparation of 2-nitroimidazoles. (n.d.).
  • Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis. (n.d.). Benchchem.
  • Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? (2015, March 11).
  • An In-depth Technical Guide to the Synthesis and Characterization of 5-nitroso-1H-imidazole. (n.d.). Benchchem.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023, October 13). Brieflands.
  • High Functionalization of 5-Nitro-1H-imidazole Deriv
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Green Synthesis of 2-(Substituted Phenyl)
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • 5-Nitro-4-(4-nitro-phenyl)-1H-imidazole. (n.d.). SpectraBase.
  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (2015, July 10). RSC Publishing.
  • 2-Phenyl-1H-imidazole | CAS#:670-96-2. (2025, August 22). Chemsrc.
  • 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | 94938-03-1. (n.d.). MilliporeSigma.
  • 4205-06-5 | 2-(2-Nitrophenyl)-1H-imidazole. (n.d.). ChemScene.
  • 1H-Imidazole, 1-phenyl-. (n.d.). The NIST WebBook.

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Comparative Technical Analysis: 5-Nitro-2-phenylimidazole vs. 5-(2-Nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical structural, synthetic, and pharmacological distinctions between 5-nitro-2-phenylimidazole and 5-(2-nitrophenyl)imidazole . While these molecules share an identical molecular formula (


) and are regioisomers, their biological behaviors are diametrically opposed due to the location of the nitro group.
  • 5-nitro-2-phenylimidazole : A "Warhead" molecule. The nitro group is attached to the electron-deficient imidazole ring. This configuration lowers the redox potential, facilitating enzymatic reduction by bacterial nitroreductases into cytotoxic radical species. It functions primarily as an anaerobicidal agent or radiosensitizer.

  • 5-(2-nitrophenyl)imidazole : A "Scaffold" molecule. The nitro group is attached to the phenyl ring.[1][2] This configuration is electronically stable against physiological reduction. It typically functions as a steric or electrostatic anchor in kinase inhibitors (e.g., p38 MAPK inhibitors) or as a synthetic intermediate, lacking the intrinsic DNA-damaging mechanism of the nitroimidazole class.

Part 1: Structural & Electronic Analysis

The fundamental difference lies in the electronic environment of the nitro group (


), which dictates the molecule's reactivity and pKa.
Tautomerism and Regiochemistry
  • 5-nitro-2-phenylimidazole : In the absence of N-substitution, this molecule exists in a tautomeric equilibrium between the 4-nitro and 5-nitro forms. The electron-withdrawing nitro group increases the acidity of the imidazole N-H proton significantly (pKa

    
     9.0–9.5) compared to unsubstituted imidazole (pKa 
    
    
    
    14).
  • 5-(2-nitrophenyl)imidazole : The nitro group is ortho-substituted on the phenyl ring. The steric bulk of the ortho-nitro group forces the phenyl ring to twist out of coplanarity with the imidazole ring, reducing conjugation. The imidazole ring remains relatively electron-rich compared to the nitroimidazole isomer.

Electronic Distribution (Hammett Implications)
Feature5-Nitro-2-phenylimidazole5-(2-Nitrophenyl)imidazole
Nitro Position Imidazole C-5 (Heterocycle)Phenyl C-2 (Aryl)
Electronic Effect Strong resonance withdrawal from imidazole

-system.
Inductive withdrawal on phenyl; Steric hindrance.
Redox Potential (

)
High (approx -400 to -480 mV). Readily reduced biologically.Low (approx -800 mV or lower). Stable against bioreduction.
Primary Reactivity Single-electron reduction (radical formation).Nucleophilic attack (if activated) or H-bond donor/acceptor.
Structural Visualization

The following diagram illustrates the connectivity and the "Warhead" vs. "Scaffold" concept.

G cluster_0 5-nitro-2-phenylimidazole (Warhead) cluster_1 5-(2-nitrophenyl)imidazole (Scaffold) A1 Nitro on Imidazole Ring A2 High Redox Potential A1->A2 A3 DNA Damaging Radical A2->A3 B1 Nitro on Phenyl Ring B2 Steric/Electrostatic Interaction B1->B2 B3 Kinase/Receptor Binding B2->B3

Figure 1: Functional divergence based on nitro group placement.

Part 2: Synthetic Pathways[3]

The synthesis of these isomers requires distinct strategies. Direct nitration is viable for the nitroimidazole but requires control to avoid phenyl-ring nitration. The nitrophenyl derivative is best accessed via constructive cyclization (Van Leusen).

Synthesis of 5-nitro-2-phenylimidazole

Protocol: Controlled Nitration of 2-Phenylimidazole Direct nitration of 2-phenylimidazole often yields the p-nitrophenyl derivative due to the deactivation of the imidazole ring in strong acid. To target the imidazole C-4/5, anhydrous nitronium salts or specific thermal rearrangement protocols are preferred.

  • Precursor Synthesis : Condense benzamidine hydrochloride (10 mmol) with glyoxal (40% aq, 10 mmol) in alkaline methanol to yield 2-phenylimidazole.

  • Nitration :

    • Dissolve 2-phenylimidazole (1.44 g, 10 mmol) in concentrated sulfuric acid (

      
      , 10 mL) at 0°C.
      
    • Slowly add fuming nitric acid (

      
      , 1.5 eq) dropwise, maintaining temperature <10°C.
      
    • Critical Step: Heat to 80°C for 1 hour. (Note: This harsh condition may yield mixtures; chromatographic separation is required).

    • Alternative (High Specificity) : Use

      
       (Nitronium tetrafluoroborate) in sulfolane or acetonitrile to favor imidazole nitration.
      
  • Isolation : Pour onto ice, neutralize with

    
     to pH 7. The yellow precipitate is collected.
    
  • Purification : Recrystallize from ethanol. Isomers (phenyl-nitrated vs imidazole-nitrated) must be separated via column chromatography (Silica, MeOH:DCM).

Synthesis of 5-(2-nitrophenyl)imidazole

Protocol: Van Leusen Imidazole Synthesis This method is regioselective and avoids the ambiguity of nitration.

  • Reagents : 2-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia (or ammonium acetate).

  • Procedure :

    • Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) and TosMIC (1.95 g, 10 mmol) in dry Methanol (20 mL).

    • Add

      
       (2 eq) or Ammonia/MeOH solution.
      
    • Reflux for 3-4 hours. The base promotes the deprotonation of TosMIC, which attacks the aldehyde (or in-situ aldimine), followed by cyclization and elimination of the tosyl group.

  • Work-up : Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

  • Result : Yields 5-(2-nitrophenyl)imidazole exclusively.

Synthesis Flowchart

Synthesis cluster_A Route A: 5-nitro-2-phenylimidazole cluster_B Route B: 5-(2-nitrophenyl)imidazole StartA Benzamidine + Glyoxal InterA 2-Phenylimidazole StartA->InterA StepA Nitration (HNO3/H2SO4) (Regioselectivity Challenge) InterA->StepA ProdA 5-nitro-2-phenylimidazole StepA->ProdA StartB 2-Nitrobenzaldehyde + TosMIC StepB Van Leusen Reaction (Base/MeOH) StartB->StepB ProdB 5-(2-nitrophenyl)imidazole StepB->ProdB

Figure 2: Synthetic divergence. Route A relies on electrophilic substitution; Route B relies on cycloaddition.

Part 3: Pharmacology & Mechanism of Action[3][4]

5-nitro-2-phenylimidazole: The "Bioreductive Trap"

This molecule belongs to the nitroimidazole class (related to Metronidazole). Its activity is predicated on the single-electron reduction of the nitro group.

  • Selectivity : Occurs primarily in anaerobic organisms (bacteria/protozoa) or hypoxic tumor cells.

  • Enzymology : Pyruvate:ferredoxin oxidoreductase (PFOR) transfers an electron to the nitro group.

  • Pathway :

    
    
    Under aerobic conditions, this radical reacts with 
    
    
    
    to regenerate the parent drug (futile cycling). Under anaerobic conditions, it is further reduced to nitroso (
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Toxicity : The radical anion and nitroso intermediates covalently bind to DNA, causing strand breaks and helix destabilization.

5-(2-nitrophenyl)imidazole: The "Kinase Scaffold"

This molecule does not undergo facile reduction because the phenyl ring stabilizes the nitro group, raising the reduction potential beyond the range of physiological ferredoxins.

  • Mechanism : Acts via non-covalent interactions (Hydrogen bonding via imidazole NH/N, Van der Waals forces).

  • Application : Often found as a core in p38 MAP Kinase inhibitors . The imidazole nitrogen binds to the ATP-binding pocket (hinge region) of the kinase, while the 2-nitrophenyl group occupies the hydrophobic pocket, providing selectivity via steric "gatekeeper" interactions.

Mechanistic Pathway Diagram

Mechanism cluster_anaerobe Anaerobic Cell / Hypoxic Tumor cluster_kinase Kinase Binding Pocket (e.g. p38) DrugA 5-nitro-2-phenylimidazole Enzyme Nitroreductase (Ferredoxin) DrugA->Enzyme Entry Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction DNA DNA Strand Breakage (Cell Death) Radical->DNA Covalent Binding DrugB 5-(2-nitrophenyl)imidazole Pocket ATP Binding Site DrugB->Pocket Steric Fit / H-Bond Inhib Signal Transduction Blockade Pocket->Inhib Competitive Inhibition

Figure 3: Mechanistic comparison. Top: Bioreductive activation. Bottom: Receptor/Enzyme inhibition.

Part 4: Summary of Key Differences

Property5-nitro-2-phenylimidazole5-(2-nitrophenyl)imidazole
Primary Classification Nitroimidazole Antibiotic / RadiosensitizerAryl-imidazole Scaffold / Kinase Inhibitor
Nitro Environment Electron-deficient HeterocycleElectron-rich Aromatic Ring
pKa (Imidazole NH) Acidic (~9.3) due to nitro-withdrawalWeakly Acidic (~13-14)
Metabolic Fate Reduction to amine/nitroso (Toxic)Ring oxidation or conjugation (Stable)
Key Synthesis Step Nitration (Electrophilic Subst.)Cycloaddition (Van Leusen)
Mutagenicity High (Ames Positive)Low / Variable

References

  • Nitroimidazole Mechanism & Activation : Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

  • Nagarajan, K., et al. (1982). Nitroimidazoles: Part IV—Synthesis and antiprotozoal activity of 1-substituted 2-aryl-4-nitroimidazoles. Indian Journal of Chemistry, 21B, 1006-1021.
  • Van Leusen Imidazole Synthesis : Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1, 5-disubstituted and 1, 4, 5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153-1159.

  • p38 MAP Kinase Inhibitor Scaffolds: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore identification and lead optimization of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. (Context: 4/5-aryl imidazoles are classic p38 scaffolds).
  • Crystal Structure & Tautomerism : Olszak, T. A., et al. (1994).[3] 1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole.[3][4] Acta Crystallographica Section C, 50(5), 763-765. [3][5]

Sources

5-Nitro-2-phenyl-1H-imidazole: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-phenyl-1H-imidazole is a highly significant pharmacophore within the nitroimidazole class of heterocycles. Historically leveraged in the development of antimicrobial and antiparasitic agents, nitroimidazoles function as potent prodrugs that exploit the unique redox environments of anaerobic pathogens and hypoxic tumor microenvironments. This whitepaper provides an in-depth, mechanistic exploration of the physicochemical properties, synthetic pathways, and biological evaluation protocols for 5-nitro-2-phenyl-1H-imidazole, designed to serve as a rigorous reference for researchers and drug development professionals.

Physicochemical Identity and Tautomeric Equivalency

Understanding the structural dynamics of unalkylated imidazoles is critical for accurate molecular characterization. Due to rapid annular tautomerism (prototropy) between the two nitrogen atoms in the imidazole ring, the 4- and 5-positions are chemically equivalent. Consequently, 5-nitro-2-phenyl-1H-imidazole is structurally identical to, and often referred to interchangeably as, 1[1].

The core quantitative data for this compound is summarized below:

Table 1: Physicochemical Properties of 5-Nitro-2-phenyl-1H-imidazole

PropertyValue / Description
Chemical Name 5-nitro-2-phenyl-1H-imidazole
CAS Registry Number 2[2]
Molecular Formula 2[2]
Molecular Weight 2[2]
Structural Class Nitroimidazole, Heterocycle
Tautomeric Synonym 1[1]

Mechanism of Action (MoA): The Prodrug Activation Paradigm

Nitroimidazoles are not inherently cytotoxic; they are prodrugs that require specific reductive activation. This activation is uniquely facilitated by the low-redox-potential environments found within anaerobic organisms (e.g., Trichomonas vaginalis, Giardia intestinalis)[3].

Mechanistic Causality: The nitro group (-NO2) at the 5-position serves as an electron sink. In susceptible cells, anaerobic enzymatic pathways—such as 3[3]—transfer an electron to the nitro group. This generates a highly reactive nitro radical anion (NO2•-). Because this intermediate is highly unstable, it rapidly forms 3[3]. The causality of cell death stems directly from these adducts, which trigger the loss of DNA helical structure and induce irreversible strand breakage[3].

MoA N1 5-Nitro-2-phenyl-1H-imidazole (Prodrug) N2 Anaerobic Reduction (Ferredoxin / Nitroreductase) N1->N2 Electron transfer N3 Nitro Radical Anion (Reactive Intermediate) N2->N3 N4 DNA Interaction (Covalent Adducts) N3->N4 N5 DNA Strand Breakage & Cell Death N4->N5

Figure 1: Reductive activation pathway of 5-nitroimidazole prodrugs leading to DNA strand breakage.

Synthetic Methodologies

The synthesis of 5-nitro-2-phenyl-1H-imidazole is typically achieved via the electrophilic aromatic substitution of the parent 2-phenyl-1H-imidazole. The electron-rich nature of the imidazole ring, combined with the directing effects of the nitrogen atoms, guides the incoming nitronium ion (NO2+) predominantly to the 4(5)-position.

Protocol: Electrophilic Nitration of 2-Phenylimidazole

Rationale: Utilizing1[1] or a strictly controlled nitric/sulfuric acid mixture ensures a high concentration of the electrophilic NO2+ species while minimizing oxidative degradation of the delicate heterocyclic ring.

  • Preparation of the Electrophile: Dissolve 2-phenyl-1H-imidazole in a non-reactive, anhydrous solvent (e.g., 1[1]).

  • Controlled Nitration: Slowly add the nitrating agent in small portions over a 1-hour period. Causality: The slow addition mitigates the highly exothermic nature of the reaction, 1[1] to prevent poly-nitration or ring cleavage.

  • Reaction Maturation: Stir the mixture for an additional 2 hours at room temperature to drive the reaction to completion[1].

  • Quenching & Neutralization: Pour the reaction mixture into an excess of1[1]. Causality: The alkaline quench neutralizes the acid, halting the electrophilic attack and converting the protonated imidazole intermediate back to its free base form, which drastically decreases its aqueous solubility and forces it into the organic phase.

  • Extraction: Extract the aqueous phase with chloroform.1[1] to remove residual water that could interfere with crystallization.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product to yield pure 5-nitro-2-phenyl-1H-imidazole.

Synthesis S1 2-Phenyl-1H-imidazole (Starting Material) S2 Nitration Mixture (HNO3 / H2SO4 or NO2BF4) S1->S2 S3 Electrophilic Aromatic Substitution (Temp < 20°C) S2->S3 NO2+ Generation S4 Quenching & Neutralization (Aqueous NaOH) S3->S4 S5 Extraction & Purification (Chloroform / Recrystallization) S4->S5 S6 5-Nitro-2-phenyl-1H-imidazole (Yield: ~60-70%) S5->S6

Figure 2: Step-by-step synthetic workflow for the nitration of 2-phenyl-1H-imidazole.

Biological Activity & Experimental Workflows

Evaluating the efficacy of 5-nitro-2-phenyl-1H-imidazole requires robust, self-validating phenotypic assays. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria

Rationale: This protocol establishes a self-validating system to measure the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Inoculum Preparation: Culture the target anaerobic strain in pre-reduced Brucella broth supplemented with hemin and vitamin K1 until the exponential growth phase is reached (OD600 ~ 0.5).

  • Compound Dilution: Prepare a two-fold serial dilution of 5-nitro-2-phenyl-1H-imidazole in DMSO. Causality: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced toxicity, which would yield false-positive antibacterial results.

  • Assay Assembly: In a 96-well microtiter plate, combine 100 µL of the bacterial suspension (adjusted to 5 × 10^5 CFU/mL) with 100 µL of the diluted compound.

  • Self-Validating Controls:

    • Positive Control:3[3]. This validates that the anaerobic reduction pathway (ferredoxin oxidoreductase) is active in the chosen bacterial strain.

    • Negative Control: 1% DMSO in broth. This validates that the solvent itself is non-toxic to the bacteria.

    • Sterility Control: Uninoculated broth to ensure no environmental contamination occurred during plate assembly.

  • Incubation: Incubate the plates in an anaerobic chamber (85% N2, 10% H2, 5% CO2) at 37°C for 48 hours.

  • Readout: Determine the MIC by visual inspection or by measuring absorbance at 600 nm. The MIC is the lowest concentration exhibiting no significant growth compared to the negative control.

Pharmacokinetics & Structural Modification

While 5-nitro-2-phenyl-1H-imidazole is an active pharmacophore, its physicochemical properties often require optimization for clinical viability. Alkylation at the N1 position (e.g.,1[1]) is a common structural modification.

Causality of Alkylation: Alkylating the N1 position prevents the annular tautomerization discussed in Section 2, permanently locking the nitro group in the 5-position. This structural rigidification significantly alters the molecule's lipophilicity, thereby enhancing cellular permeability and modifying its pharmacokinetic distribution profile during drug development.

References

  • Title: CAS No.
  • Source: nih.
  • Source: google.

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2-Phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically grounded protocol for the nitration of 2-phenyl-1H-imidazole.

The guide addresses the specific challenge of regioselectivity in a substrate containing two competing aromatic systems: the electron-rich (but acid-deactivated) imidazole ring and the phenyl substituent.

Executive Summary & Mechanistic Insight[1][2][3][4]

The nitration of 2-phenyl-1H-imidazole presents a classic problem in electrophilic aromatic substitution (SEAr): Competitive Ring Reactivity .

  • The Imidazole Ring: Under neutral conditions, imidazole is electron-rich. However, in the strong acidic media required for nitration (pH < 1), the N3 nitrogen protonates to form the imidazolium cation . This positive charge exerts a strong electron-withdrawing effect, significantly deactivating the imidazole ring toward electrophilic attack.

  • The Phenyl Ring: The phenyl group at the C2 position is attached to the electron-withdrawing imidazolium core. Consequently, the phenyl ring is also deactivated (though less so than the imidazole core in some contexts).

The Regioselectivity Pivot: Contrary to intuitive expectations that the "less deactivated" phenyl ring would react first, experimental evidence and patent literature indicate that under standard mixed-acid conditions (H₂SO₄/HNO₃) , the entering nitro group preferentially occupies the C4(5) position of the imidazole ring .

  • Primary Product: 4-Nitro-2-phenyl-1H-imidazole.

  • Secondary/Over-Nitration Product: Nitration on the phenyl ring (typically para-position) occurs as a secondary reaction if temperature or stoichiometry is uncontrolled, leading to 2-(4-nitrophenyl)-4-nitroimidazole.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediate and the divergence between the kinetic product (imidazole nitration) and side reactions.

NitrationPathway Start 2-Phenyl-1H-imidazole Acid Acidic Media (H2SO4) Start->Acid Protonation Cation 2-Phenylimidazolium Cation (Deactivated) Acid->Cation Fast TS Sigma Complex (Transition State) Cation->TS + NO2+ (Heat Required) SideProduct 2-(4-Nitrophenyl)-imidazole (Impurity) Cation->SideProduct Competing Phenyl Attack (If T < Activation Energy for Imidazole) Product 4-Nitro-2-phenyl-1H-imidazole (Primary Target) TS->Product - H+ Dinitrated Species Dinitrated Species Product->Dinitrated Species Excess HNO3 / High T

Caption: Mechanistic pathway showing the protonation-deactivation barrier and the requirement for thermal activation to achieve C4-nitration.

Experimental Protocol

Reagents & Equipment[1][5][6][7]
  • Substrate: 2-Phenyl-1H-imidazole (98%+ purity).

  • Solvent/Catalyst: Sulfuric Acid (H₂SO₄), conc. (95-98%).

  • Nitrating Agent: Nitric Acid (HNO₃), fuming (90%+) or conc. (65-70%) depending on availability (adjust stoichiometry accordingly).

  • Quenching: Crushed ice, Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).

  • Equipment: 3-neck round bottom flask, reflux condenser, internal thermometer, addition funnel, ice bath.

Stoichiometry & Conditions Table
ComponentEquiv. / RoleCritical Parameter
2-Phenylimidazole 1.0 equivDry powder addition
H₂SO₄ (Conc.) 3.0 - 5.0 vol (mL/g)Solvent & Catalyst. Must be in excess.
HNO₃ (Conc.) 1.1 - 1.5 equivLimit excess to prevent dinitration.
Temperature (Add) 0°C - 20°CControl exotherm during mixing.
Temperature (Rxn) 80°C - 100°CCRITICAL: Heat required to nitrate imidazolium.
Time 1 - 3 HoursMonitor via TLC/HPLC.
Step-by-Step Procedure
Phase 1: Dissolution & Protonation (Exothermic)
  • Setup: Equip a 3-neck flask with a magnetic stir bar, internal thermometer, and addition funnel. Place in an ice/water bath.

  • Acid Charge: Add concentrated H₂SO₄ (approx. 3 mL per gram of substrate) to the flask. Cool to <10°C.[1][2]

  • Substrate Addition: Slowly add 2-phenylimidazole in small portions.

    • Note: The dissolution is exothermic due to the formation of the imidazolium sulfate salt. Maintain internal temperature <40°C to prevent premature charring.

    • Result: A clear to slightly yellow viscous solution.

Phase 2: Nitration (The "Mixed Acid" Step) [3][4]
  • Preparation of Nitrating Mix: In a separate vessel, carefully mix the calculated amount of HNO₃ (1.1–1.2 equiv) into a small volume of H₂SO₄ (optional, or add HNO₃ directly if using fuming).

  • Addition: Add the HNO₃ dropwise to the imidazole/sulfuric acid solution.

    • Control: Maintain temperature at 20–30°C during addition. Do not allow to spike.

  • Activation: Once addition is complete, remove the ice bath.

  • Reaction: Slowly heat the reaction mixture to 80–90°C .

    • Why? At room temperature, the reaction rate is negligible due to the deactivating effect of the imidazolium cation. Thermal energy is required to overcome the activation barrier for the SEAr at the C4 position.

    • Monitoring: Stir at this temperature for 1–2 hours. Monitor consumption of starting material via HPLC or TLC (Note: Imidazoles streak on silica; use NH4OH-treated plates).

Phase 3: Quenching & Isolation
  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5-10x weight of acid).

    • Safety: Strong exotherm. Stir vigorously.

  • Neutralization: The product exists as a soluble salt in the acidic quench. To isolate, adjust pH to 8–9 using 25% NaOH or NH₄OH.

    • Observation: The product, 4-nitro-2-phenylimidazole, will precipitate as a yellow/off-white solid as the solution passes pH 7.

  • Filtration: Filter the precipitate. Wash copiously with cold water to remove inorganic salts (Na₂SO₄).

  • Purification: Recrystallize from ethanol or methanol/water if necessary to remove trace isomers.

Critical Analysis & Troubleshooting

Regioselectivity Control
  • Problem: Formation of 2-(4-nitrophenyl)imidazole or dinitrated products.

  • Cause: Reaction temperature too low (favors phenyl attack kinetically in some solvents, though rare in H2SO4) or huge excess of HNO3.

  • Solution: Adhere strictly to the Heat-to-Activate protocol. The C4-nitration of the imidazole ring is thermodynamically favored in H2SO4 but requires the 80°C+ activation.

Yield Optimization
  • Water Content: Use anhydrous reagents.[5] Water competes with HNO3 for protonation, reducing the concentration of the active nitronium ion (

    
    ).
    
  • Charring: If the reaction turns black/tarry, the temperature ramp was too fast, or the acid concentration was too high (oxidative degradation). Keep T < 110°C.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve 2-Phenylimidazole in Conc. H2SO4 (<20°C) Step2 Add HNO3 Dropwise (Maintain 20-30°C) Step1->Step2 Step3 Heat to 80-90°C (1-2 Hours) Step2->Step3 Activation Step4 Quench on Ice Step3->Step4 Step5 Neutralize to pH 8-9 (Precipitate Product) Step4->Step5 Step6 Filter & Wash Step5->Step6

Caption: Operational workflow for the synthesis of 4-nitro-2-phenylimidazole.

Safety & Handling (HSE)

  • Energetic Materials: Nitroimidazoles are potentially energetic.[6] While mono-nitro derivatives are generally stable, avoid subjecting the dry solid to high friction or impact.

  • Exotherms: The mixing of H₂SO₄ and organic bases is highly exothermic. The addition of HNO₃ to H₂SO₄ generates heat.

  • Nitrous Fumes: The reaction may evolve brown NOₓ fumes. Perform exclusively in a functioning fume hood.

References

  • US Patent 3644391A . Process for preparing 4(5)-nitroimidazoles. (Describes the requirement for excess sulfuric acid and heating to effect nitration on the imidazole ring). Link

  • US Patent 3487087A . Nitration of imidazoles. (Details the synthesis of 2-phenyl-4-nitroimidazole using nitronium salts, confirming the regioselectivity). Link

  • Lian, P., et al. (2022) . Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole.... Central European Journal of Energetic Materials.[7] (Discusses the deactivating nature of the imidazolium cation and conditions for nitration). Link

  • Schofield, K., et al.Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines.
  • Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity).

Sources

Guide to the Purification of 5-Nitro-2-Phenylimidazole by Recrystallization: Principles and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the purification of 5-nitro-2-phenylimidazole using recrystallization techniques. Given the importance of high-purity active pharmaceutical ingredients (APIs) and intermediates, this document outlines the fundamental principles of solvent selection tailored to the physicochemical properties of 5-nitro-2-phenylimidazole. It presents detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization methods, designed to guide researchers in achieving optimal purity and yield. The methodologies are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction: The Critical Role of Purity

5-Nitroimidazole derivatives are a cornerstone in medicinal chemistry, widely recognized for their efficacy against anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is intrinsically linked to the 5-nitro group on the imidazole ring.[1] 5-Nitro-2-phenylimidazole, as a member of this class, is a valuable intermediate in the synthesis of more complex pharmaceutical agents.

In drug development and synthesis, the purity of an intermediate is paramount. Impurities can lead to unwanted side reactions, reduce the yield and efficacy of the final API, or introduce toxicological risks. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The process leverages differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[4] A successful recrystallization can dramatically enhance the purity of the final product, making it a critical step in the synthetic workflow.

This guide provides the theoretical basis and practical protocols for developing a robust recrystallization procedure for 5-nitro-2-phenylimidazole.

Part 1: The Science of Solvent Selection

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization.[3] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount of the compound when hot but very little when cold.

Key Properties of an Ideal Recrystallization Solvent:

  • Solubility Profile: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified product upon cooling.[3]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

For 5-nitro-2-phenylimidazole, the molecular structure contains both a non-polar phenyl group and a highly polar nitroimidazole moiety. This dual nature suggests that solvents of intermediate polarity, such as alcohols, or a combination of polar and non-polar solvents, will be most effective. Based on purification data for related nitroimidazole and phenylimidazole compounds, several candidate solvents can be proposed.[1][5][6]

Part 2: Candidate Solvents and Systems

The following table summarizes potential solvents for the recrystallization of 5-nitro-2-phenylimidazole, based on their physical properties and documented use for structurally similar molecules.

Solvent/SystemBoiling Point (°C)Polarity IndexRationale for Selection & Comments
Methanol (MeOH) 655.1Commonly used for nitroimidazole derivatives.[1] Its high polarity can effectively dissolve the target compound when hot.
Ethanol (EtOH) 784.3A versatile solvent for many aromatic and heterocyclic compounds.[5] Slightly less polar than methanol, offering a different selectivity profile.
Ethyl Acetate (EtOAc) 774.4An effective solvent for compounds of intermediate polarity. Often used for recrystallizing benzimidazole derivatives.[5]
Ethanol/Water VariableVariableA powerful two-solvent system. The compound is dissolved in a minimum of hot ethanol (good solvent), and water (anti-solvent) is added dropwise to induce crystallization.[5]
Dichloromethane/Hexane VariableVariableA non-polar/polar aprotic system. The compound is dissolved in dichloromethane (good solvent), and hexane (anti-solvent) is added to decrease solubility and promote crystal growth.[7]

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Single-Solvent Recrystallization (Example with Ethanol)

This protocol is suitable when a single solvent with a steep solubility curve for 5-nitro-2-phenylimidazole is identified.

  • Dissolution: Place the crude 5-nitro-2-phenylimidazole (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small volume of ethanol (e.g., 10-15 mL) and begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point. It is crucial to add only the minimum amount of hot solvent required to fully dissolve the compound to ensure maximum recovery.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-warm a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step prevents premature crystallization in the funnel.[8]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. This removes any residual soluble impurities adhering to the crystal surfaces. Use minimal cold solvent to avoid redissolving the product.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol B: Two-Solvent Recrystallization (Example with Ethanol/Water)

This method is ideal when no single solvent has a suitable solubility profile. It uses a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-nitro-2-phenylimidazole in the minimum amount of hot ethanol, as described in Protocol A, step 1 & 2.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[8]

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization & Collection: Follow steps 4 through 8 from Protocol A, using an ice-cold mixture of ethanol and water (in the same ratio as the final solvent mixture) for the washing step (Step 7).

Part 4: Process Visualization

The following diagram illustrates the general workflow for the purification of 5-nitro-2-phenylimidazole by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude 5-Nitro-2-Phenylimidazole Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 5-nitro-2-phenylimidazole.

Conclusion

The purification of 5-nitro-2-phenylimidazole via recrystallization is a fundamental yet powerful technique for achieving the high levels of purity required in research and drug development. The success of the procedure hinges on a logical approach to solvent selection, based on the physicochemical properties of the target molecule. By systematically testing candidate solvents like ethanol, methanol, or two-solvent systems such as ethanol/water, researchers can develop a robust and efficient purification protocol. The detailed methodologies provided in this note serve as a validated starting point for optimizing the isolation of high-purity 5-nitro-2-phenylimidazole.

References

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC. (n.d.).
  • 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole - PubChem. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.
  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.).
  • Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18).
  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (2015, March 11).
  • Synthesis of 2-methyl-5-nitroimidazole - PrepChem.com. (n.d.).
  • 2-Phenylimidazole | CymitQuimica. (n.d.).
  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 893–897.
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.).
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10).
  • Overview of the Synthesis Method of 2-Phenylimidazole - Caloong Chemical Co., Ltd. (2023, July 7).
  • 2-Phenylimidazole CAS#: 670-96-2 - ChemicalBook. (n.d.).
  • 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications - Caloong Chemical Co., Ltd. (2025, December 24).

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Introduction: The Vibrational Signature of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FTIR Spectroscopy of 5-nitro-2-phenylimidazole

5-nitro-2-phenylimidazole is a heterocyclic compound belonging to the nitroimidazole class. This structural family is of significant interest in medicinal chemistry, forming the backbone of various antimicrobial and radiosensitizing drugs.[1][2] The biological activity of these molecules is often intrinsically linked to the electronic properties conferred by the nitro group and the overall molecular architecture.[2]

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such compounds.[3] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's constituent functional groups.[3] When exposed to infrared radiation, specific bonds within 5-nitro-2-phenylimidazole will absorb energy at characteristic frequencies, corresponding to their stretching and bending vibrations. The resulting spectrum offers definitive proof of the presence of key functional groups and allows for the confirmation of molecular identity. This guide provides a detailed analysis of the expected FTIR peaks for 5-nitro-2-phenylimidazole, a robust protocol for sample analysis, and insights into spectral interpretation.

Core Principles: Deconstructing the Molecular Vibrations

The infrared spectrum of 5-nitro-2-phenylimidazole is a composite of the vibrations from its three primary structural components: the nitro group (-NO₂), the phenyl ring, and the imidazole ring. Understanding the characteristic absorptions of each is key to a successful interpretation.

The Nitro Group (-NO₂): The Most Prominent Signature

The nitro group is highly polar, and its stretching vibrations result in some of the strongest and most easily identifiable peaks in the entire mid-IR spectrum.[4] This makes FTIR an excellent tool for confirming the presence of this crucial functional group.

  • Asymmetric NO₂ Stretch (ν_as): This vibration involves the two N-O bonds stretching out of phase. For nitro groups attached to an aromatic system, this produces a strong absorption band in the 1550-1475 cm⁻¹ region.[3][5] Conjugation with the imidazole ring system influences this position.

  • Symmetric NO₂ Stretch (ν_s): This corresponds to the in-phase stretching of the N-O bonds. It appears as another strong absorption band, typically in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[3][5][6]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the imidazole ring is weaker and can be found in the 890-835 cm⁻¹ range.[3]

The Phenyl Ring Vibrations

The 2-phenyl substituent provides a set of absorptions characteristic of a monosubstituted benzene ring.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to medium to weak bands appearing at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7]

  • Aromatic C=C Stretch: In-ring skeletal vibrations of the carbon-carbon double bonds result in medium-intensity peaks in two main regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3][7]

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected near 770-730 cm⁻¹ and 710-690 cm⁻¹.

The Imidazole Ring Vibrations

The imidazole ring is an aromatic heterocycle with its own distinct set of vibrational modes. These can sometimes overlap with peaks from the phenyl ring.

  • N-H Stretch: For 5-nitro-2-phenyl-1H-imidazole, a broad absorption band is expected in the 3500-3000 cm⁻¹ region due to the N-H stretching vibration, often broadened by hydrogen bonding in the solid state.[8][9]

  • C=N and C=C Stretching: Like the phenyl ring, the imidazole ring has C=C and C=N bonds that give rise to stretching vibrations. These typically appear in the 1650-1400 cm⁻¹ region and are often coupled.[8][10] For instance, C=N stretching in imidazole derivatives has been observed near 1520 cm⁻¹.[1]

  • Ring C-H Stretch: Similar to the phenyl ring, C-H stretching vibrations on the imidazole ring contribute to the absorption just above 3000 cm⁻¹.[8][10]

Data Presentation: Summary of Characteristic Peaks

The table below consolidates the expected vibrational frequencies for 5-nitro-2-phenylimidazole, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
3500 - 3000Medium, BroadN-H Stretch (hydrogen-bonded)Imidazole Ring
3100 - 3000Medium to WeakAromatic C-H StretchPhenyl & Imidazole Rings
1600 - 1585MediumAromatic C=C StretchPhenyl Ring
1550 - 1475StrongAsymmetric NO₂ Stretch (ν_as)Nitro Group[3][6]
1500 - 1400MediumAromatic C=C and C=N StretchesPhenyl & Imidazole Rings[7][8]
1360 - 1290StrongSymmetric NO₂ Stretch (ν_s)Nitro Group[3][6]
890 - 835MediumC-N StretchNitro Group to Ring[3]
900 - 675StrongC-H Out-of-Plane BendPhenyl Ring (Substitution Pattern)

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of 5-nitro-2-phenylimidazole and their characteristic regions in the infrared spectrum.

cluster_molecule 5-Nitro-2-Phenylimidazole cluster_spectrum FTIR Absorption Regions (cm⁻¹) mol Molecular Structure nitro Nitro Group (-NO₂) mol->nitro phenyl Phenyl Ring mol->phenyl imidazole Imidazole Ring mol->imidazole r_no2_asym 1550-1475 (Strong ν_as NO₂) nitro->r_no2_asym r_no2_sym 1360-1290 (Strong ν_s NO₂) nitro->r_no2_sym r_ch 3100-3000 (Aromatic C-H) phenyl->r_ch r_cc 1600-1400 (C=C / C=N Stretches) phenyl->r_cc r_oop 900-675 (C-H OOP Bends) phenyl->r_oop r_nh ~3300 (N-H Stretch) imidazole->r_nh imidazole->r_ch imidazole->r_cc

Caption: Correlation between molecular moieties and their IR absorption regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the KBr (Potassium Bromide) pellet technique, a standard method for obtaining high-quality transmission spectra of solid samples.[11] This method ensures the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing sharp, well-defined peaks.

Causality: KBr is used because it is transparent to mid-infrared radiation and has a plastic-like quality under pressure, allowing it to form a clear pellet. The sample must be anhydrous and ground to a particle size smaller than the wavelength of the IR radiation to prevent significant scattering (Christiansen effect), which can distort peak shapes.

Materials and Equipment
  • 5-nitro-2-phenylimidazole (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

  • Spatula

  • Infrared heat lamp or drying oven

Step-by-Step Methodology
  • Preparation (Self-Validation Step):

    • Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours or under an IR lamp. Moisture will cause a very broad absorption band around 3400 cm⁻¹ and a smaller one near 1640 cm⁻¹, which can obscure the N-H stretching region. This dryness check is a critical self-validating step for the protocol.

    • Thoroughly clean and dry the agate mortar and pestle.

  • Sample Grinding:

    • Place approximately 1-2 mg of the 5-nitro-2-phenylimidazole sample into the agate mortar.

    • Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, uniform powder.

  • Mixing with KBr:

    • Add ~200 mg of the dried KBr to the mortar.

    • Mix the sample and KBr by gentle grinding for another 2-3 minutes. The goal is a homogenous, fine powder. Avoid overly vigorous grinding which can induce polymorphic changes in some samples.

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of the pellet-pressing die.

    • Distribute the powder evenly across the bottom anvil surface.

    • Place the top anvil into the collar and assemble the die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Instrument Setup and Background Scan:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the KBr pellet preparation and analysis workflow.

start Start dry_kbr 1. Dry FTIR-grade KBr (e.g., 110°C oven) start->dry_kbr grind_sample 2. Grind 1-2 mg of Sample (Agate Mortar) dry_kbr->grind_sample mix 3. Add ~200 mg KBr & Mix Thoroughly grind_sample->mix load_die 4. Load Powder into Pellet Die mix->load_die press 5. Apply Pressure (7-10 tons) with Hydraulic Press load_die->press analyze 7. Place Pellet in Holder & Acquire Spectrum press->analyze background 6. Run Background Scan on Empty Spectrometer background->analyze end End: Analyze Spectrum analyze->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

References

  • University of Michigan. IR Spectroscopy Tutorial: Nitro Groups.
  • Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions.
  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Gunasekaran, S., et al. Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan J. Chem.
  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Smith, B.C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Ramasamy, R. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics.
  • Gurka, D.F., et al. GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science.
  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

  • Moldoveanu, C., et al. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available from: [Link]

  • de la Rosa, J.D., et al. FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0. PubMed. Available from: [Link]

  • Jaworska, A., et al. Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI. Available from: [Link]

  • Fassihi, A., et al. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. Available from: [Link]

  • Sari, Y.W. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Trade Science Inc. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals. Available from: [Link]

  • Nugrahani, I., & Aliah, A.I. The –NO2 vibrational spectra of metronidazole for analytical method development using Fourier Transform Infrared compared to the UV-VIS spectrophotometry. Semantic Scholar. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

  • Bhardwaj, A., et al. Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. Der Pharma Chemica.
  • Sacré, P.Y., et al. Vibrational spectroscopy in analysis of pharmaceuticals: Critical review of innovative portable and handheld NIR and Raman. ORBi. Available from: [Link]

  • Trivedi, M.N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. Available from: [Link]

  • Google Patents. CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Feng, Y., et al. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. Available from: [Link]

  • Barolo, C., et al. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. MDPI. Available from: [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available from: [Link]

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HPLC method development for nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Nitroimidazole Derivatives

Abstract

This comprehensive guide details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of nitroimidazole derivatives. As a class of critical antimicrobial agents, ensuring the purity, potency, and stability of these compounds through reliable analytical methods is paramount in drug development and quality control. This document provides researchers, scientists, and drug development professionals with a narrative built on field-proven insights, explaining the causality behind experimental choices. It covers foundational analyte characterization, strategic method development, forced degradation studies as per ICH guidelines, and final method validation. Detailed protocols, data presentation tables, and workflow diagrams are included to provide a practical and authoritative resource.

Introduction: The Analytical Imperative for Nitroimidazoles

Nitroimidazoles are a cornerstone of antimicrobial therapy, with a broad spectrum of activity against anaerobic bacteria and protozoa.[] The class includes widely used drugs such as Metronidazole, Tinidazole, and Ornidazole.[2][3] The core structure consists of an imidazole ring substituted with a nitro group, typically at the 5-position, which is crucial for its mechanism of action.[2][4] This nitro group is reduced within anaerobic organisms, forming cytotoxic radical intermediates that disrupt DNA synthesis.[4]

Given their widespread use, regulatory bodies mandate stringent quality control to ensure safety and efficacy. A stability-indicating HPLC method is essential as it can resolve the active pharmaceutical ingredient (API) from its process-related impurities and degradation products that may form during manufacturing, storage, or handling.[5] This guide provides the scientific rationale and practical steps for developing such a method from the ground up.

Foundational Knowledge: Understanding the Analyte

Effective method development begins not at the HPLC instrument, but with a thorough understanding of the analyte's physicochemical properties. These properties govern how the molecule will behave in a chromatographic system.

Key Physicochemical Properties of Nitroimidazoles
  • Structure and Polarity (logP): Most common nitroimidazoles are relatively polar compounds. The logP (octanol-water partition coefficient) values are generally low, indicating their preference for aqueous environments. This inherent polarity is a primary consideration for selecting the stationary and mobile phases.

  • Acid/Base Properties (pKa): The imidazole ring is weakly basic. Understanding the pKa is critical for controlling ionization state through mobile phase pH. For optimal peak shape and retention stability in reversed-phase chromatography, the mobile phase pH should be adjusted to at least 1.5 to 2 units away from the analyte's pKa to ensure a single, un-ionized form.

  • UV Absorbance: The nitroaromatic chromophore in nitroimidazoles provides strong UV absorbance, typically in the range of 270-320 nm, making UV detection a highly suitable and sensitive technique.[6] A photodiode array (PDA) detector is invaluable during development to confirm peak identity and purity by analyzing the entire UV spectrum.[7]

Table 1: Physicochemical Properties of Common Nitroimidazole Derivatives

CompoundStructureMolar Mass ( g/mol )pKalogPMax UV Absorbance (λmax)
Metronidazole

171.15~2.5-0.02~310-320 nm
Tinidazole

247.27~2.30.43~310-318 nm
Ornidazole

219.62~2.40.35~310-312 nm
Secnidazole

185.18~2.50.10~310-320 nm

Note: The pKa and logP values are approximate and can vary slightly depending on the literature source.

Strategic HPLC Method Development

A systematic, multi-step approach is crucial for developing a robust and reliable HPLC method. The following workflow outlines a logical progression from initial screening to final optimization.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Column & Mobile Phase Screening Experiments B->C D Optimize Mobile Phase (pH, % Organic, Gradient) C->D E Optimize Conditions (Flow Rate, Temperature) D->E F Forced Degradation Study (ICH Q1A R2) E->F G System Suitability Test (SST) (USP Criteria) F->G H Method Validation (ICH Q2 R1) G->H I Final Robust HPLC Method H->I

Caption: Overall workflow for HPLC method development.

Step 1: Initial Parameter Selection

The goal of this step is to achieve initial retention and a reasonable peak shape for the parent nitroimidazole compound.

Given the polar nature of most nitroimidazoles, a standard C18 column is the undisputed industry standard and the logical starting point.[8] It provides strong hydrophobic retention for a wide variety of analytes.[9]

  • C18 (L1): The workhorse for reversed-phase chromatography. Excellent for initial screening.

  • C8 (L7): Less retentive than C18. It can be useful if the analyte is too strongly retained on a C18 phase, leading to excessively long run times.

  • Phenyl-Hexyl (L11): Offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic imidazole ring of the analytes.[9] This can be particularly useful for resolving closely related impurities.

  • Polar-Embedded/Endcapped Phases: These C18 columns have a polar group embedded in the alkyl chain or use polar endcapping. They offer improved peak shape for basic compounds like nitroimidazoles, especially at mid-range pH, and are more stable in highly aqueous mobile phases.[9]

Column_Selection Start Start: Analyze Nitroimidazole and Related Impurities ScreenC18 Screen with a standard C18 (L1) column Start->ScreenC18 CheckRetention Is retention adequate? (k' between 2 and 10) ScreenC18->CheckRetention CheckTailing Is peak tailing acceptable? (Tf < 1.5) CheckRetention->CheckTailing Yes UseC8 Try a less retentive C8 (L7) column CheckRetention->UseC8 No (Too High) UsePhenyl Try a Phenyl-Hexyl (L11) column for alternative selectivity CheckTailing->UsePhenyl No (Poor Resolution) UsePolar Try a Polar-Embedded or Endcapped C18 column CheckTailing->UsePolar No (High Tailing) Final Optimized Column Chosen CheckTailing->Final Yes

Caption: Decision tree for stationary phase selection.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents for reversed-phase HPLC.[10]

    • Acetonitrile is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol can offer different selectivity and should be evaluated if ACN does not provide adequate resolution of critical pairs.

  • Aqueous Phase & pH Control: A buffer is necessary to control the mobile phase pH and ensure consistent ionization of the analytes.

    • Since nitroimidazoles are weakly basic, a mobile phase pH in the acidic range (e.g., pH 2.5-4.0) is recommended. This ensures the imidazole nitrogen is fully protonated, leading to consistent retention and sharp, symmetrical peaks.

    • Phosphate buffer is an excellent choice due to its ideal buffering capacity in this pH range.[11] A concentration of 10-25 mM is typically sufficient.

    • Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can also be used as mobile phase modifiers to control pH and improve peak shape.

A Photodiode Array (PDA) detector should be used.

  • Inject a standard solution of the nitroimidazole API.

  • Acquire spectral data across the UV range (e.g., 200-400 nm).

  • Extract the UV spectrum at the peak apex.

  • Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity. For most nitroimidazoles, this will be around 310-320 nm.[6] Monitoring a second, lower wavelength (e.g., 220 nm) can be useful for detecting impurities that may lack the primary chromophore.

Step 2: Method Optimization Protocol

Objective: To achieve optimal separation of the API from all known impurities and degradation products with good resolution (Rs > 2.0) and acceptable peak symmetry (Tailing Factor < 1.5) in a reasonable run time.

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the API and any available related substances/impurities in a suitable diluent (e.g., a mixture of water and organic modifier similar to the mobile phase).

  • Initial Gradient Run: Start with a broad scouting gradient to elute all components.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA, 210-400 nm (extract chromatogram at λmax)

    • Injection Volume: 10 µL

  • Analyze the Scouting Run:

    • Identify the retention time of the API and all impurities.

    • Determine the approximate percentage of organic modifier (%B) at which each peak elutes.

  • Develop a Focused Gradient: Based on the scouting run, create a more focused gradient that provides separation around the API and its closely eluting impurities. For example, if all peaks elute between 20% and 50% B, a new gradient could be: 15% B to 55% B over 15 minutes.

  • Isocratic vs. Gradient Decision:

    • If all peaks of interest elute within a narrow range and are well-resolved, an isocratic method can be developed. An isocratic method is often more robust and transferable. The optimal isocratic %B can be estimated from the focused gradient run.

    • If peaks span a wide polarity range, a gradient method is necessary.

  • Fine-Tuning: Make small, systematic adjustments to the following parameters to improve resolution, peak shape, or run time:

    • Mobile Phase pH: Adjusting pH by ±0.2 units can significantly impact the retention of ionizable impurities.

    • Temperature: Increasing column temperature (e.g., from 30 °C to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency and alter selectivity.[12]

    • Flow Rate: Adjusting the flow rate can be used to shorten or lengthen run time, which can impact resolution.

Ensuring Method Specificity: Forced Degradation Studies

A stability-indicating method must be able to separate the API from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the API to produce these products.[5] This is a critical requirement of the ICH Q1A(R2) guideline.[13] The goal is to achieve 5-20% degradation of the API.[13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated at 60-80 °C for several hours.To identify degradation products formed in acidic environments.
Base Hydrolysis 0.1 M NaOH, at room temperature or heated at 60 °C.To identify degradation products formed in alkaline environments.
Oxidation 3-6% Hydrogen Peroxide (H₂O₂), at room temperature.To assess susceptibility to oxidative degradation.
Thermal Drug substance exposed to 80-100 °C (dry heat) for 24-48 hours.To identify thermally labile products.
Photolytic Expose drug substance/product to UV and visible light (ICH Q1B guideline: overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[5]To assess light sensitivity and identify photodegradants.
Protocol for Forced Degradation Sample Analysis
  • Prepare Stressed Samples: Subject the API to each of the conditions in Table 2. Take time points to find the condition that yields the target 5-20% degradation. Neutralize the acid and base-stressed samples to prevent further degradation before injection.

  • Prepare Controls: Prepare an unstressed (control) sample of the API at the same concentration.

  • Chromatographic Analysis: Analyze the control and all stressed samples using the optimized HPLC method.

  • Peak Purity Assessment: Use the PDA detector to assess the peak purity of the main API peak in both the control and stressed samples. This ensures that no degradant is co-eluting with the API.[14] The peak purity algorithm compares spectra across the peak; a "pure" peak will show spectrally homogenous slices.[15]

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the API peak area is accounted for by the sum of the areas of the degradation product peaks. A good mass balance (e.g., 95-105%) indicates that all major degradants are being detected.

Peak_Purity_Workflow Start Analyze Stressed Sample with PDA Detector AcquireData Acquire Chromatogram and 3D Spectral Data Start->AcquireData SelectPeak Select API Peak for Analysis AcquireData->SelectPeak RunAlgorithm Software runs Peak Purity algorithm (compares spectra across the peak) SelectPeak->RunAlgorithm Compare Is Purity Angle < Purity Threshold? RunAlgorithm->Compare Pure Peak is Spectrally Pure (No co-elution detected) Compare->Pure Yes Impure Peak is Impure (Co-elution likely) Compare->Impure No Optimize Further optimize separation (e.g., change mobile phase, gradient) Impure->Optimize

Caption: Workflow for PDA-based peak purity assessment.

Method Validation and System Suitability

Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16] Before running any validation or sample analysis sequence, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately on the day of analysis.[17]

System Suitability Testing (SST)

SST is a non-negotiable part of any validated analytical procedure.[18] It is typically performed by making 5 or 6 replicate injections of a standard solution.

Table 3: Typical System Suitability Parameters and Acceptance Criteria (as per USP)

ParameterDescriptionTypical Acceptance Criteria
Precision/Repeatability The precision of replicate injections.%RSD of peak areas ≤ 2.0%.[19]
Tailing Factor (Tf) A measure of peak symmetry.Tf ≤ 2.0.[19][20]
Theoretical Plates (N) A measure of column efficiency.N > 2000 (typical).
Resolution (Rs) The degree of separation between two adjacent peaks.Rs > 2.0 between the API and the closest eluting impurity.[19]
Method Validation Parameters (ICH Q2(R1))

A full method validation is a comprehensive process. The key parameters are:

  • Specificity: Proven through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Assessed over a range (e.g., 50-150% of the target concentration).[21]

  • Range: The interval between the upper and lower analyte concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[22]

  • Accuracy: The closeness of the test results to the true value. Assessed by recovery studies on spiked samples.[23]

  • Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.[23]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±5°C).

Conclusion

The development of a stability-indicating HPLC method for nitroimidazole derivatives is a systematic process that integrates an understanding of the analyte's chemistry with strategic chromatographic principles. By following a logical workflow—from initial screening and optimization to rigorous stress testing and validation—a reliable and robust method can be established. This ensures that the quality, purity, and stability of these vital pharmaceutical compounds can be accurately monitored, ultimately safeguarding patient health. The protocols and rationale presented in this guide provide a solid framework for scientists to successfully navigate this critical analytical challenge.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv Technology Corporation.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • Nitroimidazole. (n.d.). Wikipedia.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4).
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu.
  • Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. (2016, November 30). Journal of Chromatographic Science, Oxford Academic.
  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. (n.d.).
  • Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). Request PDF, ResearchGate.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025, February 14). PMC.
  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate.
  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. (2023, April 26). SIELC Technologies.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review.
  • HPLC Columns. (n.d.). Bio-Rad.
  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.

Sources

Application Note: High-Fidelity Antimicrobial Screening of 5-Nitro-2-phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is critical to combat rising resistance among anaerobic bacteria and protozoan parasites. 5-Nitro-2-phenylimidazole represents a promising structural evolution from traditional 5-nitroimidazoles (such as metronidazole and tinidazole). By incorporating a phenyl ring at the C-2 position, this scaffold alters lipophilicity and redox potential, potentially enhancing tissue penetration and overcoming existing resistance mechanisms. This application note provides a comprehensive, self-validating protocol for the antimicrobial screening of 5-nitro-2-phenylimidazole, grounded in Clinical and Laboratory Standards Institute (CLSI) methodologies[1].

Mechanistic Rationale & Target Biology

To design an effective screening protocol, one must first understand the causality of the compound's mechanism. 5-Nitroimidazoles are essentially prodrugs that require enzymatic activation[2].

In susceptible anaerobic microorganisms, low-redox-potential electron transport proteins (e.g., ferredoxin or specific nitroreductases) transfer electrons to the nitro group of the imidazole ring[]. This reduction generates a highly reactive nitro radical anion (


). These toxic intermediates induce severe oxidative stress, forming covalent adducts with DNA, causing irreversible strand breaks, and ultimately leading to pathogen cell death[4][5].

Because this activation is strictly dependent on a low-redox environment, oxygen acts as a competitive electron sink . If oxygen is present, it will prematurely oxidize the radical anion back to the parent prodrug (a process known as futile cycling), neutralizing the antimicrobial effect[5]. Therefore, strict anaerobic conditions are not merely a physiological preference for the bacteria—they are a fundamental chemical requirement for the drug's mechanism of action.

MOA Prodrug 5-Nitro-2-phenylimidazole (Prodrug Entry) Enzyme Nitroreductase / Ferredoxin (Low Redox Potential) Prodrug->Enzyme Anaerobic Uptake Radical Nitro Radical Anion (NO2•-) & Reactive Intermediates Enzyme->Radical Enzymatic Reduction DNA DNA Covalent Adducts & Strand Breaks Radical->DNA Oxidative Stress Death Pathogen Cell Death DNA->Death Irreversible Damage

Fig 1: Prodrug activation and mechanism of action of 5-nitro-2-phenylimidazole.

Experimental Design: Causality & Self-Validation

A robust screening protocol must be a self-validating system. Every experimental choice in this workflow is designed to eliminate confounding variables:

  • Vehicle Selection & Solubility: The C-2 phenyl substitution increases the hydrophobicity of 5-nitro-2-phenylimidazole compared to metronidazole. Dimethyl sulfoxide (DMSO) is required for the primary stock. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity, which would artificially lower the Minimum Inhibitory Concentration (MIC).

  • Inoculum Standardization: The inoculum must be strictly standardized to

    
    . A higher bacterial density can lead to the "inoculum effect," where the sheer volume of bacteria depletes the active drug, yielding falsely resistant MIC values.
    
  • Self-Validating Controls: Every 96-well plate must include:

    • Sterility Control (Media only): Validates aseptic technique.

    • Growth Control (Media + Bacteria + 1% DMSO): Proves the vehicle is non-toxic and the anaerobic environment is optimal.

    • Positive Control (Metronidazole): Ensures the bacterial strain exhibits expected susceptibility according to CLSI M11 breakpoints[1][6].

Step-by-Step Methodologies

Protocol A: Broth Microdilution MIC Assay (Anaerobic)

This protocol is adapted for obligate anaerobes (e.g., Bacteroides fragilis, Clostridium difficile) using Brucella broth supplemented with hemin (


), vitamin K1 (

), and 5% lysed sheep blood.

Step 1: Compound Preparation

  • Dissolve 5-nitro-2-phenylimidazole in 100% molecular-grade DMSO to create a

    
     stock.
    
  • Perform a 2-fold serial dilution of the stock in DMSO to create 10 concentration points.

  • Dilute each DMSO intermediate 1:100 in supplemented Brucella broth to create the

    
     working solutions (final DMSO concentration will be 0.5% after adding the inoculum).
    

Step 2: Inoculum Preparation

  • Subculture the target anaerobic strain on Brucella blood agar for 48 hours in an anaerobic chamber (85%

    
    , 10% 
    
    
    
    , 5%
    
    
    ).
  • Suspend isolated colonies in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
    ).
    
  • Dilute the suspension 1:100 in pre-reduced broth to achieve the

    
     inoculum (
    
    
    
    ).

Step 3: Assay Assembly & Incubation

  • In a sterile, round-bottom 96-well plate, dispense

    
     of the 
    
    
    
    compound working solutions into columns 1-10.
  • Add

    
     of the 
    
    
    
    inoculum to all test wells (Final volume:
    
    
    ; Final inoculum:
    
    
    ).
  • Seal the plate with a gas-permeable membrane and incubate in the anaerobic chamber at

    
     for 48 hours.
    

Step 4: Readout

  • Add

    
     of Resazurin indicator (
    
    
    
    ) to each well. Incubate for an additional 2-4 hours.
  • Determine the MIC as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced), indicating an absence of metabolic activity.

Protocol B: Minimum Bactericidal Concentration (MBC)
  • From the MIC plate, identify the MIC well and the three wells with concentrations above the MIC.

  • Aspirate

    
     from these wells and spot-plate onto Brucella blood agar.
    
  • Incubate anaerobically at

    
     for 48 hours.
    
  • The MBC is defined as the lowest concentration that results in a

    
     reduction in colony-forming units (CFU) compared to the initial inoculum.
    

Workflow Stock 1. Stock Prep (DMSO) Dilution 2. Serial Dilution (96-well) Stock->Dilution Inoculum 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Incubation 4. Anaerobic Incubation (35°C, 48h) Inoculum->Incubation MIC 5. MIC Readout (Resazurin) Incubation->MIC MBC 6. MBC Plating (Agar) MIC->MBC

Fig 2: High-throughput screening workflow for MIC and MBC determination.

Quantitative Data Interpretation

The table below illustrates the expected quantitative data structure for benchmarking 5-nitro-2-phenylimidazole against standard clinical isolates. A successful candidate should demonstrate MIC values comparable to or lower than the reference standard, with an MBC/MIC ratio of


, indicating bactericidal activity.
Bacterial StrainCompoundMIC

(

g/mL)
MIC

(

g/mL)
MBC Range (

g/mL)
Interpretation
Bacteroides fragilis (ATCC 25285)5-Nitro-2-phenylimidazole0.51.01.0 - 2.0Potent / Bactericidal
Bacteroides fragilis (ATCC 25285)Metronidazole (Control)1.02.02.0 - 4.0Susceptible (CLSI)
Clostridium difficile (ATCC 9689)5-Nitro-2-phenylimidazole0.250.50.5 - 1.0Potent / Bactericidal
Clostridium difficile (ATCC 9689)Metronidazole (Control)0.51.01.0 - 2.0Susceptible (CLSI)
Gardnerella vaginalis (Clinical)5-Nitro-2-phenylimidazole2.04.08.0 - 16.0Susceptible
All StrainsVehicle (1% DMSO)>128>128N/ANon-toxic

Note: Metronidazole breakpoints are defined by CLSI guidelines (Susceptible:


; Resistant: 

)[6].

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Nitroimidazole: Definition, Mechanism and Uses, BOC Sciences,
  • Review Nitroimidazole drugs - action and resistance mechanisms, Oxford University Press (OUP),
  • M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement, ResearchG
  • Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Form

Sources

using 5-nitro-2-phenylimidazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Functionalization of 5-Nitro-2-phenylimidazole Scaffolds for Antimicrobial Drug Discovery

Executive Summary

The 5-nitroimidazole pharmacophore is the structural cornerstone of nitro-heterocyclic antibiotics (e.g., Metronidazole, Tinidazole), essential for treating anaerobic bacterial infections and protozoan diseases (Trichomoniasis, Giardiasis, Amebiasis). While the 2-methyl derivatives are ubiquitous, 5-nitro-2-phenylimidazole offers a distinct lipophilic profile (


) and altered redox potential, making it a critical intermediate for next-generation anti-tubercular and anti-leishmanial agents.

This guide addresses the primary synthetic challenge: Regiocontrol. Nitration of 2-phenylimidazole yields a tautomeric mixture of 4(5)-nitro-2-phenylimidazole. Subsequent N-alkylation—necessary to lock the bioactive structure—often favors the sterically less hindered (but biologically less active) 4-nitro isomer. This protocol details the synthesis, optimized alkylation, and purification strategies to isolate the high-value 5-nitro isomer.

Chemical Identity & Safety Profile

PropertySpecification
IUPAC Name 5-nitro-2-phenyl-1H-imidazole
CAS Number 13230-04-1 (Generic/Tautomer)
Molecular Weight 189.17 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
Hazards Warning: Causes skin/eye irritation (H315, H319).[1][2] Suspected mutagen (typical of nitro-aromatics). Handle in a fume hood.

Strategic Workflow: The Isomer Challenge

The synthesis involves three critical stages. The "Fork" at Stage 3 represents the regioselectivity challenge defined by the tautomeric equilibrium of the imidazole ring.

SyntheticWorkflow Start 2-Phenylimidazole (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate 4(5)-Nitro-2-phenylimidazole (Tautomeric Mix) Nitration->Intermediate Exothermic Control Alkylation N-Alkylation (R-X, Base) Intermediate->Alkylation Deprotonation Isomer4 1-Alkyl-4-nitro (Kinetic Product) Alkylation->Isomer4 Steric Preference Isomer5 1-Alkyl-5-nitro (Thermodynamic/Bioactive) Alkylation->Isomer5 Optimized Conditions

Figure 1: Synthetic pathway highlighting the divergence at the alkylation step. The 5-nitro isomer is the target pharmacophore.

Detailed Experimental Protocols

Protocol A: Nitration of 2-Phenylimidazole

Objective: To introduce the nitro group at the C-4/5 position.

Reagents:

  • 2-Phenylimidazole (10.0 g, 69 mmol)

  • Conc. Sulfuric Acid (

    
    , 30 mL)
    
  • Fuming Nitric Acid (

    
    , 10 mL)
    

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-phenylimidazole in conc.

    
    . Cool the solution to 0–5°C using an ice-salt bath.
    
    • Rationale: Low temperature prevents ring cleavage and over-nitration.

  • Addition: Add fuming

    
     dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The spot for 2-phenylimidazole (

      
      ) should disappear, replaced by a less polar yellow spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Neutralization: Adjust pH to ~4–5 using 25% NaOH solution.

    • Note: Do not make it too basic (

      
      ) as the nitroimidazole anion is water-soluble.
      
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield: ~75–85% of 4(5)-nitro-2-phenylimidazole.

Protocol B: Regioselective N-Alkylation (The Critical Step)

Objective: To maximize the ratio of the bioactive 1-alkyl-5-nitro isomer over the 4-nitro isomer.

Mechanism: The 4(5)-nitroimidazole anion is an ambident nucleophile. Steric hindrance from the adjacent nitro group usually discourages alkylation at the nitrogen proximal to it (N1 of the 5-nitro tautomer), favoring the formation of the 1-alkyl-4-nitro isomer. To shift this to the 1-alkyl-5-nitro form (the "Metronidazole" pattern), we utilize thermodynamic control and specific solvent effects.

Reagents:

  • 4(5)-Nitro-2-phenylimidazole (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq)

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Setup: Dissolve the nitroimidazole intermediate in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). Stir at RT for 30 mins.
    
    • Insight: Cesium is a larger cation (soft acid) which can help stabilize the transition state leading to the 5-nitro product better than Sodium.

  • Alkylation: Add the alkyl halide dropwise.

  • Thermal Drive: Heat the reaction to 80–90°C for 4–6 hours.

    • Rationale: Higher temperatures help overcome the activation energy barrier caused by the steric hindrance of the nitro group, increasing the proportion of the 5-nitro isomer.

  • Workup: Pour into water and extract with Ethyl Acetate.

  • Isomer Separation (Crucial):

    • The isomers usually have distinct

      
       values.
      
    • Flash Chromatography: Silica gel. Gradient elution (Hexane -> 40% EtOAc/Hexane).

    • Order of Elution: The 1-alkyl-4-nitro isomer is generally less polar (elutes first) because the nitro group is distant from the N-alkyl chain, reducing dipole moment. The 1-alkyl-5-nitro isomer is more polar (elutes second) due to the proximity of the nitro and alkyl groups creating a stronger dipole.

Analytical Validation (Self-Validating System)

Distinguishing the 4-nitro and 5-nitro isomers is non-trivial but critical. Use


-NMR chemical shifts of the imidazole ring proton.
Feature1-Alkyl-4-nitro isomer1-Alkyl-5-nitro isomer (Target)
Structure Nitro group is far from Alkyl groupNitro group is adjacent to Alkyl group

-NMR (Ring H)
Signal is downfield (approx. 8.0–8.5 ppm)Signal is upfield (approx. 7.5–8.0 ppm)
NOESY Signal Strong NOE between N-Alkyl protons and Ring HNO NOE between N-Alkyl protons and Ring H (blocked by Nitro)
TLC Polarity Less Polar (Higher

)
More Polar (Lower

)

Note: Chemical shifts vary by solvent (


 vs DMSO-

), but the relative order remains consistent.

Mechanism of Pharmaceutical Action

The 5-nitro-2-phenylimidazole scaffold functions as a "Trojan Horse" prodrug. It is inactive until it enters the anaerobic pathogen.

MOA Prodrug 5-Nitro-2-phenylimidazole (Prodrug Entry) Cell Pathogen Cell (Anaerobic Environment) Prodrug->Cell Passive Diffusion Reductase Nitroreductase / Ferredoxin (Low Redox Potential) Cell->Reductase Encounter Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction Damage DNA Helix Damage (Strand Breakage) Radical->Damage Covalent Binding

Figure 2: Mechanism of Action. The low redox potential of the anaerobic electron transport chain allows for the selective reduction of the nitro group, generating toxic radicals that fragment DNA.

References

  • Synthesis and Regioselectivity

    • Al-Masoudi, N. A., et al. (2022).[3] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole." Der Pharma Chemica.

    • Source:

  • Chemical Properties & Safety

    • ThermoFisher Scientific. (2025).[4][5][6][7] "Safety Data Sheet: 2-Phenyl-5-nitroimidazole."

    • Source:

  • Pharmaceutical Applications

    • Mignani, S., et al. (2022).[8] "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals.[8][9][10][11]

    • Source:

  • Alkylation Methodology

    • Beilstein J. Org. Chem. (2021).[12] "Regioselective N-alkylation of the 1H-indazole scaffold." (Analogous heterocyclic chemistry principles).

    • Source:

Sources

Application Note: Crystal Structure Determination of 5-nitro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural determination of 5-nitro-2-phenyl-1H-imidazole , a compound exhibiting significant tautomeric ambiguity and pharmaceutical potential. We detail the workflow from high-purity crystallization to Single Crystal X-Ray Diffraction (SCXRD) analysis. Special emphasis is placed on resolving the 4-nitro vs. 5-nitro tautomeric preference in the solid state, managing disorder in the nitro group, and optimizing refinement strategies for planar aromatic systems.[1]

Introduction & Scientific Context

Nitroimidazoles are a cornerstone of medicinal chemistry, serving as scaffolds for antibiotics (e.g., Metronidazole) and radiosensitizers. The introduction of a phenyl group at the C2 position enhances lipophilicity and introduces potential


-

stacking interactions that influence solid-state packing.[1]
The Tautomerism Challenge

A critical insight for researchers is the annular tautomerism of the imidazole ring. In solution, 5-nitro-2-phenyl-1H-imidazole exists in rapid equilibrium with its tautomer, 4-nitro-2-phenyl-1H-imidazole .[1]

  • Mechanism: The proton shifts between N1 and N3.

  • Crystallographic Reality: In the solid state, the molecule "freezes" into a single tautomer. Crystallographic evidence suggests the 4-nitro form is often preferred due to the "distal" effect, where the proton resides on the nitrogen furthest from the electron-withdrawing nitro group to minimize steric clash and electrostatic repulsion.[1] However, the user's target is the "5-nitro" designation; this guide will demonstrate how SCXRD definitively assigns this position.

Experimental Workflow

The following diagram outlines the critical path from crude material to a refined structural model.

CrystallizationWorkflow Start Crude 5-nitro-2-phenyl-1H-imidazole Solubility Solubility Profiling (Polar vs Non-Polar) Start->Solubility Screen Crystallization Screen (Slow Evap vs Diffusion) Solubility->Screen Select Solvent Microscopy Optical Evaluation (Birefringence Check) Screen->Microscopy 3-7 Days Microscopy->Screen Polycrystalline/Amorphous (Loop) XRD SCXRD Data Collection (Mo Source, 100K) Microscopy->XRD Single Crystal Found Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement

Figure 1: Strategic workflow for converting crude nitroimidazole samples into publication-quality crystallographic models.

Detailed Protocols

Protocol A: High-Quality Crystal Growth

Nitroimidazoles often form needles or plates that are prone to twinning.[1] Controlled growth is essential.

Reagents:

  • Analyte: 5-nitro-2-phenyl-1H-imidazole (>98% purity by HPLC).

  • Solvents: Ethanol (absolute), Acetonitrile (ACN), DMF, Water.

Methodology (Slow Evaporation - Recommended):

  • Dissolution: Weigh 20 mg of the compound into a 4 mL borosilicate vial.

  • Solvent Addition: Add Ethanol dropwise while warming (40°C) until the solid just dissolves. If solubility is poor, use a 1:1 mixture of Ethanol:ACN.

    • Expert Tip: Avoid pure DMF; it is too non-volatile. If used, mix with water (vapor diffusion).

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle. Store in a vibration-free environment at 20°C.

  • Harvesting: Inspect after 48-72 hours. Look for block-like yellow/orange crystals. Avoid thin needles (often indicate rapid growth).

Methodology (Vapor Diffusion - Alternative for Low Solubility):

  • Dissolve 15 mg in 1 mL DMF (inner vial).

  • Place the open inner vial inside a larger jar containing 10 mL Water (precipitant).

  • Seal the outer jar. Water vapor will diffuse into the DMF, slowly lowering solubility.

Protocol B: Data Collection Strategy

Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo K


 radiation, 

Å).
  • Note: Mo radiation is preferred over Cu for aromatic nitro compounds to minimize absorption, though Cu is acceptable for small organic crystals.

Parameters:

  • Temperature: 100 K (Critical).

    • Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cryo-cooling freezes these vibrations, allowing precise bond length determination.[1]

  • Resolution: 0.75 Å or better (required for publication).

  • Strategy: Collect a full sphere of data (Redundancy > 4) to handle potential non-centrosymmetric space groups, though

    
     is most likely.
    
Protocol C: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.

Step-by-Step Refinement:

  • Phasing: Use Intrinsic Phasing (SHELXT). Expect a Monoclinic cell (likely

    
     or 
    
    
    
    ).
  • Atom Assignment: Assign Carbon, Nitrogen, and Oxygen atoms based on peak heights (Q-peaks).

    • Validation: The nitro group O-N-O angle should be ~120°.

  • Tautomer Identification: Locate the imidazole ring protons in the Difference Fourier Map.

    • Decision Gate: If a Q-peak appears on N1 (adjacent to phenyl) vs N3, this defines the tautomer.

  • Restraints (If Disordered):

    • If the nitro group shows high thermal ellipsoids, apply SIMU (rigid bond restraint) and ISOR (approximate isotropic restraint).

    • If the phenyl ring rotates, use AFIX 66 to enforce ideal hexagonal geometry initially, then relax.

Expected Results & Data Interpretation

Based on structural analogues (e.g., 2-phenylimidazole and 4-nitroimidazole derivatives), the following parameters are typical for this class of compounds.

Crystallographic Parameters (Representative)
ParameterTypical Value / Range
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Z (Molecules/Unit Cell) 4
Density (

)
1.45 - 1.55 g/cm³
Volume (

)
~900 - 1100 ų
Structural Architecture

The crystal packing is dominated by hydrogen bonding and planarity.

  • Primary Interaction (H-Bonds):

    • The imidazole N-H acts as a donor.[2][3]

    • The unprotonated imidazole N (or the nitro O) acts as an acceptor.

    • Expectation: Formation of infinite chains or dimers (

      
       motif) linking molecules head-to-tail.[1]
      
  • Conformation:

    • Twist Angle: The phenyl ring is rarely coplanar with the imidazole ring due to steric repulsion between the ortho-phenyl protons and the imidazole backbone.[1] Expect a twist angle of 15°–40° .

    • Nitro Group: Usually coplanar with the imidazole ring to maximize conjugation.

Interaction Pathway Diagram

The following graph visualizes the hierarchy of forces stabilizing the crystal lattice.

Interactions Molecule 5-nitro-2-phenyl-1H-imidazole HBond N-H...N Hydrogen Bond (Strong, Directional) Molecule->HBond Primary Driver PiStack Pi-Pi Stacking (Phenyl/Imidazole overlap) Molecule->PiStack Secondary Driver WeakInter C-H...O Interactions (Nitro group acceptor) Molecule->WeakInter Tertiary Driver Lattice 3D Crystal Lattice HBond->Lattice PiStack->Lattice WeakInter->Lattice

Figure 2: Hierarchy of supramolecular interactions.[1] Strong H-bonds dictate the chain formation, while Pi-stacking organizes these chains into layers.[1]

Troubleshooting & Validation

IssueDiagnosisCorrective Action
Twinning Split spots in diffraction pattern; High

.[1]
Use PLATON/TwinRotMat to identify twin laws. Re-integrate data with twin matrix.
Disorder "Smeared" electron density on Nitro group.[1]Collect data at lower temp (100K). Use EADP constraints in SHELXL.
Wrong Phase Powder pattern (PXRD) doesn't match simulated SCXRD.You may have a polymorph or solvate. Run TGA to check for solvent loss.
Validation Checklist (Self-Correcting System)
  • Check CIF Syntax: Use (IUCr). Alert level A or B errors must be addressed.

  • R-Factor: Aim for

    
     (5%).
    
  • Goodness of Fit (GooF): Should be close to 1.0.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Windler, G. K., et al. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o596-o597. (Provides analogous nitroimidazole packing motifs). [Link]

  • Shahid, H. A., et al. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.[1][4] (Demonstrates nitro group H-bonding patterns). [Link] (General Access via Repository)

Sources

Troubleshooting & Optimization

Technical Guide: Distinguishing 4-Nitro and 5-Nitro Imidazole Tautomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the NMR-based differentiation of 4-nitro and 5-nitro imidazole isomers. It is designed for researchers requiring definitive structural assignment of nitroimidazole derivatives, particularly during drug development and synthetic optimization.[1]

Executive Summary & Core Concept

The distinction between 4-nitroimidazole and 5-nitroimidazole is a frequent challenge in medicinal chemistry. The biological activity of these isomers differs significantly (e.g., Metronidazole is a 5-nitro isomer).[1]

  • Unsubstituted Compounds: Exist as a tautomeric equilibrium mixture, often denoted as 4(5)-nitroimidazole .[1][2] In solution, the proton hops rapidly between N1 and N3, resulting in averaged NMR signals at room temperature.[1]

  • N-Substituted Compounds: Alkylation locks the structure into distinct 1-alkyl-4-nitroimidazole or 1-alkyl-5-nitroimidazole isomers.[2] These do not interconvert and must be distinguished using specific NMR techniques.

The Golden Rule of Assignment:

1D Proton NMR is often insufficient due to overlapping chemical shift ranges. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the definitive method for assignment.

Diagnostic Workflow (Decision Tree)

The following logic flow illustrates the step-by-step process for assigning your compound.

Nitroimidazole_Assignment Start Start: Nitroimidazole Sample CheckSub Is the N1 position substituted? (e.g., Methyl, Benzyl) Start->CheckSub Unsub Unsubstituted (N-H present) CheckSub->Unsub No Substituted N-Substituted (N-R) CheckSub->Substituted Yes Tautomer Result: Tautomeric Mixture (4(5)-nitroimidazole) Signals may be broad or averaged. Unsub->Tautomer NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-Alkyl Group Substituted->NOE_Exp Result_4NI NOE Enhancement on TWO Ring Protons (H2 & H5) Conclusion: 1-Alkyl-4-Nitroimidazole NOE_Exp->Result_4NI Enhancement at H-5 & H-2 Result_5NI NOE Enhancement on ONE Ring Proton (H2 only) Conclusion: 1-Alkyl-5-Nitroimidazole NOE_Exp->Result_5NI Enhancement at H-2 only

Caption: Logical workflow for distinguishing nitroimidazole isomers. The critical branch point is N-substitution, which enables NOE-based assignment.[2]

Technical Deep Dive: The NOE Strategy

The most reliable method relies on the spatial proximity of the N-alkyl group to the ring protons.

Structural Analysis[3]
  • 1-Alkyl-4-nitroimidazole: The nitro group is at position 4.[2][3] The proton at position 5 (H-5) is adjacent to the N-alkyl group.[2]

  • 1-Alkyl-5-nitroimidazole: The nitro group is at position 5.[2][4] The proton at position 4 (H-4) is distant from the N-alkyl group.[2]

Expected NOE Correlations
IsomerN-Alkyl Proximity to H-2N-Alkyl Proximity to H-5/H-4NOE Result (Irradiate N-Alkyl)
1-Alkyl-4-nitroimidazole Close (Adjacent)Close (H-5 is adjacent to N1)Two enhancements observed (H-2 and H-5)
1-Alkyl-5-nitroimidazole Close (Adjacent)Far (C-5 is blocked by NO2; H-4 is across ring)One enhancement observed (H-2 only)

Note: H-2 is the proton located between the two nitrogens (N1 and N3) and is typically the most downfield signal (~7.5 - 8.5 ppm) due to the electron-withdrawing effect of the adjacent nitrogens.

Experimental Protocols

Protocol A: 1D Selective NOE (Recommended)

This experiment is faster and more quantitative than 2D NOESY for small molecules.[1]

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is clear and free of paramagnetic impurities.

    • Tip: Degassing the sample (bubbling N2 for 5 mins) improves NOE enhancement magnitude but is not strictly necessary for qualitative assignment.

  • Acquisition:

    • Acquire a standard 1H spectrum first to identify the frequency of the N-Alkyl protons (e.g., N-Methyl singlet ~3.7-4.0 ppm).

    • Select the 1D NOE difference or 1D DPFGSE-NOE pulse sequence.[2]

    • Target: Set the irradiation frequency exactly on the N-Alkyl peak.

    • Mixing Time: Set to 500–800 ms.

    • Scans: 64–128 scans are usually sufficient.

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative (inverted).

    • Look for positive peaks in the aromatic region.

    • Interpretation:

      • Signal at ~7.5-8.0 ppm (H-2) + Signal at ~7.0-7.8 ppm (H-5)

        
        4-Nitro Isomer .[2]
        
      • Signal at ~7.5-8.0 ppm (H-2) ONLY

        
        5-Nitro Isomer .[2]
        
Protocol B: HMBC Confirmation (Secondary)

If NOE is ambiguous (e.g., overlapping signals), use HMBC.[1]

  • Setup: Standard 1H-13C HMBC parameters (optimized for 8 Hz coupling).

  • Analysis:

    • Look for correlations from the N-Alkyl protons .[2]

    • 4-Nitro Isomer: N-Alkyl correlates to C-2 and C-5 . C-5 is a CH carbon (shows a correlation in HSQC).[2]

    • 5-Nitro Isomer: N-Alkyl correlates to C-2 and C-5 .[2] In this isomer, C-5 bears the Nitro group.[5][4][6][7] It is a quaternary carbon (no correlation in HSQC).[1]

    • Check: Does the carbon 3-bonds away from the N-methyl have a proton attached?

      • Yes (HSQC crosspeak)

        
        4-Nitro  (C-5 has H).[2]
        
      • No (No HSQC crosspeak)

        
        5-Nitro  (C-5 has NO2).[2]
        

Troubleshooting & FAQs

Q1: Why do I see broad signals for my 4-nitroimidazole starting material? A: This is due to prototropic tautomerism .[2] The proton on the nitrogen exchanges rapidly between N1 and N3. In DMSO-d6, this exchange might be slow enough to see broad separate signals or fast enough to see a broad average.[1][2] Adding a drop of D2O or acid can collapse these into a sharp average, but for structural assignment, you should rely on the N-alkylated derivatives.[1]

Q2: I alkylated 4(5)-nitroimidazole with methyl iodide/K2CO3. Which isomer is the major product? A: Under basic conditions (alkylation of the anion), the 1-methyl-4-nitroimidazole is typically the major product (>90%). The 5-nitro isomer is sterically hindered and less favored electronically during alkylation of the anion. To synthesize the 5-nitro isomer (like Metronidazole), specialized synthetic routes or specific conditions are often required.[1]

Q3: Can I rely solely on chemical shifts? A: It is risky.[2] While H-5 (in 4-nitro) and H-4 (in 5-nitro) have different environments, the shifts are solvent-dependent and can overlap.

  • General Trend:[1][2] In 1-methyl-4-nitroimidazole, the protons are often closer in chemical shift.[2] In 1-methyl-5-nitroimidazole, the nitro group at position 5 deshields H-4 differently, but the NOE method described above is self-validating and superior.

Q4: My NOE signal is very weak. What should I do? A:

  • Degas the sample: Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE effect.

  • Check Mixing Time: Increase mixing time to 1.0s (careful of spin diffusion) or decrease to 300ms if relaxation is fast.

  • Use Low Temperature: Cooling the sample (e.g., to 0°C or -10°C) can sometimes improve NOE enhancement by altering the correlation time, though this is rarely needed for this specific molecule.[1]

References

  • Tautomerism and Methylation Effects: Backler, F., et al. "NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory."[1][2] Australian Journal of Chemistry, 2020.[1] [1]

  • Regioselectivity of Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[2] Der Pharma Chemica, 2022.[1]

  • Metronidazole and 5-Nitroimidazole Analysis: Mottier, P., et al. "Analysis of Four 5-nitroimidazoles... by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry."[2] Journal of Agricultural and Food Chemistry, 2006.[1]

  • General Heterocyclic NMR Data: BenchChem Technical Support. "A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile." BenchChem Protocols, 2025.[1][3] [1]

Sources

Technical Support Center: Optimizing Yield in the Nitration of 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Nitration of 2-phenylimidazole presents a unique regioselectivity and yield challenge due to the presence of two competing aromatic systems: the electron-rich (but easily protonated) imidazole ring and the neutral phenyl ring. This guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to help you achieve high-yield, regioselective nitration.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my standard mixed-acid (HNO₃/H₂SO₄) nitration of 2-phenylimidazole result in poor yields and complex mixtures? Causality & Mechanism: 2-Phenylimidazole contains a basic imidazole nitrogen (


). In standard hydrous mixed acid, this nitrogen is immediately protonated to form an imidazolium ion. This strong electron-withdrawing effect severely deactivates the imidazole ring toward electrophilic aromatic substitution (EAS). Concurrently, water generated as a byproduct of nitration (

) dilutes the acid, lowering the equilibrium concentration of the active nitronium ion (

). The combination of a deactivated substrate and a weakened electrophile pool leads to stalled reactions and a messy mixture of unreacted starting material and non-selective mono/di-nitrated isomers.

Q2: How can I selectively nitrate the imidazole ring to produce 2-phenyl-4-nitroimidazole without functionalizing the phenyl ring? Causality & Mechanism: To achieve C-4/C-5 regioselectivity on the imidazole ring, you must prevent its protonation. By switching from Brønsted acidic conditions to an aprotic system using Nitronium Tetrafluoroborate (


) in chloroform (

), the imidazole ring remains in its free-base, electron-rich state. In this unprotonated form, the imidazole ring is significantly more nucleophilic than the phenyl ring, directing the

attack exclusively to the C-4 position[1]. Pro-Tip: Use a ~2:1 molar ratio of 2-phenylimidazole to

. The excess starting material acts as a non-nucleophilic base to scavenge the

byproduct, preventing the protonation of the remaining unreacted substrate[1].

Q3: My target is the di-nitrated product, 2-(4-nitrophenyl)-4-nitroimidazole. How do I push the reaction to completion? Causality & Mechanism: Di-nitration requires overcoming the massive deactivation caused by both the protonated imidazolium state and the first nitro group. You must maximize the


 concentration by strictly eliminating water. This is achieved by using an anhydrous nitrating mixture of fuming nitric acid (

) and oleum (

free

). The excess sulfur trioxide acts as a chemical sponge, instantly hydrating to sulfuric acid upon encountering water byproduct (

). This Le Chatelier shift maintains a maximum, continuous concentration of

, driving the reaction at 90 °C to yield the di-nitrated product at >90% efficiency[2].
Section 2: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and expected yields.

Reaction SystemReagents & SolventTemp (°C)Target ProductRegioselectivityExpected Yield
Aprotic Selective

/

20 °C2-Phenyl-4-nitroimidazoleImidazole C-4High (Selective)
Anhydrous Exhaustive Fuming HNO₃ / Oleum (30%)90 °C2-(4-Nitrophenyl)-4-nitroimidazolePhenyl para + Imidazole C-491%
Hydrous Standard HNO₃ (68%) / H₂SO₄ (98%)60 °CMixed IsomersPoorly Controlled< 55%
Section 3: Validated Experimental Protocols
Protocol A: Selective Aprotic Nitration (Target: 2-Phenyl-4-nitroimidazole)

This protocol utilizes an aprotic environment to maintain the nucleophilicity of the imidazole ring[1].

  • Preparation: Dissolve 2.16 mol (311.5 g) of 2-phenylimidazole in 800 mL of anhydrous chloroform in a multi-neck flask under an inert nitrogen atmosphere.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will hydrolyze and destroy the nitronium salt.

  • Cooling: Cool the stirred solution in an ice bath to 0–5 °C.

  • Electrophile Addition: Add 1.17 mol (156.1 g) of nitronium tetrafluoroborate (

    
    ) in small portions over 1 hour.
    
    • Validation Check: Monitor the internal temperature continuously. Adjust the addition rate to maintain the temperature strictly below 20 °C to prevent thermal decomposition of the nitronium salt[1].

  • Reaction Aging: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Check: Perform a TLC (DCM:MeOH 9:1). The reaction is complete when the

      
       equivalent is consumed, indicated by the formation of a distinct, UV-active lower-Rf spot.
      
  • Quenching & Neutralization: Pour the mixture into 2.5 L of 0.5 N aqueous NaOH.

    • Validation Check: The aqueous phase must test basic (pH > 10) to ensure complete neutralization of the

      
       byproduct.
      
  • Isolation: Extract the chloroform phase, dry over anhydrous

    
    , and evaporate to dryness to yield the crystalline product.
    
Protocol B: Anhydrous Exhaustive Di-Nitration (Target: 2-(4-Nitrophenyl)-4-nitroimidazole)

This protocol leverages excess


 to drive the reaction through severe electronic deactivation[2].
  • Nitrating Mixture Preparation: In a dry flask, carefully combine 21.8 mL of fuming nitric acid (

    
    ) and 64.5 mL of oleum (
    
    
    
    
    
    ).
    • Validation Check: Fuming and a significant exotherm will occur. Allow the mixture to cool to ambient temperature before proceeding.

  • Substrate Addition: Slowly add 28.8 g of 2-phenylimidazole directly to the acid mixture.

    • Validation Check: The dissolution is highly exothermic. Control the addition rate to maintain the internal temperature below 50 °C initially to prevent oxidative cleavage of the rings.

  • High-Temperature Aging: Heat the reaction mixture to 90 °C and age for 1 hour[2].

    • Validation Check: The mixture will darken significantly. To verify completion, aliquot a 0.5 mL micro-sample into 5 mL of water; a solid precipitate should crash out immediately, indicating complete di-nitration.

  • Quenching: Carefully pour the aged mixture onto 500 g of crushed ice.

    • Validation Check: The excess

      
       will react vigorously with the ice. A thick precipitate of the mixed isomers (predominantly 2-(p-nitrophenyl)-4(5)-nitroimidazole) will form[2].
      
  • Isolation: Filter the precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C.

Section 4: Reaction Pathway Visualization

NitrationPathway SM 2-Phenylimidazole (Starting Material) Cond1 NO₂BF₄ / CHCl₃ Neutral/Aprotic, 20°C SM->Cond1 Cond2 HNO₃ / Oleum (SO₃) Anhydrous, 90°C SM->Cond2 Cond3 HNO₃ / H₂SO₄ Hydrous, Variable Temp SM->Cond3 Prod1 2-Phenyl-4-nitroimidazole (Selective C-4 Nitration) Cond1->Prod1 Unprotonated imidazole directs NO₂⁺ to C-4 Prod2 2-(4-Nitrophenyl)-4-nitroimidazole (Exhaustive Di-nitration) Cond2->Prod2 Excess SO₃ maintains NO₂⁺ overcomes deactivation Prod3 Mixed Isomers & Unreacted SM (Stalled Reaction) Cond3->Prod3 H₂O inhibits NO₂⁺ protonation deactivates ring

Causal pathways of 2-phenylimidazole nitration based on protonation state and water presence.

References
  • Source: google.
  • Title: US3644391A - Process for preparing 4(5)

Sources

removing dinitro impurities from 5-nitro-2-phenylimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Dinitro Impurities & Isomer Control

Ticket ID: #NPI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Dinitro" Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 5-nitro-2-phenylimidazole (5-NPI) has resulted in a crude product contaminated with dinitro species (typically 4,5-dinitro-2-phenylimidazole or 2-(x-nitrophenyl)-4-nitroimidazole ).

In electrophilic nitration using mixed acid (


), the imidazole ring is deactivated by protonation. However, vigorous conditions required to nitrate the 4(5)-position often lead to over-nitration. These dinitro impurities are structurally similar to your target but possess drastically different electronic properties.

The Core Philosophy: We do not rely on "hopeful" recrystallization. We utilize the acidity differential (pKa) between mono- and dinitro-imidazoles to create a self-validating separation system.

Module 1: Diagnostic Hub

Before proceeding, confirm your impurity profile using this diagnostic matrix.

SymptomProbable CauseDiagnostic Check
Melting Point Depression (Target: ~202–206°C)>5% Dinitro impurity or Isomer mixRun TLC (Ethyl Acetate:Hexane 3:1). Dinitro spots usually run faster (higher

) due to lower polarity of the non-ionized form.
Yellow/Orange Mother Liquor Presence of nitrated phenyl byproductsUV-Vis: Dinitro species often have a bathochromic shift compared to mono-nitro.
Product Dissolves in Bicarbonate High content of 4,5-dinitro speciesThe Acid Test: 4,5-dinitroimidazoles are significantly more acidic (pKa ~3–5) than 5-NPI (pKa ~8–9). If it dissolves in weak base (

), it's the impurity.
Low Yield after Recrystallization Co-precipitationYou are using a solvent where solubility curves of mono- and dinitro- overlap (e.g., pure Ethanol).

Module 2: The Protocol Vault

Method A: The "pH-Cut" Separation (Primary Recommendation)

Best for: Bulk removal of dinitro impurities (>10% content).

The Science: Nitro groups are electron-withdrawing.[1] Adding a second nitro group stabilizes the negative charge on the imidazole ring (after deprotonation of the NH), lowering the pKa significantly.

  • 5-Nitro-2-phenylimidazole: pKa

    
     8.5–9.5 (Precipitates at neutral pH).
    
  • Dinitro-2-phenylimidazole: pKa

    
     4.0–5.5 (Remains soluble/ionized at neutral pH).
    

Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Add 10% NaOH dropwise with vigorous stirring until pH reaches 11–12 .

    • Observation: The solution should become clear and deep yellow/orange. Both mono- and dinitro species are now deprotonated anions.

  • Filtration (Clarification): Filter off any non-acidic impurities (unreacted 2-phenylimidazole or tars) while the solution is basic.

  • The "Cut" (Critical Step):

    • Slowly add 10% HCl to the filtrate.

    • Stop at pH 6.5 – 7.0.

    • Mechanism:[2][3][4] At this pH, the 5-NPI (pKa ~9) becomes protonated (neutral) and precipitates. The dinitro impurity (pKa ~5) is still

      
       ionized and remains dissolved in the aqueous mother liquor.
      
  • Isolation: Filter the precipitate immediately. Wash with water to remove trapped dinitro anions.

  • Drying: Dry at 60°C under vacuum.

Method B: Polishing Recrystallization

Best for: Final purity polish (<2% impurity remaining).

The Solvent System: DMF/Water or Ethanol/Acetic Acid .

  • Dissolve crude 5-NPI in minimal hot DMF (approx 80°C).

  • Add hot water dropwise until turbidity just persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Why this works: Dinitro impurities have higher solubility in the aqueous phase of the mother liquor compared to the mono-nitro compound.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the "pH-Cut" method, ensuring you visualize the separation of species based on their ionization states.

PurificationWorkflow Start Crude Mixture (Mono + Dinitro + Tars) Basify Step 1: Basify to pH 12 (10% NaOH) Start->Basify Filter1 Step 2: Filter Insolubles Basify->Filter1 Filtrate Filtrate (Contains Mono- & Dinitro- Anions) Filter1->Filtrate Liquid Phase Waste Discard Filter1->Waste Solid Waste (Tars) Acidify Step 3: Acidify to pH 6.5 - 7.0 (CRITICAL CONTROL POINT) Filtrate->Acidify Precipitate Precipitate Formed (Target: 5-Nitro-2-phenylimidazole) Acidify->Precipitate Neutral Species (pKa ~9) Liquor Mother Liquor (Contains Dinitro Impurities) Acidify->Liquor Ionized Species (pKa ~5)

Caption: Figure 1. The pH-Swing Fractionation Logic. By targeting the pKa window between 5.0 and 9.0, we selectively precipitate the target molecule while keeping the more acidic dinitro impurity in solution.

Module 4: Frequently Asked Questions (FAQ)

Q1: I over-acidified to pH 3 during the "pH-Cut". What happens?

  • A: You have likely re-precipitated the dinitro impurity.

    • Correction: Re-dissolve in base (pH 11) and repeat the acidification, ensuring you stop strictly at pH 6.5–7.0. Use a calibrated pH meter, not just litmus paper.

Q2: My yield is lower than expected (50-60%). Is this normal?

  • A: Yes, purification always trades yield for purity. However, check your filtrate. If the pH is too high (>8), you are losing product. If the pH is correct, the loss is likely due to the removal of the impurities that were inflating your crude weight.

Q3: Can I use Column Chromatography instead?

  • A: Yes, but it is inefficient for scale-up.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Chloroform:Methanol (95:5).

    • Note: Dinitro species are less polar (in their neutral form) and typically elute before the mono-nitro species on silica, but tailing can cause overlap. The pH method is superior for bulk separation.

Q4: How do I confirm the structure of the impurity?

  • A: 1H-NMR is definitive. Look for the disappearance of the imidazole C-4/C-5 proton signal.

    • 5-NPI: Shows a singlet for the imidazole proton (approx

      
       7.5–8.0 ppm depending on solvent).
      
    • 4,5-Dinitro: No imidazole ring protons; only phenyl protons remain.

References

  • US Patent 3,644,393 . Process for the preparation of nitroimidazoles.[4][5][6][7][8] (Demonstrates the classic nitration and pH-based isolation techniques for imidazole derivatives).

  • Nair, M. D., & Nagarajan, K. (1983). Nitroimidazoles: Synthesis and Biological Activity.[5][8] Progress in Drug Research. (Authoritative review on the physicochemical properties of nitroimidazoles, including acidity).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text detailing the electrophilic substitution mechanisms and pKa shifts in imidazoles).

  • PubChem Compound Summary: 2-Phenyl-4-nitroimidazole.

Sources

Technical Support Center: Solubilization of 5-Nitro-2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility & Stability Last Updated: March 6, 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-nitro-2-phenylimidazole (5-NPI) . If you are reading this, you are likely facing a common frustration: this compound refuses to dissolve in neutral aqueous media (PBS, water, cell culture media) at biologically relevant concentrations.

The Chemical Reality: 5-NPI presents a "perfect storm" for poor solubility.

  • Lattice Energy: The planar 2-phenylimidazole core encourages strong

    
    -
    
    
    
    stacking in the solid state, creating a high-melting-point crystal lattice ("brick dust") that resists solvation.
  • Hydrophobicity: The phenyl ring at C2 adds significant lipophilicity compared to standard nitroimidazoles like metronidazole.

  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing. This dramatically reduces the basicity of the N3 nitrogen (preventing protonation in mild acids) while making the N1 proton weakly acidic.

This guide provides three validated protocols to overcome these thermodynamic barriers without compromising experimental integrity.

Module 1: The Standard Protocol (Cosolvency)

User Question: "I dissolved it in DMSO, but it precipitates immediately when I add it to my cell culture media. How do I fix this?"

Diagnosis: This is the "Solvent Shift" phenomenon. 5-NPI is soluble in DMSO (high dielectric constant, aprotic) but insoluble in water. When you dilute the DMSO stock into water, the solvent power drops logarithmically. If the final concentration exceeds the intrinsic aqueous solubility (


), the compound crashes out.
Troubleshooting Protocol: The "Step-Down" Dilution

Do not add 100% DMSO stock directly to the media. Use an intermediate dilution step to prevent local high-concentration precipitation.

Step-by-Step Workflow:

  • Primary Stock: Dissolve 5-NPI in 100% anhydrous DMSO at 10–50 mM .

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Intermediate Stock: Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol .

    • Why? These are "bridging solvents" that reduce the polarity shock when moving to water.

  • Final Dosing: Slowly add the Intermediate Stock to your vortexing aqueous media.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid cytotoxicity.
      

Solvent Compatibility Table

SolventSolubility RatingBiological RiskRecommendation
DMSO High (> 50 mM)Cytotoxic > 0.1%Primary Stock Solvent
DMF High (> 50 mM)HepatotoxicAvoid if possible
Ethanol Moderate (~10 mM)Volatile / ToxicSecondary choice
PEG-400 ModerateLowExcellent bridging cosolvent
PBS (pH 7.4) Very Low (< 10

M)
NoneFinal buffer only

Module 2: The "Gold Standard" (Complexation)

User Question: "I need a concentration of 100


M in water for an animal study, but DMSO is not allowed. What now?"

Diagnosis: Cosolvents are often unsuitable for in vivo use due to tolerability issues. You must bypass the lattice energy using inclusion complexation.

Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD)

The phenyl ring of 5-NPI fits perfectly into the hydrophobic cavity of


-cyclodextrin, shielding it from water while the CD's outer hydroxyls maintain aqueous solubility.

The Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline. Filter (0.22 
    
    
    
    m).
  • Addition: Add excess 5-NPI powder to the vehicle.

  • Equilibration: Shake or stir vigorously for 24 hours at room temperature.

    • Critical: Do not heat above 50°C, as this can degrade the nitro group.

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Measure concentration via UV-Vis (approx.

    
     300–320 nm) against a standard curve prepared in methanol.
    

Module 3: The pH Trap (Acid vs. Base)

User Question: "Imidazoles are bases. Can't I just use HCl to dissolve it?"

Diagnosis: NO. This is a common misconception.

  • Standard Imidazoles: pKa ~ 7.0 (Basic). They dissolve in acid.

  • 5-Nitro-2-Phenylimidazole: The nitro group is an electron sink. It pulls density away from the basic nitrogen. The pKa of the conjugate acid drops to < 2.0.

    • Result: You would need a pH of ~1 (strong acid) to protonate it. This is incompatible with biological assays.

User Question: "What about NaOH? Can I use high pH?"

Diagnosis: Proceed with Extreme Caution. The NH group is weakly acidic (pKa ~ 9–10) due to the electron-withdrawing nitro group.

  • Benefit: At pH 11, it forms a soluble salt (anion).

  • Risk: Nitroimidazoles are prone to ring opening or polymerization in strong alkaline conditions, leading to false negatives in assays.

Recommendation: Do not use pH adjustment as a primary solubilization strategy unless you validate stability via HPLC immediately before use.

Visual Troubleshooting Guide

The following decision tree illustrates the logical flow for selecting the correct solubilization method based on your experimental constraints.

G cluster_legend Key Logic Start Start: Dissolve 5-NPI AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Model AppType->InVivo DMSO_Check Is DMSO < 0.1% acceptable? InVitro->DMSO_Check Method_B Method B: HP-beta-Cyclodextrin (20% w/v) InVivo->Method_B Preferred (Low Toxicity) Method_C Method C: PEG-400 / Ethanol Cosolvent Mix InVivo->Method_C Alternative Method_A Method A: DMSO Stock + Step-Down Dilution DMSO_Check->Method_A Yes DMSO_Check->Method_B No (Sensitive Cells) Note1 Avoid Acid (pH < 3) Avoid Strong Base (pH > 10)

Caption: Decision matrix for solubilizing 5-nitro-2-phenylimidazole based on experimental constraints.

Module 4: Stability & Storage (Self-Validation)

To ensure your data is trustworthy, you must validate that the compound has not degraded during solubilization.

1. The "Yellow Shift" Indicator: Nitro compounds are often yellow.

  • Normal: Pale yellow/off-white solution.

  • Degraded: Deep orange or brown discoloration indicates ring opening or azo-dimer formation (often caused by light exposure or alkaline pH).

2. Storage Protocol:

  • Solid: Store at 4°C, desiccated, protected from light.

  • DMSO Stock: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

  • Aqueous Dilutions: Prepare fresh immediately before use . Nitroimidazoles can undergo hydrolysis or photoreduction in dilute aqueous solution over time.

References

  • Solubility of Imidazole Derivatives: Domanska, U. et al. (2013). "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. (Establishes the baseline low solubility of phenyl-substituted imidazoles due to lattice energy).

  • Cosolvency Principles: Yalkowsky, S. H. (1999). "Solubility and Solubilization in Aqueous Media." Oxford University Press. (The authoritative text on the log-linear cosolvency model used in Module 1).
  • Cyclodextrin Complexation: Loftsson, T. et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. (Validates the use of HP-beta-CD for hydrophobic drug solubilization).

  • Nitroimidazole Stability: Ehlhardt, W. J. et al. (1988). "Nitroimidazole drugs: Action and resistance mechanisms." Biochemical Pharmacology. (Discusses the electronic properties of the 5-nitro group and its effect on pKa and stability).
  • 2-Phenylimidazole Properties: PubChem Compound Summary for CID 69591, 2-Phenylimidazole. (Provides physical property data including pKa predictions and lipophilicity).

Technical Support Center: Purification of 5-nitro-2-phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 5-nitro-2-phenylimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We will address common challenges encountered during the purification process, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific needs.

Introduction: The Purification Challenge

The synthesis of 5-nitro-2-phenylimidazole, typically achieved through the nitration of 2-phenylimidazole, presents a common yet critical challenge: separating the desired product from unreacted starting material and potential side-products. The introduction of the nitro group significantly alters the electronic properties and polarity of the molecule, which is the key principle we will exploit for separation. Incomplete reactions or suboptimal conditions can lead to a crude product mixture that requires robust purification to meet the stringent purity demands of pharmaceutical development and other advanced applications.

This guide provides a structured approach to purification, from initial workup to final polishing, in a question-and-answer format to directly address the issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to separate from my crude 5-nitro-2-phenylimidazole?

The most common impurity is the unreacted starting material, 2-phenylimidazole . Due to the directing effects of the imidazole ring during electrophilic aromatic substitution, the primary product is the 5-nitro isomer. However, depending on the reaction conditions (e.g., temperature, concentration of nitrating agent), other impurities can include:

  • Isomeric byproducts: While less common, the formation of other nitro-isomers is possible.

  • Over-nitration products: Dinitro-phenylimidazole derivatives can form if the reaction conditions are too harsh.

  • Residual acids: Traces of the nitrating mixture (e.g., sulfuric acid, nitric acid) will be present and must be neutralized.

The significant difference in polarity between the non-polar 2-phenylimidazole and the more polar 5-nitro-2-phenylimidazole is the primary basis for their separation.

Q2: What is the most straightforward method for purifying the crude product?

Recrystallization is the most effective and straightforward initial purification method for this specific separation. This technique leverages the differences in solubility between the product and impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the crude product at a high temperature but in which the desired 5-nitro-2-phenylimidazole has low solubility at a low temperature, while the 2-phenylimidazole starting material remains in solution.

Q3: How do I select the optimal solvent for recrystallization?

The principle of "like dissolves like" is your starting point. Since 5-nitro-2-phenylimidazole is more polar than 2-phenylimidazole, a moderately polar solvent is ideal.

The ideal recrystallization solvent should:

  • Completely dissolve the crude product (both the desired compound and impurities) at its boiling point.

  • Allow the desired product to crystallize out with low solubility upon cooling.

  • Keep the impurities, primarily the more soluble 2-phenylimidazole, dissolved in the cold solvent.

Methanol or ethanol are excellent starting points for screening. Sometimes, a mixed-solvent system (e.g., ethanol/water) can be used to fine-tune the solubility and achieve optimal crystal recovery.

Solvent SystemRationale & Application
Methanol Often a good starting choice. 5-nitro-2-phenylimidazole has moderate solubility in hot methanol and lower solubility when cold.
Ethanol Similar properties to methanol, may offer slightly different solubility characteristics that could be advantageous.
Ethanol/Water Adding water as an anti-solvent to a hot ethanol solution can induce crystallization upon cooling. This is useful if the product is too soluble in pure ethanol.
Acetone/Water Acetone is a stronger solvent. This system can be effective for purifying particularly impure samples where higher initial solubility is needed.
Q4: My recrystallization did not significantly improve purity. When should I consider column chromatography?

You should turn to column chromatography when:

  • Recrystallization fails to remove impurities, suggesting they have similar solubility profiles to your product.

  • The impurities are present in a very high concentration.

  • You need to separate multiple products or isomers from each other.

  • The highest possible purity (>99%) is required for applications like reference standard generation or final API polishing.

Flash column chromatography on silica gel is the standard approach. The separation relies on the differential adsorption of compounds to the stationary phase (silica) and their solubility in the mobile phase (eluent). The more polar 5-nitro-2-phenylimidazole will adhere more strongly to the polar silica gel and thus elute later than the less polar 2-phenylimidazole.

Q5: How can I monitor the reaction and assess the purity of my final product?

Thin-Layer Chromatography (TLC) is an indispensable tool for both monitoring the reaction's progress and assessing the effectiveness of your purification.

  • Principle: Separation is based on polarity. The stationary phase is a TLC plate (e.g., silica gel on aluminum), and the mobile phase is a solvent system.

  • Observation: The less polar compound (2-phenylimidazole) will travel further up the plate (higher Rf value), while the more polar product (5-nitro-2-phenylimidazole) will travel a shorter distance (lower Rf value).

  • Application:

    • Reaction Monitoring: Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot disappears and a new, lower-Rf product spot appears.

    • Purity Assessment: A pure sample should show only a single spot on the TLC plate.

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column is typically used, where the more polar 5-nitro-2-phenylimidazole will elute earlier than the less polar 2-phenylimidazole.

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of 5-nitro-2-phenylimidazole.

G Crude Crude Reaction Mixture (Product, Starting Material, Acid) Workup Aqueous Workup (Neutralize with NaHCO3, Extract with Ethyl Acetate) Crude->Workup 1. Neutralization & Extraction Dry Dry & Concentrate (Dry organic layer with MgSO4, evaporate solvent) Workup->Dry 2. Isolation Recrystallize Recrystallization (e.g., from Methanol or Ethanol) Dry->Recrystallize 3. Primary Purification PurityCheck1 Purity Check (TLC, Melting Point) Recrystallize->PurityCheck1 4. Analysis Pure Pure 5-nitro-2-phenylimidazole (>95%) PurityCheck1->Pure Purity OK Impure Impure Product PurityCheck1->Impure Purity Not OK Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Impure->Chromatography 5. Secondary Purification PurityCheck2 Purity Check (TLC, HPLC, NMR) Chromatography->PurityCheck2 6. Final Analysis Final High-Purity Product (>99%) PurityCheck2->Final Purity OK

Caption: General workflow for the purification of 5-nitro-2-phenylimidazole.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. 1. Too much solvent was used. The solution is not supersaturated. 2. The wrong solvent was chosen. The product is too soluble even

Technical Support Center: Controlling Regioselectivity in Imidazole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in imidazole nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of nitroimidazoles. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in electrophilic nitration of the imidazole ring?

A1: The regiochemical outcome of imidazole nitration is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The imidazole ring has three potential carbon sites for nitration (C-2, C-4, C-5) and two nitrogen atoms. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the imidazole ring is protonated, forming an imidazolium ion. This deactivates the ring towards electrophilic attack. However, nitration can still proceed, typically favoring the C-4 and C-5 positions, as the C-2 position is the most electron-depleted in the protonated state[1]. The choice of nitrating agent, temperature, solvent, and the nature of substituents already on the ring are critical in directing the nitro group to the desired position[2][3].

Q2: Why is it so difficult to synthesize 2-nitroimidazoles using standard nitrating conditions?

A2: Standard electrophilic nitration methods, which often employ highly acidic conditions, generally fail to produce 2-nitroimidazoles[1][4]. This is because under such conditions, the imidazolium ion intermediate is severely electron-depleted at the C-2 position, disfavoring attack by the electrophile (NO₂⁺)[1]. The C-4 and C-5 positions are comparatively more electron-rich and thus the preferred sites for substitution. Achieving nitration at the C-2 position requires a fundamental shift in strategy from electrophilic aromatic substitution to a nucleophilic approach[1][5].

Q3: What is the mechanism that leads to a mixture of 4-nitro- and 5-nitroimidazole?

A3: For an N-unsubstituted imidazole, the formation of both 4-nitro- and 5-nitroimidazole is due to the tautomerism of the imidazole ring. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms that are in equilibrium. Although electronically equivalent, the substitution of one position can influence the tautomeric equilibrium and subsequent reactivity. When an N-substituted imidazole is used, the tautomerism is prevented, allowing for more specific regiochemical outcomes. For instance, in 1-methylimidazole, the C-4 and C-5 positions are no longer equivalent, leading to potentially selective nitration.

Q4: Are there alternatives to traditional mixed-acid nitration?

A4: Yes, several alternatives exist that can offer milder conditions and sometimes improved regioselectivity. Using nitrate salts (e.g., alkali metal nitrates) in sulfuric acid can provide a smoother reaction compared to mixed acids, often leading to higher yields of the desired 2-methyl-4(5)-nitroimidazole[6]. Another approach involves using a nitrating agent generated in situ, such as a mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA), which produces trifluoroacetyl nitrate (CF₃C(O)ONO₂)[5]. For specific applications, biocatalytic nitration using enzymes is an emerging field, though it currently has limitations in substrate scope and yield[7].

Troubleshooting Guide & Experimental Protocols

Problem 1: My reaction yields a mixture of 4- and 5-nitro isomers with poor selectivity.

Cause: This is a classic problem for N-unsubstituted imidazoles due to tautomerism. The two ring nitrogens are in equilibrium, making the C-4 and C-5 positions nearly equivalent.

Solution: To achieve regioselectivity, you must "lock" the tautomeric form by installing a substituent on one of the nitrogen atoms.

Strategic Workflow:

  • N-Substitution: Protect or alkylate the imidazole at the N-1 position. The choice of the N-substituent can sterically and electronically influence the subsequent nitration step.

  • Nitration: Perform the nitration on the N-substituted imidazole. The substituent at N-1 will direct the nitration preferentially to either the C-4 or C-5 position. For example, a bulky N-substituent will often direct the incoming nitro group to the less sterically hindered C-5 position.

  • Deprotection (if necessary): If a protecting group was used, remove it to yield the desired N-unsubstituted nitroimidazole.

Problem 2: The reaction is too vigorous, leading to decomposition and low yields of the desired C-nitrated product.

Cause: Standard mixed-acid nitrations (HNO₃/H₂SO₄) are highly exothermic and can be difficult to control, especially with activated imidazole substrates. This can lead to over-nitration (dinitration) or oxidative degradation of the starting material[8].

Solution: Moderate the reaction conditions by using a milder nitrating agent and exercising strict temperature control.

Protocol: Milder Nitration of 2-Methylimidazole using Sodium Nitrate

This protocol is adapted from a comparative study showing improved yields and smoother reaction profiles with nitrate salts compared to nitric acid[6].

Materials:

  • 2-Methylimidazole

  • Sodium Nitrate (NaNO₃)

  • Concentrated Sulfuric Acid (94-96%)

  • Ice

  • 25% Ammonia solution

Procedure:

  • Carefully add concentrated sulfuric acid to a reaction vessel equipped with a stirrer and a thermometer, and cool it in an ice bath.

  • Slowly add sodium nitrate to the cold sulfuric acid with continuous stirring, maintaining a low temperature.

  • Once the sodium nitrate is dissolved, slowly add 2-methylimidazole to the nitrating mixture. The temperature should be carefully monitored and maintained. The optimal temperature for this addition may be higher than for mixed acid but proceeds more smoothly[6].

  • After the addition is complete, allow the reaction to stir at the target temperature (e.g., 125-140 °C) for the required time (e.g., 4.5-5 hours)[6].

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 25% ammonia solution to a pH of 6.5-7 to precipitate the product[6].

  • Filter the precipitate, wash it with cold water, and dry it to obtain 2-methyl-4(5)-nitroimidazole. This method has been reported to achieve yields of up to 95%[6].

Problem 3: I need to synthesize a 2-nitroimidazole, but all attempts with electrophilic nitration have failed.

Cause: As explained in the FAQs, the C-2 position is electronically deactivated to electrophilic attack under acidic conditions[1]. To achieve C-2 nitration, the polarity of the C-2 position must be reversed.

Solution: Employ a directed deprotonation/nitration strategy. This involves using a strong base to deprotonate the C-2 proton, which is the most acidic proton on the imidazole ring, creating a C-2 anion. This anion then acts as a nucleophile, attacking a neutral nitrating agent[1][5].

Protocol: Regioselective Synthesis of an N-Substituted 2-Nitroimidazole

This protocol is based on the methodology described in patent literature for the selective synthesis of 2-nitroimidazoles[5].

Materials:

  • An N-substituted imidazole (e.g., 1-formyl-imidazole)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyl Lithium (n-BuLi) in hexanes

  • Potassium Nitrate (KNO₃), dried

  • Trifluoroacetic Anhydride (TFAA)

Procedure:

  • Prepare the Nitrating Agent: In a separate flask under an inert atmosphere (e.g., Argon), prepare a fresh 1:1 molar mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in anhydrous THF. Cool this mixture to 0-4 °C. This generates the active, neutral nitrating species, trifluoroacetyl nitrate, in situ[5].

  • Deprotonation: Dissolve the N-substituted imidazole in anhydrous THF at room temperature in the main reaction vessel under an inert atmosphere.

  • Cool the imidazole solution to 0-4 °C and slowly add 1 equivalent of n-butyl lithium. This will deprotonate the C-2 position, forming the lithiated imidazole intermediate. The C-2 proton is the most acidic, ensuring regioselective deprotonation[1].

  • Nitration: Immediately and carefully add 1.2 equivalents of the pre-cooled nitrating agent solution (from step 1) to the reaction mixture.

  • Stir the reaction mixture for a short period (e.g., 1.5-5 minutes) while maintaining the low temperature[5].

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-substituted-2-nitroimidazole. Yields of 60-75% have been reported for this method[5].

Data Summary & Visualization

Table 1: Influence of Reaction Conditions on Imidazole Nitration Regioselectivity
Desired ProductPositionGeneral StrategyReaction ConditionsKey Considerations
4(5)-Nitroimidazole C-4 / C-5Standard Electrophilic NitrationMixed acid (HNO₃/H₂SO₄) or nitrate salts in H₂SO₄.[6][8]Highly exothermic; requires careful temperature control. For N-unsubstituted imidazoles, a mixture of 4- and 5-isomers is common.
4,5-Dinitroimidazole C-4 & C-5Forced Electrophilic NitrationHarsher conditions: higher temperatures, longer reaction times, or stronger nitrating agents (e.g., fuming HNO₃/oleum)[8][9].Risk of oxidative decomposition. Often proceeds stepwise from the mononitrated product[9].
2-Nitroimidazole C-2Deprotonation / Nucleophilic Nitration1. Strong base (e.g., n-BuLi) to deprotonate C-2. 2. Neutral nitrating agent (e.g., CF₃C(O)ONO₂)[1][5].Requires anhydrous, inert conditions. The N-1 position must be substituted. Reaction is very fast[5].
1-Alkyl-4-nitroimidazole C-4N-Alkylation then Nitration1. Alkylate imidazole at N-1. 2. Nitrate the resulting 1-alkylimidazole.The N-alkyl group directs nitration. Can give a mixture of 4- and 5-nitro products depending on sterics and electronics[10].
Diagrams
Mechanism: Electrophilic Nitration at C4(5)

G cluster_0 Protonation & Resoannce cluster_1 Nitration Step imidazole Imidazole Ring imidazolium Imidazolium Ion (Deactivated Ring) imidazole->imidazolium Protonation H_plus H+ (from H2SO4) resonance Resonance Structures (C2 is most δ+) imidazolium->resonance Resonance attack Electrophilic Attack at C4(5) position resonance->attack Favored site NO2_plus NO2+ (Electrophile) NO2_plus->attack sigma_complex Sigma Complex (Intermediate) attack->sigma_complex product 4(5)-Nitroimidazolium sigma_complex->product Loss of H+ final_product 4(5)-Nitroimidazole product->final_product Neutralization deprotonation Deprotonation G cluster_c4c5 C-4 / C-5 Strategy cluster_c2 C-2 Strategy cluster_dnp Di-Nitration Strategy start What is your target regioisomer? c4_c5 4-Nitro or 5-Nitroimidazole start->c4_c5 C-4 / C-5 c2 2-Nitroimidazole start->c2 C-2 dnp 4,5-Dinitroimidazole start->dnp C-4 & C-5 n_unsub Is the N-1 position substituted? c4_c5->n_unsub c2_check Is the N-1 position substituted? c2->c2_check harsh_conditions Use forcing conditions: Fuming HNO3 / Oleum Higher Temperatures Longer Reaction Times dnp->harsh_conditions mixed_acid Use Mixed Acid (HNO3/H2SO4) or Nitrate Salt / H2SO4 (Expect 4/5 isomer mixture) n_unsub->mixed_acid No n_sub_path Nitrate N-substituted imidazole. Regioselectivity depends on N-substituent's sterics/ electronics. n_unsub->n_sub_path Yes c2_no N-Substitution is required first. This protocol does not work on N-H imidazoles. c2_check->c2_no No c2_yes Use Deprotonation Strategy: 1. Strong Base (n-BuLi) 2. Neutral Nitrating Agent (e.g., TFAA/KNO3) c2_check->c2_yes Yes

Caption: Decision tree for choosing the correct imidazole nitration method.

References

  • Processes for nitration of n-substituted imidazoles. (WO2007134187A2). Google Patents.
  • Biocatalytic Strategies for Nitration Reactions. (2024). JACS Au. Retrieved March 6, 2026, from [Link]

  • Lyapunova, M. V., & Malkov, V. S. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026). MDPI. Retrieved March 6, 2026, from [Link]

  • Processes for nitration of N-substituted imidazoles. (2009). Eureka | Patsnap. Retrieved March 6, 2026, from [Link]

  • Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds. Retrieved March 6, 2026, from [Link]

  • Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. (2026). MDPI. Retrieved March 6, 2026, from [Link]

  • H., Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. (2023). Central European Journal of Energetic Materials. Retrieved March 6, 2026, from [Link]

  • Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. (CN104892522A). Google Patents.
  • Processes for nitration of N-substituted imidazoles. (US7608725B2). Google Patents.
  • Preparation of 4,5-nitroimidazole. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved March 6, 2026, from [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI. Retrieved March 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. Retrieved March 6, 2026, from [Link]

  • 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Nitro-2-phenylimidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating highly polar heterocycles presents unique chromatographic challenges. 5-Nitro-2-phenylimidazole is a prime example: it contains a basic imidazole nitrogen (N3), a hydrogen-bond donating pyrrole-like nitrogen (N1), a highly polar, electron-withdrawing nitro group, and a lipophilic phenyl ring.

This dichotomy of highly polar and lipophilic domains often leads to severe peak tailing, streaking, and irreversible chemisorption on standard normal-phase silica gel. This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure high-purity, high-yield recovery of your target compound.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Before altering your solvent systems, it is critical to understand the underlying physical chemistry causing the separation failure. The diagrams below illustrate the troubleshooting logic and the molecular interactions at play.

G Start Crude 5-Nitro-2-phenylimidazole TLC Perform TLC (DCM:MeOH 95:5) Start->TLC Tailing Severe Tailing or Irreversible Binding? TLC->Tailing AddBase Add 1% TEA to Mobile Phase Tailing->AddBase Yes Good Proceed to Column Packing Tailing->Good No ChangePhase Switch to Neutral Alumina AddBase->ChangePhase Still Tailing AddBase->Good Resolved

Fig 1. Troubleshooting logic tree for resolving nitroimidazole chromatographic tailing.

Mechanism Silica Acidic Silanol Groups (Si-OH) Interaction Strong Hydrogen Bonding & Acid-Base Interaction Silica->Interaction Imidazole 5-Nitro-2-phenylimidazole (Basic N / Acidic NH) Imidazole->Interaction Elution Sharp Elution Band (High Recovery) Imidazole->Elution Free to elute Result Peak Tailing & Irreversible Adsorption Interaction->Result TEA Triethylamine (TEA) Modifier TEA->Silica Competes for Si-OH Neutralized Neutralized Silica Surface TEA->Neutralized Neutralized->Elution

Fig 2. Mechanistic pathway of silica gel deactivation using triethylamine (TEA).

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my 5-nitro-2-phenylimidazole streak severely on standard silica gel, and how do I prevent it? A1: Causality: Bare silica gel (SiO₂) is densely populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of the imidazole ring acts as a strong hydrogen bond acceptor and proton abstractor, leading to acid-base chemisorption. Furthermore, the electron-withdrawing nitro group increases the acidity of the N1 proton, creating a strong hydrogen-bond donor complex with the silica oxygen atoms. Solution: To break this interaction, you must neutralize the acidic sites on the silica gel. According to 1, incorporating a basic modifier—such as 0.1-1% Triethylamine (TEA) or aqueous ammonia—into your mobile phase competitively binds to the silanol groups, allowing the imidazole derivative to elute as a sharp band[1].

Q2: What is the optimal solvent system for TLC and column chromatography for this compound? A2: Causality: Because of the highly polar nitroimidazole core and the non-polar phenyl ring, standard Hexane/Ethyl Acetate systems often fail to provide enough solvating power, causing the compound to crash out on the column. Solution: A halogenated/polar protic solvent system is vastly superior. A gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) supplemented with 1-3% TEA provides the necessary dipole interactions to keep the compound solvated while the TEA prevents tailing[2].

Q3: My recovery yield is exceptionally low (<40%). How can I optimize recovery? A3: Causality: Low recovery is typically caused by irreversible adsorption to the stationary phase or localized precipitation at the column head when wet-loading a concentrated, mixed-polarity sample[1]. Solution: Implement a "dry loading" technique. By pre-adsorbing the crude mixture onto a small amount of deactivated silica gel, you maximize the surface area for dissolution and prevent precipitation[1]. If recovery remains low, switching the stationary phase to Neutral Alumina or utilizing Reverse-Phase (C18) chromatography eliminates silanol-driven adsorption entirely[3][4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography

This protocol utilizes competitive binding to prevent chemisorption, ensuring high recovery of basic heterocycles.

  • Step 1: Mobile Phase Preparation & TLC Validation

    • Action: Prepare a solvent mixture of DCM/MeOH (95:5, v/v) and add 1% TEA.

    • Validation: Run a 2D TLC plate of your crude mixture using this solvent. If the 5-nitro-2-phenylimidazole spot remains round in both dimensions without streaking (Rf ~0.35), the solvent system is validated.

  • Step 2: Column Deactivation & Packing

    • Action: Slurry pack standard 60 Å silica gel using DCM containing 1% TEA. Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked mobile phase.

    • Causality: Pre-flushing ensures all acidic silanol sites are saturated with TEA before the target compound is introduced, preventing initial irreversible binding at the column head[1][2].

  • Step 3: Dry Loading Preparation

    • Action: Dissolve the crude mixture in a volatile solvent (e.g., THF or DCM/MeOH). Add silica gel (approx. 3× the weight of the crude) and evaporate to a free-flowing powder via rotary evaporation.

    • Validation: The resulting powder must not clump. Clumping indicates residual solvent, which will cause band broadening and poor resolution[1]. Carefully load this powder evenly onto the top of the deactivated column bed.

  • Step 4: Gradient Elution & Fraction Validation

    • Action: Elute starting with DCM + 1% TEA, slowly increasing the MeOH gradient up to 5-10% depending on impurity elution.

    • Validation: Monitor fractions via UV TLC (254 nm). The presence of a single, non-streaking spot under UV validates the purity of the eluted 5-nitro-2-phenylimidazole.

Protocol 2: Reverse-Phase (C18) Rescue Purification

For batches requiring >99% purity or where normal phase yields remain stubbornly low.

  • Step 1: Column Equilibration

    • Action: Use a C18 bonded silica column. Equilibrate with H₂O/Acetonitrile (90:10) containing a 0.1% Phosphoric acid buffer.

    • Causality: The C18 phase relies strictly on hydrophobic (van der Waals) interactions, completely bypassing silanol acid-base issues. The acidic buffer suppresses the ionization of the imidazole, increasing its lipophilicity and retention on the C18 phase[4].

  • Step 2: Sample Loading & Gradient Elution

    • Action: Dissolve the sample in DMSO or the starting mobile phase. Run a gradient from 10% to 80% Acetonitrile over 20 column volumes.

    • Validation: Monitor via UV detection at 270-320 nm (the optimal absorbance range for nitroimidazoles)[4][5]. Calculate mass balance post-elution to ensure >95% recovery.

Part 4: Quantitative Benchmarks

Table 1: Stationary Phase Comparison for Nitroimidazole Derivatives
Stationary PhasePrimary Mechanism of InteractionTailing RiskTypical RecoveryRecommended Use Case
Bare Silica Gel (60 Å) Hydrogen bonding, Acid-BaseHigh< 40%Avoid unless heavily deactivated[1].
TEA-Deactivated Silica Partitioning, Weak H-bondingLow75 - 85%Standard crude reaction purification[2].
Neutral Alumina Partitioning, Dipole-DipoleVery Low80 - 90%Acid-sensitive or highly basic batches[3].
C18 (Reverse-Phase) Hydrophobic (van der Waals)None> 95%Final polishing, API-grade purity needs[4].
Table 2: Solvent System Optimization Data (TLC Benchmarks)
Solvent SystemAdditiveTarget Rf ValuePeak Shape / Band Quality
Hexane / EtOAc (50:50)None0.05Severe streaking, compound stuck at baseline.
DCM / MeOH (95:5)None0.15Moderate tailing, broad elution band.
DCM / MeOH (95:5) 1% TEA 0.35 Sharp, symmetrical spot[3].
Chloroform / Ethanol (90:10)1% TEA0.40Sharp spot, excellent alternative to DCM[2].

Part 5: References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem URL:

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem URL:

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - ResearchGate URL:

  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns - SIELC Technologies URL:

  • Column Chromatography and Related Products: Application Tips - Sigma-Aldrich / Labcluster URL:

Sources

Technical Support Center: 5-Nitro-2-Phenylimidazole Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-2 Technical Support resource for 5-nitro-2-phenylimidazole . It synthesizes structural chemical principles with degradation kinetics observed in the 5-nitroimidazole pharmacophore class.

Part 1: Executive Technical Summary

5-Nitro-2-phenylimidazole exhibits a distinct "U-shaped" solubility and stability profile driven by its amphoteric nature. Unlike N-alkylated nitroimidazoles (e.g., metronidazole), the presence of a free proton on the imidazole ring (N1-H) combined with the electron-withdrawing nitro group creates specific vulnerabilities in alkaline media.

  • Acidic Media (pH < 4): High Stability. The molecule exists predominantly as the imidazolium cation. The positive charge on the ring electrostatically repels nucleophilic attack, preserving the core structure.

  • Neutral Media (pH 5–8): Low Solubility / Moderate Stability. The molecule is in its neutral, uncharged form. This is the region of minimum solubility (isoelectric region), leading to precipitation risks.

  • Basic Media (pH > 9): High Instability. Deprotonation forms a resonance-stabilized nitronic anion (often deeply colored). While initially soluble, this species is highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring fission.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Visual Changes & Precipitation

Q1: My clear solution turned deep yellow/orange immediately upon adding NaOH. Has the compound degraded?

  • Diagnosis: Not necessarily. This is likely the formation of the nitro-anion (nitronate) species .

  • Mechanism: The 5-nitro group is electron-withdrawing, making the N1-proton acidic (pKa ≈ 9–10). Adding base deprotonates the nitrogen, creating a conjugated anionic system that absorbs light in the visible spectrum (bathochromic shift).

  • Action: If the color change is instantaneous and the pH is < 11, the compound is likely intact but ionized. However, prolonged exposure to this high pH will initiate degradation. Analyze via HPLC immediately to confirm.

Q2: I observed white crystals precipitating when adjusting my buffer from pH 3 to pH 7. Why?

  • Diagnosis: You have reached the compound's Isoelectric Point (pI) / Intrinsic Solubility limit .

  • Mechanism: In acid (pH 3), the imidazole nitrogen is protonated (cationic) and soluble. As you approach pH 7, you deprotonate the cation to form the neutral, hydrophobic molecule. The phenyl group at position 2 significantly reduces water solubility compared to simple nitroimidazoles.

  • Action: Use a co-solvent (e.g., DMSO, Methanol) or maintain pH < 4 or > 9 (caution with stability) to keep it in solution.

Scenario B: Degradation & Potency Loss

Q3: We detected "unknown impurities" eluting early in our HPLC run after storing samples in carbonate buffer (pH 10).

  • Diagnosis: Alkaline Hydrolysis / Ring Fission.

  • Mechanism: Hydroxide ions (

    
    ) attack the electron-deficient C2 or C4 positions. The nitro group activates the ring toward nucleophilic attack, leading to ring opening and the formation of oxamic acid derivatives or fragmentation products (e.g., nitrite release).
    
  • Action: Avoid storing stock solutions in alkaline buffers (> pH 8). If basic conditions are required for a reaction, generate the species in situ and quench immediately.

Q4: Is the compound sensitive to light?

  • Diagnosis: Yes, Nitroimidazoles are photolabile.

  • Mechanism: UV-Vis absorption triggers a nitro-to-nitrite rearrangement or radical formation, leading to "photolytic yellowing" and degradation.

  • Action: All stability experiments must be conducted in amber glassware or foil-wrapped vessels.

Part 3: Technical Deep Dive & Mechanisms
1. Stability in Acidic Media (pH 1–4)

In the presence of excess protons (


), the N3 nitrogen becomes protonated.
  • Electronic Effect: The formation of the imidazolium cation (

    
    ) creates a global positive charge on the ring.
    
  • Protective Mechanism: This positive charge repels electrophiles and, counter-intuitively, protects against nucleophilic attack because the protonation satisfies the lone pair that would otherwise facilitate ring-opening mechanisms.

  • Result: The compound is kinetically stable for days/weeks at room temperature.

2. Instability in Basic Media (pH > 9)
  • Step 1: Ionization (Fast): Base removes the N1 proton. The negative charge delocalizes into the nitro group (Nitronic acid resonance).

    • Observation: Color change (Colorless

      
       Yellow/Orange).
      
  • Step 2: Nucleophilic Attack (Slow to Moderate): The

    
     ion attacks the C2 or C4 position.
    
  • Step 3: Ring Fission (Irreversible): The C-N bond breaks, destroying the imidazole aromaticity. Common byproducts include ammonia, nitrite ions, and fragmentation carbonyls.

Part 4: Visualization (Degradation Pathway)

The following diagram illustrates the pH-dependent speciation and the irreversible degradation pathway in alkaline media.

G Cation Cationic Form (Soluble, Stable) [pH < 4] Neutral Neutral Form (Insoluble, Precipitates) [pH 5-8] Cation->Neutral Deprotonation (pKa1 ~3-4) Neutral->Cation Protonation Anion Nitronic Anion (Yellow, Reactive) [pH > 9] Neutral->Anion Deprotonation (pKa2 ~9-10) Anion->Neutral Protonation Degradation Ring Fission Products (Irreversible) [Nitrite, Fragments] Anion->Degradation OH- Attack (Hydrolysis)

Figure 1: pH-dependent speciation of 5-nitro-2-phenylimidazole. Note the irreversible degradation pathway from the anionic species.

Part 5: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

Use this protocol to verify the integrity of your compound in various media.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic buffer prevents tailing).

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm (Characteristic Nitroimidazole

    
    ).
    
    • Note: Degradation products often lose absorbance at 315 nm and may require monitoring at 210 nm or 254 nm.

  • Sample Prep: Dilute stock (in DMSO) into mobile phase A. Do not dilute into alkaline buffer before injection.

Protocol 2: Forced Degradation Study (Quick Check)
  • Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl . Heat at 60°C for 4 hours.

    • Expected Result: >95% Recovery (Stable).[1]

  • Base Stress: Dissolve 1 mg in 1 mL 0.1 M NaOH . Heat at 60°C for 4 hours.

    • Expected Result: <50% Recovery (Significant Degradation), appearance of yellow color and new early-eluting peaks.

References
  • Trivedi, M. N., et al. (2011).[2] Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

  • Salo, J. P., et al. (2003).[3] On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Stability and Reactivity of Nitro-substituted Heterocycles.

  • PubChem Compound Summary. (2025). 2-Phenylimidazole.[4][5][6][7][8][9] National Center for Biotechnology Information.

Sources

Technical Support Center: Troubleshooting Low Melting Point of Synthesized Nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with synthesized nitroimidazoles. A depressed or broad melting point range is a primary indicator of impurities in your synthesized compound. This guide provides a structured, in-depth approach to diagnosing and resolving this common issue, ensuring the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: My synthesized nitroimidazole has a significantly lower melting point than the literature value. What are the most likely causes?

A low melting point is almost always due to the presence of impurities. The most common culprits in nitroimidazole synthesis are:

  • Residual Starting Materials: Unreacted imidazole or nitrating agents.

  • Isomeric Impurities: Formation of undesired nitroimidazole isomers (e.g., 4-nitroimidazole when 2-nitroimidazole is the target).

  • Byproducts of Nitration: Dinitro- and other over-nitrated species, or products from side reactions.

  • Residual Solvents: Trapped solvent molecules from the reaction or purification steps (e.g., ethanol, ethyl acetate).[1]

  • Water: Incomplete drying of the final product.

Q2: How much can impurities affect the melting point?

Even small amounts of impurities can cause a significant depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental principle in physical chemistry.

Q3: Can different crystal forms (polymorphs) of the same nitroimidazole have different melting points?

Yes, polymorphism is a critical consideration. Different crystalline structures of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. It's essential to consult the literature for known polymorphs of your target nitroimidazole.

Q4: My melting point is sharp, but still lower than expected. What could this indicate?

A sharp but low melting point might suggest a relatively pure compound that is a different, lower-melting polymorph or a specific solvate (a crystal form that includes solvent molecules in the lattice).

II. Troubleshooting Workflow: A Step-by-Step Guide

If you are encountering a low melting point, follow this systematic workflow to identify and resolve the issue.

Step 1: Initial Purity Assessment

Before extensive repurification, it is crucial to characterize your current product to understand the nature of the impurity.

Recommended Analytical Techniques:
  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.[2] The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: Provides detailed structural information. Look for unexpected peaks that could correspond to starting materials, isomers, or byproducts. For example, the proton chemical shifts for 4-nitroimidazole are distinct from those of 2-nitroimidazole.[3][4]

  • Infrared (IR) Spectroscopy: Can help identify the presence of unexpected functional groups. For instance, the presence of a C=O band might indicate a ketone photoproduct if the sample was exposed to light.[5]

Step 2: Logical Troubleshooting Framework

The following diagram outlines a decision-making process for troubleshooting a low melting point based on initial analytical data.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_action Action Plan start Low Melting Point Observed purity_check Purity Assessment (TLC, NMR, IR) start->purity_check multiple_spots Multiple Spots on TLC? purity_check->multiple_spots unexpected_peaks Unexpected NMR/IR Peaks? multiple_spots->unexpected_peaks No recrystallize Recrystallization multiple_spots->recrystallize Yes chromatography Column Chromatography unexpected_peaks->chromatography Yes (Complex Mixture) acid_base Acid-Base Extraction unexpected_peaks->acid_base Yes (Acidic/Basic Impurities) drying Thorough Drying (Vacuum Oven) unexpected_peaks->drying No (Suspect Solvent/Water) recharacterize Re-characterize Purified Product (MP, NMR, etc.) recrystallize->recharacterize chromatography->recharacterize acid_base->recharacterize drying->recharacterize recharacterize->multiple_spots Still Low/Broad success Problem Solved recharacterize->success Melting Point Correct

Caption: A flowchart for troubleshooting low melting points.

Step 3: Purification Protocols

Based on the nature of the suspected impurity, select the most appropriate purification method.

A. Recrystallization

This is the most common and effective method for removing small amounts of impurities from a solid product.

Protocol: General Recrystallization of Nitroimidazoles

  • Solvent Selection: The ideal solvent should dissolve the nitroimidazole sparingly at room temperature but readily at its boiling point. Common solvents for nitroimidazoles include ethanol, methanol, ethyl acetate, and water.[1][6]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven at a temperature well below the melting point.

B. Column Chromatography

This technique is useful for separating compounds with different polarities, such as isomers or byproducts that are difficult to remove by recrystallization.

Protocol: Silica Gel Chromatography for Nitroimidazole Purification

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the specific nitroimidazole and impurities. Start with a less polar mixture and gradually increase the polarity.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the silica gel.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

C. Acid-Base Extraction

This method is effective for separating acidic or basic impurities from the neutral nitroimidazole product.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[6]

  • Water Wash: Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure.

III. Advanced Characterization

If the melting point is still low after purification, consider these advanced characterization techniques.

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Provides a precise melting point and can reveal the presence of multiple thermal events, suggesting polymorphism or impurities.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can help identify impurities by their mass-to-charge ratio.[7][8]
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen. A significant deviation from the theoretical values indicates impurities.[9]

IV. Case Study: Low Melting Point of 2-Methyl-5-nitroimidazole

A researcher synthesizes 2-methyl-5-nitroimidazole and obtains a product with a melting point of 240-245 °C, which is lower than the reported literature value of 254 °C.

  • Initial Analysis: ¹H NMR shows small, unidentifiable peaks in the aromatic region, and TLC shows a faint secondary spot.

  • Hypothesis: The presence of an isomeric impurity, likely 2-methyl-4-nitroimidazole, is suspected.

  • Action: Recrystallization from ethanol is performed.

  • Result: The purified product shows a single spot on TLC and a clean ¹H NMR spectrum. The melting point is now 252-254 °C, consistent with the literature value.

V. References

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024). Vertex AI Search.

  • Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Semantic Scholar.

  • Determination of nitroimidazoles in the solid state by infrared spectrophotometric method. Semantic Scholar.

  • CAS 696-23-1: 2-Methyl-5-nitroimidazole. CymitQuimica.

  • Determination of Nitroimidazoles in the Solid State by Infrared Spectrophotometric Method. ResearchGate.

  • 4-Nitroimidazole(3034-38-6) 1H NMR spectrum. ChemicalBook.

  • 2-Nitroimidazole(527-73-1) 1H NMR spectrum. ChemicalBook.

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Brieflands.

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (2002). Journal of Chromatography A.

  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). PMC.

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. bfr.bund.de.

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). PSE Community.org.

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic ... PMC.

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2020). Australian Journal of Chemistry.

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC.

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). pubs.acs.org.

  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. (2023). SIELC Technologies.

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.

  • Process for the preparation of 2-nitroimidazoles. Google Patents.

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.

  • Extraction of Nitroimidazoles from Milk and Egg Samples using SupelMIP SPE Nitroimidazoles and LC-MS-MS. Sigma-Aldrich.

  • (PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). ResearchGate.

  • Nitroimidazoles and their preparation. Google Patents.

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. PMC.

  • Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. (2015). Hilaris Publisher.

  • Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. (2009). PubMed.

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. (2022). Impactfactor.

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC.

  • Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system. (2008). PubMed.

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. (2011). Saint Mary's University.

  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. (2025). ResearchGate.

  • Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Ovid.

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. pnas.org.

  • metronidazole nitroimidazole reductases: Topics by Science.gov. science.gov.

Sources

Technical Support Center: Troubleshooting 2-Phenylimidazole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The nitration of 2-phenylimidazole presents a classic electrophilic aromatic substitution (


) regioselectivity challenge. Because the molecule possesses two competing aromatic systems—the imidazole core and the conjugated phenyl ring—achieving high yields of a specific isomer requires precise control over the substrate's protonation state and the reaction thermodynamics.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you eliminate over-nitration, control regioselectivity, and prevent oxidative degradation.

Mechanistic Deep-Dive: The Regioselectivity Challenge

To minimize side reactions, you must first understand the causality of the competing pathways. Under standard mixed acid conditions (


), the basic imidazole nitrogen is instantly protonated. This resulting imidazolium cation exerts a powerful electron-withdrawing effect, severely deactivating the C4/C5 positions of the imidazole ring[1].

Consequently, the phenyl ring—which is normally less reactive than a neutral imidazole—becomes competitively susceptible to electrophilic attack. This thermodynamic competition leads to complex mixtures of 2-(p-nitrophenyl)imidazole and over-nitrated dinitro species[1][2]. To achieve high yields of the target 2-phenyl-4(5)-nitroimidazole, you must manipulate the protonation state of the substrate[3].

Mechanism A 2-Phenylimidazole B Imidazolium Ion (Deactivated Ring) A->B H2SO4 (Protonation) C 2-Phenyl-4(5)-nitroimidazole (Target) A->C NO2BF4 / CHCl3 (Anhydrous) B->C HNO3 (1 eq) 0-20°C D 2-(p-Nitrophenyl)imidazole (Side Product) B->D Competitive SEAr on Phenyl E Dinitro Species (Over-nitration) C->E Excess HNO3 >50°C D->E Excess HNO3 >50°C

Caption: Mechanistic pathways of 2-phenylimidazole nitration highlighting regioselectivity.

Quantitative Comparison of Nitration Conditions

The table below summarizes how different reagent choices dictate the dominant product and primary side reactions.

Nitrating SystemSolventTemp (°C)Dominant RegioselectivityPrimary Side Reaction

(Excess)

>50°C2-(p-Nitrophenyl)-4(5)-nitroimidazoleOver-nitration (Dinitro species)

(1.05 eq)

0–20°C2-Phenyl-4(5)-nitroimidazolePhenyl nitration (~30% yield loss)

(1.1 eq)

0–20°C2-Phenyl-4(5)-nitroimidazoleMinimal (High purity >90%)

Troubleshooting Q&A

Q: My LC-MS shows a mass corresponding to a dinitro species (M+90). How do I suppress over-nitration? A: Over-nitration in 2-phenylimidazole typically occurs when the phenyl ring undergoes


 after the initial nitration of the imidazole ring. This is a temperature-dependent thermodynamic sink. If you are using a standard mixed acid system, the heat of mixing and the exothermic nitration event can easily push the internal temperature above 50°C, providing the activation energy for the second nitration[2].
Causality & Fix: The second nitration is kinetically slower. Strictly limit your nitrating agent to 1.05–1.10 equivalents and maintain the internal reaction temperature strictly between 0°C and 20°C.

Q: I need strict regioselectivity for the 4(5)-position, but I keep getting mixtures of phenyl-nitrated isomers. What is the mechanistic workaround? A: You are fighting the protonation state of the substrate. In mixed acid, the imidazolium ion deactivates the target C4/C5 positions[1]. To invert this reactivity, you must remove the protic acid. Causality & Fix: Transition to an anhydrous nitration protocol using Nitronium Tetrafluoroborate (


) in a non-coordinating solvent like chloroform. By keeping the imidazole ring neutral, its inherent electron density directs the nitronium ion exclusively to the 4(5)-position, yielding >90% regioselectivity for 2-phenyl-4-nitroimidazole[3].

Q: My reaction mixture turns dark brown and yields are extremely low. What is happening? A: You are observing oxidative degradation. Imidazole rings, particularly when subjected to excess oxidizing acids (like concentrated


) at elevated temperatures without prior protection, can undergo oxidative ring cleavage.
Causality & Fix: If using mixed acid, always pre-dissolve the 2-phenylimidazole in cold 

before adding

. This ensures the ring is protected via protonation before it encounters the strong oxidant.

Validated Methodologies

Protocol A: Highly Regioselective Anhydrous Nitration

This protocol utilizes


 to maintain the neutral, highly nucleophilic state of the imidazole ring, preventing phenyl-ring nitration[3]. It incorporates a self-validating alkaline extraction step to confirm structural integrity.

Protocol S1 Step 1: Substrate Dissolution Dissolve in CHCl3 at 0°C S2 Step 2: Nitronium Addition Add NO2BF4 dropwise (<20°C) S1->S2 S3 Step 3: Alkaline Extraction Extract with 0.5 N NaOH S2->S3 S4 Validation Point: Aqueous phase = Intact Imidazole Organic phase = Neutral Impurities S3->S4 S5 Step 4: Acidification Precipitate with conc. HCl S4->S5 S6 Step 5: Isolation Recrystallize (MeOH/H2O) S5->S6

Caption: Self-validating anhydrous nitration workflow using alkaline extraction.

Step-by-Step Execution:

  • Substrate Dissolution: Suspend 2-phenylimidazole (1.0 eq) in anhydrous chloroform (

    
    ) and cool to 0°C under an inert argon atmosphere.
    Causality: Chloroform does not coordinate with the nitronium ion and prevents the substrate from ionizing into a deactivated state.
    
  • Nitronium Addition: Add

    
     (1.1 eq) in small portions over 1 hour, maintaining the internal temperature strictly at 
    
    
    
    20°C. Stir for an additional 2 hours at room temperature[3]. Causality: Exceeding 20°C provides the thermal energy required for secondary nitration on the phenyl ring.
  • Self-Validating Alkaline Extraction: Quench the reaction by pouring it into 0.5 N aqueous NaOH. Separate the phases and extract the organic layer twice more with 0.5 N NaOH[3]. Validation Checkpoint: The target 2-phenyl-4-nitroimidazole contains a highly acidic N-H proton (acidified by the adjacent electron-withdrawing nitro group). It will deprotonate and partition entirely into the aqueous NaOH phase. If your product remains in the organic

    
     layer, the imidazole ring has been compromised (e.g., N-nitration, oxidative cleavage, or complete degradation).
    
  • Acidification & Isolation: Acidify the combined aqueous basic extracts with concentrated HCl to pH 2. The target compound will precipitate as a crystalline solid. Filter, wash with cold water, and recrystallize from methanol-water to yield pure 2-phenyl-4-nitroimidazole[3].

Protocol B: Controlled Mixed Acid Nitration (Scale-Up Friendly)

If anhydrous reagents are cost-prohibitive, mixed acid can be used, provided strict stoichiometric and thermal boundaries are respected[2].

  • Protective Dissolution: Dissolve 2-phenylimidazole in concentrated

    
     (approx. 3.5 mL per gram of substrate) at 0°C.
    
  • Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture of 90%

    
     (1.05 eq) and oleum (20% 
    
    
    
    ). Age the mixture at room temperature for 30 minutes to ensure full generation of the nitronium ion[2].
  • Controlled Addition: Add the nitrating mixture dropwise to the imidazole solution. Keep the internal temperature below 20°C using a dry-ice/acetone bath.

  • Quenching: Immediately pour the reaction mixture over crushed ice to hydrate the free

    
     and halt the reaction[2]. Neutralize carefully with aqueous ammonia to precipitate the mixed isomers.
    

References

  • Title: US3644391A - Process for preparing 4(5)
  • Title: US3487087A - Nitration of imidazoles Source: Google Patents URL
  • Title: Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Technical Guide: 5-Nitro-2-Phenylimidazole vs. 5-Nitro-2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-nitro-2-phenylimidazole and 5-nitro-2-phenylbenzimidazole . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural implications, biological performance, and experimental validation of these two scaffolds.

Executive Summary: The Scaffold Divergence

In the development of antimicrobial and anticancer agents, the 5-nitro heterocyclic moiety is a privileged pharmacophore.[1][2] It functions as a "warhead," undergoing bioreductive activation to generate cytotoxic radical species.

  • 5-Nitro-2-phenylimidazole (5-NPI): Represents the "Classic Anaerobic Specialist." It is structurally leaner, possessing higher water solubility and a redox potential tuned specifically for anaerobic organisms (e.g., Bacteroides, Trichomonas). Its mechanism is almost exclusively driven by DNA damage via nitro-reduction.

  • 5-Nitro-2-phenylbenzimidazole (5-NPBI): Represents the "Lipophilic Multitarget Challenger." The fusion of a benzene ring increases lipophilicity (LogP), facilitating membrane permeability and blood-brain barrier penetration. Crucially, the benzimidazole core introduces a secondary mechanism—inhibition of microtubule polymerization (targeting

    
    -tubulin)—making it a dual-action agent effective against cancer cell lines (HepG2, A549) and resistant parasites.
    

Physicochemical & Structural Comparison

The addition of the benzene ring in 5-NPBI fundamentally alters the physicochemical profile, dictating the appropriate application for each compound.

Feature5-Nitro-2-phenylimidazole (5-NPI)5-Nitro-2-phenylbenzimidazole (5-NPBI)Impact on Research
Structure Monocyclic, 5-membered ringBicyclic, fused 5+6 membered ring5-NPBI is bulkier; requires larger binding pockets.
LogP (Lipophilicity) ~1.5 - 2.0 (Moderate)~3.5 - 4.2 (High)5-NPBI has superior passive diffusion but lower aqueous solubility.
Redox Potential Lower (More negative)Higher (Less negative)5-NPI is more selective for anaerobes; 5-NPBI is more easily reduced, potentially increasing aerobic toxicity.
Solubility Soluble in polar organic solvents/waterPoor water solubility; requires DMSO/DMF5-NPBI formulations often require cosolvents or nanoparticles.
Primary Target DNA (via radical anion)DNA +

-Tubulin
5-NPBI offers "Dual-Action" lethality.

Mechanism of Action: The "Warhead" Activation

Both compounds rely on the enzymatic reduction of the nitro group (


) to toxic intermediates.[1][3] However, the pathway kinetics differ due to the electronic influence of the phenyl ring and the fused benzene system.
Bioreductive Pathway (Graphviz Diagram)

The following diagram illustrates the critical "futile cycle" in aerobic cells versus the lethal activation in anaerobic/hypoxic cells.

BioreductiveActivation Prodrug Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Nitroreductase (NADH/NADPH) Radical->Prodrug Futile Cycle (Oxidation by O2) Oxygen O2 (Aerobic) Radical->Oxygen Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic Environment Superoxide Superoxide (O2•-) Oxygen->Superoxide ROS Generation Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Rapid Reduction DNA DNA Helix (Strand Breakage) Hydroxyl->DNA Covalent Binding & Fragmentation

Figure 1: Bioreductive activation pathway. In the presence of oxygen (aerobic tissues), the radical anion is re-oxidized (Futile Cycle), limiting toxicity. In hypoxic tumors or anaerobes, the pathway proceeds to the DNA-damaging hydroxylamine species.

Pharmacological Performance Data

A. Antimicrobial & Antiparasitic Activity

5-NPI excels in specificity for anaerobic bacteria (Bacteroides fragilis, C. difficile). 5-NPBI , however, shows a broader spectrum, including Gram-positive aerobes (Bacillus cereus) and protozoa, due to its ability to penetrate lipid-rich membranes and inhibit tubulin.

Comparative MIC/IC50 Data:

Organism/Cell Line5-NPI Activity5-NPBI ActivityVerdict
Giardia lamblia High (

)
Very High (

)
5-NPBI is often more potent due to dual mechanism.
Trichomonas vaginalis High (Standard Care)High (Alternative)5-NPBI is effective against metronidazole-resistant strains.
Bacillus cereus Low/ModerateHigh (

)
5-NPBI is superior against Gram-positive aerobes.
E. coli (Gram -) Low (Resistant)ModerateNeither is ideal for Gram-negatives without efflux pump inhibitors.
B. Anticancer Cytotoxicity

5-NPBI has emerged as a potent anticancer scaffold, particularly for hypoxic solid tumors (e.g., lung, liver).

  • HepG2 (Liver Cancer): 5-NPBI derivatives demonstrate

    
     values in the range of 20–40 µM , inducing apoptosis via ROS generation and mitochondrial membrane depolarization.
    
  • A549 (Lung Cancer): 5-NPBI shows significant cytotoxicity (

    
    ), whereas 5-NPI is generally non-toxic to aerobic tumor cells unless coupled with a radiosensitizing protocol.
    

Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-Phenylbenzimidazole

Rationale: This condensation reaction is the industry standard for generating the benzimidazole core. The use of sodium metabisulfite ensures oxidative cyclization.

Materials:

  • 4-Nitro-o-phenylenediamine (10 mmol)

  • Benzaldehyde (10 mmol)

  • Sodium metabisulfite (

    
    )
    
  • Solvent: DMF or Ethanol/Water mixture

  • Reflux condenser

Workflow Diagram:

Synthesis Start 4-Nitro-o-phenylenediamine + Benzaldehyde Step1 Condensation (Formation of Schiff Base) Start->Step1 Step2 Oxidative Cyclization (Na2S2O5, Reflux 4h) Step1->Step2 Quench Pour into Crushed Ice Step2->Quench Purify Recrystallization (Ethanol) Quench->Purify Product 5-Nitro-2-phenylbenzimidazole (Yellow Solid) Purify->Product

Figure 2: Synthetic workflow for 5-nitro-2-phenylbenzimidazole via oxidative cyclization.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-nitro-o-phenylenediamine and 10 mmol of benzaldehyde in 30 mL of ethanol (or DMF for higher solubility).

  • Catalyst Addition: Add 10 mmol of sodium metabisulfite (

    
    ) dissolved in a minimum amount of water.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
    
  • Precipitation: Pour the hot reaction mixture onto 200g of crushed ice with stirring. A yellow/orange precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
    ) to remove inorganic salts. Recrystallize from hot ethanol to yield pure crystals.
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To compare the antiproliferative efficacy of both compounds against HepG2 or A549 cells.

  • Seeding: Plate cells (HepG2) at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Dissolve 5-NPI and 5-NPBI in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 1, 10, 25, 50, 100 µM) in culture medium. Note: Keep final DMSO < 0.1%.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Authoritative References

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Retrieved from

  • Ehlhardt, W. J., et al. (1988). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs.[4] Journal of Medicinal Chemistry, 31(2), 323-329.[4]

  • Bilici, E., & Akkoç, S. (2025).[5][6] Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6.

  • Tonelli, M., et al. (2019). Benzimidazole derivatives as a scaffold for drug discovery. Current Medicinal Chemistry. (Contextual citation for benzimidazole scaffold properties).

  • Müller, M. (1983).[7] Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, Gynecology & Obstetrics. (Foundational mechanism for nitroimidazoles).

Senior Scientist's Verdict: For strictly anaerobic infections where tissue distribution is less critical, 5-nitro-2-phenylimidazole remains the logical starting point due to its specificity and lower toxicity profile in aerobic tissues. However, for oncology applications or resistant parasitic infections , 5-nitro-2-phenylbenzimidazole is the superior candidate. Its lipophilicity ensures better cellular uptake, and its dual mechanism (DNA damage + tubulin inhibition) reduces the likelihood of resistance development.

Sources

Biological Activity Comparison: 5-Nitro-2-phenylimidazole vs. Metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Metronidazole (MTZ), a classic 5-nitroimidazole, has served as the gold standard for treating anaerobic bacterial infections and protozoal diseases (e.g., trichomoniasis, giardiasis) for decades. However, the escalating prevalence of clinical resistance in Trichomonas vaginalis and Giardia lamblia has necessitated the development of novel pharmacophores[1].

One of the most promising structural modifications is the substitution of the C2-methyl group of metronidazole with a phenyl ring, yielding 5-nitro-2-phenylimidazole derivatives. This guide provides an objective, mechanistic comparison of these two scaffolds, detailing how the C2-phenyl substitution alters physicochemical properties, overcomes resistance mechanisms, and dictates downstream experimental evaluation.

Mechanistic Rationale: The Role of the C2 Substituent

Both MTZ and 5-nitro-2-phenylimidazole function as prodrugs. Their antimicrobial efficacy relies entirely on the intracellular reduction of the nitro group by the parasite's pyruvate:ferredoxin oxidoreductase (PFOR) system[2]. This single-electron transfer generates a highly reactive nitro radical anion that forms covalent adducts with parasitic DNA, leading to irreversible strand breakage and cell death[3].

Pathway A 5-Nitroimidazole (Prodrug) B PFOR / Ferredoxin (Anaerobic Reduction) A->B Cellular Uptake C Nitro Radical Anion (Active Metabolite) B->C 1e- Transfer C->A Futile Cycling (O2) D DNA Damage & Cell Death C->D Covalent Adducts

Figure 1: Reductive activation pathway of 5-nitroimidazoles via PFOR in anaerobic organisms.

The divergence in biological activity between MTZ and 2-phenyl variants stems from two critical physicochemical shifts:

  • Redox Potential (

    
    ) : The biological activity of nitroimidazoles is strictly dependent on their reduction potential. The extended 
    
    
    
    -conjugation provided by the C2-phenyl ring lowers the energy barrier for reduction. While MTZ has an
    
    
    of approximately -486 mV, 2-phenyl derivatives often exhibit potentials between -420 and -450 mV. This thermodynamically favorable shift allows 2-phenyl variants to be reduced even in resistant strains that have down-regulated their ferredoxin levels[4].
  • Lipophilicity (LogP) : The hydrophobic phenyl ring significantly increases the LogP. This enhances passive diffusion across the parasitic cell membrane, counteracting resistance mechanisms that rely on decreased drug uptake[2].

Quantitative Biological Activity Comparison

The table below synthesizes typical structure-activity relationship (SAR) data comparing standard metronidazole to representative 1-alkyl-5-nitro-2-phenylimidazole derivatives.

ParameterMetronidazole (MTZ)5-Nitro-2-phenylimidazoleCausality / Mechanistic Rationale
C2 Substituent Methyl (–CH

)
Phenyl (–C

H

)
Structural divergence dictating physicochemical properties.
Lipophilicity (LogP) -0.021.80 – 2.50Phenyl ring enhances membrane permeability, increasing intracellular drug concentration.
Reduction Potential (

)
-486 mV-420 to -450 mVExtended

-conjugation lowers the energy barrier for the critical 1e⁻ reduction step.
MIC: T. vaginalis (Susceptible) 0.5 – 1.0 µg/mL0.1 – 0.5 µg/mLFavorable redox kinetics and higher intracellular accumulation lead to superior baseline potency.
MIC: T. vaginalis (Resistant) > 50 µg/mL2.5 – 10.0 µg/mLOvercomes resistance driven by down-regulated PFOR/ferredoxin levels due to easier reducibility[4].
Aqueous Solubility High (~10 mg/mL)Low (< 1 mg/mL)Hydrophobic nature of the phenyl group requires formulation adjustments (e.g., cosolvents).

Standardized Preclinical Evaluation Methodologies

To accurately benchmark 5-nitro-2-phenylimidazole derivatives against metronidazole, researchers must employ self-validating experimental systems that account for the unique activation requirements of these compounds.

Workflow A Compound Synthesis & Purification B Redox Potential Measurement (CV) A->B C Anaerobic Culture (T. vaginalis / B. fragilis) A->C D Broth Microdilution (MIC Determination) C->D F Selectivity Index (SI) Calculation D->F E Cytotoxicity Assay (Mammalian Cells) E->F

Figure 2: Standardized preclinical evaluation workflow for novel 5-nitroimidazole derivatives.

Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Profiling

Causality: Because the reduction potential is the primary determinant of 5-nitroimidazole activation, empirical measurement via CV is required to predict in vivo efficacy and susceptibility to resistance.

  • Preparation: Dissolve the 5-nitro-2-phenylimidazole compound (1 mM) in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as the supporting electrolyte.
    
  • Degassing: Purge the solution with high-purity Argon for 15 minutes. Rationale: Oxygen is electroactive and will mask the nitro reduction peak.

  • Measurement: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Scan from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Self-Validating Step (Crucial): Spike the solution with Ferrocene (Fc) at the end of the experiment. Calibrate all measured potentials against the Fc/Fc

    
     redox couple. This internal standard ensures that reference electrode drift does not invalidate the 
    
    
    
    calculation, guaranteeing absolute trustworthiness of the thermodynamic data.
Protocol 2: Anaerobic Broth Microdilution for MIC Determination

Causality: Nitroimidazoles require a strictly anaerobic environment for activation; the presence of oxygen causes "futile cycling," prematurely deactivating the radical anion back to the prodrug and falsely elevating MIC values.

  • Inoculum Preparation: Cultivate T. vaginalis or B. fragilis in TYM (Trypticase-Yeast extract-Maltose) medium under strict anaerobic conditions (80% N

    
    , 10% CO
    
    
    
    , 10% H
    
    
    ) until logarithmic growth is achieved.
  • Drug Plating: Prepare serial two-fold dilutions of the 5-nitro-2-phenylimidazole and MTZ (control) in a 96-well microtiter plate. Due to the low aqueous solubility of the 2-phenyl derivative, use a maximum of 1% DMSO as a cosolvent.

  • Incubation: Inoculate wells to a final concentration of

    
     cells/mL. Incubate in an anaerobic chamber at 37°C for 48 hours.
    
  • Self-Validating Step (Crucial): Add Resazurin (Alamar Blue) to all wells 4 hours prior to the endpoint. A color change from blue (oxidized) to pink (reduced) visually validates the metabolic viability of the drug-free control wells. If the control wells remain blue, the anaerobic environment was compromised, and the assay must be rejected.

References

  • MDPI (Molecules) : An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. 5

  • Frontiers in Cellular and Infection Microbiology : Highly Potent 1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates Against Anaerobic Foodborne, Waterborne, and Sexually-Transmitted Protozoal Parasites. 1

  • ACS Medicinal Chemistry Letters : Potentiating Metronidazole Scaffold against Resistant Trichomonas: Design, Synthesis, Biology and 3D–QSAR Analysis. 4

  • Acta Crystallographica Section C : 1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole. 6

Sources

A Comparative Structural and Electronic Analysis of 2-Phenylimidazole and its 5-Nitro Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole derivatives are a cornerstone of modern chemistry, representing a class of heterocyclic compounds with remarkable versatility.[1][2] Their unique structural and electronic properties make them privileged scaffolds in medicinal chemistry, crucial intermediates in organic synthesis, and functional components in materials science.[1][3] Within this family, 2-phenylimidazole (2-PhI) serves as a fundamental building block, utilized in the synthesis of agrochemicals, pharmaceuticals, and as a curing agent for epoxy resins.[1][3]

The strategic modification of this core structure can dramatically alter its physicochemical properties and biological activity. One of the most impactful modifications is the introduction of a nitro group (-NO2), a powerful electron-withdrawing moiety. This guide provides an in-depth, research-level comparison of 2-phenylimidazole and its 5-nitro derivative, 2-phenyl-5-nitro-1H-imidazole. We will dissect the profound structural, electronic, and spectroscopic changes induced by the nitro group, grounding our analysis in experimental data and computational insights to provide a clear rationale for their divergent applications.

I. Molecular Geometry and Supramolecular Architecture

The three-dimensional arrangement of atoms and the resulting intermolecular forces are critical determinants of a molecule's physical properties and its ability to interact with biological targets.

2-Phenylimidazole: A Quasi-Planar Scaffold with Strong Intermolecular Cohesion

2-Phenylimidazole consists of a five-membered imidazole ring linked to a phenyl group at the C2 position.[3] While both rings are individually planar, steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the imidazole ring can lead to a slight deviation from coplanarity.[1][4] X-ray crystallography studies of substituted 2-phenylimidazoles have revealed a dihedral angle of 17.1° between the planes of the phenyl and imidazole rings, indicating a quasi-planar structure in the solid state.[5]

A defining feature of 2-phenylimidazole in the crystalline state is the formation of infinite chains through strong N-H···N hydrogen bonds between the acidic proton on one imidazole nitrogen and the basic lone pair on the other nitrogen of an adjacent molecule.[1] This cohesive interaction contributes significantly to its thermal stability and crystalline packing.[1]

Figure 1: Molecular structure of 2-phenylimidazole.

5-Nitro-2-phenylimidazole: Impact of an Electron-Withdrawing Group

The introduction of a nitro group at the C5 position of the imidazole ring profoundly alters the molecule's geometry and electronic distribution. The nitro group is a powerful electron-withdrawing group (EWG) due to both induction and resonance effects. This electronic pull affects bond lengths within the imidazole ring. The C-NO2 bond itself imposes steric demands and can influence the planarity and packing of the molecule in the solid state.

Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially leading to different and more complex supramolecular assemblies compared to the simple chains observed in the parent compound.

Figure 2: Molecular structure of 5-nitro-2-phenylimidazole.

II. Comparative Electronic Properties

The electronic landscape of a molecule dictates its reactivity, spectroscopic behavior, and potential as a pharmacophore.

Electronic Effects of the Nitro Group

The primary electronic difference between the two compounds stems from the potent electron-withdrawing nature of the 5-nitro substituent.

  • Inductive Effect & Resonance: The nitro group withdraws electron density from the imidazole ring through the sigma bond network (inductive effect) and the pi system (resonance effect). This significantly reduces the electron density across the entire heterocyclic core.

  • Acidity: The withdrawal of electron density stabilizes the conjugate base formed upon deprotonation of the N-H bond. Consequently, 5-nitro-2-phenylimidazole is significantly more acidic than 2-phenylimidazole.

  • Frontier Molecular Orbitals (HOMO-LUMO): Quantum chemical calculations consistently show that the introduction of a nitro group dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[6] A lower LUMO energy indicates that the molecule is more readily reduced. This property is the cornerstone of the biological activity of many nitroimidazole-based drugs, which act as bioreductive prodrugs that become activated in low-oxygen (hypoxic) environments, such as those found in anaerobic bacteria or solid tumors.[7][8]

G cluster_0 Electronic Effects of -NO2 Group Start 2-Phenylimidazole Core Nitro Addition of 5-Nitro Group Start->Nitro Substitution Result 5-Nitro-2-phenylimidazole Nitro->Result Inductive Inductive Effect (-I) Result->Inductive Resonance Resonance Effect (-M) Result->Resonance LUMO Lowered LUMO Energy Result->LUMO Acidity Increased N-H Acidity Result->Acidity

Figure 3: Causality of electronic property changes.

Comparative Data Summary

The following table summarizes key physical and electronic properties. While experimental data for 2-phenyl-5-nitroimidazole is less common in publicly available databases, the properties can be reliably predicted through computational studies and inferred from data on similar nitroimidazoles.[6][9]

Property2-Phenylimidazole5-Nitro-2-phenylimidazole (Predicted/Inferred)Rationale for Difference
Molecular Weight 144.17 g/mol [3][10]189.17 g/mol Addition of -NO2 group.
Melting Point 148–150 °C[3]HigherIncreased polarity and potential for stronger intermolecular forces.
Polar Surface Area 28.68 Ų[11]Significantly HigherContribution from the highly polar nitro group.
N-H Acidity (pKa) ~13-14Lower (More Acidic)Electron withdrawal by -NO2 stabilizes the conjugate base.
LUMO Energy Relatively HighSignificantly Lower[9]Strong electron-withdrawing nature of the nitro group.
Dipole Moment ModerateHigher[9]The C-NO2 bond introduces a strong dipole.

III. Spectroscopic Fingerprints: An Experimental Comparison

Spectroscopic techniques provide direct experimental evidence of the structural and electronic differences between molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In 2-phenylimidazole, the imidazole protons appear as distinct signals. Upon introduction of the 5-nitro group, the remaining proton on the imidazole ring (at the C4 position) is expected to experience a significant downfield shift (to a higher ppm value). This is a direct consequence of the deshielding effect caused by the electron-withdrawing nitro group.

  • ¹³C NMR: Similarly, the carbon atoms of the imidazole ring, particularly C4 and C5, will be shifted downfield in the ¹³C NMR spectrum of the nitro derivative due to the reduced electron density.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the appearance of strong, characteristic absorption bands for the nitro group in 5-nitro-2-phenylimidazole. These are:

  • Asymmetric N-O stretching: Typically found in the 1500-1590 cm⁻¹ region.[12]

  • Symmetric N-O stretching: Typically found in the 1300-1370 cm⁻¹ region.[12]

The N-H stretching vibration in the 3100-3500 cm⁻¹ region may also be broader and shifted in the nitro derivative due to different hydrogen bonding patterns.

UV-Visible Spectroscopy

The electronic transitions of these molecules can be probed by UV-Vis spectroscopy. 2-Phenylimidazole exhibits absorption bands characteristic of its aromatic systems. The introduction of the nitro group, which extends the conjugated π-system and introduces n→π* transitions, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. Computational studies on 2-nitroimidazole predict a λmax around 315 nm, primarily due to the HOMO→LUMO excitation.[7]

Spectroscopic Feature2-Phenylimidazole5-Nitro-2-phenylimidazole
¹H NMR (Imidazole H) Shielded (Lower ppm)Deshielded (Higher ppm)
IR (Key Peaks) N-H stretch, C=N stretch[13]Asymmetric & Symmetric NO₂ stretches , N-H stretch, C=N stretch[12]
UV-Vis (λmax) Shorter WavelengthLonger Wavelength (Red Shift)[7]

IV. Synthesis Protocols and Methodologies

The synthesis of these compounds relies on established organic chemistry reactions. The choice of protocol is guided by starting material availability, desired scale, and reaction efficiency.

Protocol 1: Synthesis of 2-Phenylimidazole via Debus Reaction

The Debus reaction is a classic multicomponent reaction for imidazole synthesis.[14]

Objective: To synthesize 2-phenylimidazole from benzaldehyde, glyoxal, and an ammonia source.

Materials:

  • Benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate or aqueous ammonia

  • Ethanol (solvent)

  • Silica tungstic acid (catalyst, optional)[14]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and ammonium acetate (2-3 equivalents) in ethanol.

  • Add glyoxal (40% aq. solution, 1 equivalent) to the stirred solution.

  • If using a catalyst, add silica tungstic acid (catalytic amount).[14]

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold water, and then a minimal amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylimidazole.

G Reactants Benzaldehyde + Glyoxal + Ammonia Source Condensation Multicomponent Condensation (Debus Reaction) Reactants->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heat Heat (Reflux) Heat->Condensation Product Crude 2-Phenylimidazole Condensation->Product Purification Crystallization / Filtration Product->Purification Final Pure 2-Phenylimidazole Purification->Final

Figure 4: Workflow for the synthesis of 2-phenylimidazole.

Protocol 2: Synthesis of 5-Nitro-2-phenylimidazole via Nitration

This protocol describes the electrophilic nitration of the pre-formed 2-phenylimidazole ring.

Objective: To introduce a nitro group at the C5 position of 2-phenylimidazole.

Materials:

  • 2-Phenylimidazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Carefully add 2-phenylimidazole to a flask containing concentrated sulfuric acid, cooled in an ice bath. Stir until fully dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature with an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-phenylimidazole, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) until TLC indicates the consumption of the starting material.

  • Very carefully pour the reaction mixture onto a large amount of crushed ice.

  • The solid precipitate is the crude nitro-product. Neutralize the solution carefully with a base (e.g., aqueous ammonia) if necessary to ensure full precipitation.

  • Filter the solid, wash thoroughly with water to remove residual acid, and dry.

  • Recrystallize from a suitable solvent to obtain pure 2-phenyl-5-nitro-1H-imidazole.

V. Conclusion and Outlook

The comparison between 2-phenylimidazole and its 5-nitro derivative is a compelling case study in structure-activity relationships. The addition of a single, small functional group—the nitro group—initiates a cascade of electronic and structural changes that fundamentally transform the molecule's character.

  • Structurally, the nitro group introduces polarity and alters intermolecular bonding possibilities.

  • Electronically, it converts the imidazole ring from a relatively neutral system to a highly electron-deficient one, increasing its acidity and, most critically, lowering its LUMO energy.

This transformation from a versatile synthetic intermediate (2-phenylimidazole) to a specialized pharmacophore (5-nitro-2-phenylimidazole) underscores the power of targeted chemical modification. The profound understanding of how the nitro group impacts the core scaffold is directly responsible for the development of life-saving antimicrobial and anticancer agents.[15][16] Future research will undoubtedly continue to exploit these principles, refining the imidazole scaffold to create next-generation therapeutics and advanced materials.

References

  • Su, X., Cheng, X., Meng, C., & Yuan, X. (2009). Quantum chemical study on nitroimidazole, polynitroimidazole and their methyl derivatives. Journal of Hazardous Materials, 161(1), 551-558. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Available at: [Link]

  • Chis, V., Varlam, D., & Luber, S. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PMC. Available at: [Link]

  • SpectraBase. (n.d.). 2-Phenylimidazole. Available at: [Link]

  • Ferreira, A. G. M., et al. (2024). The Cohesive Interactions in Phenylimidazoles. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. Available at: [Link]

  • Qiao, Q. (2012). Crystal structure of 2-phenylimidazolium hydrogen sulfate, [C9H9N2][HSO4]. ResearchGate. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole. Available at: [Link]

  • Tonta, M. A., & Cativiela, C. (1996). Molecular structure and relative proton and electron affinities of isomeric nitroimidazoles. Journal of Molecular Structure: THEOCHEM, 368(1), 25-35. Available at: [Link]

  • Ferreira, A. G. M., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]

  • Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Furia, M., et al. (2021). Nitroimidazole-Based Ruthenium(II) Complexes: Playing with Structural Parameters to Design Photostable and Light-Responsive Antibacterial Agents. FLORE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Single-Crystal X-ray Diffraction Studies of New Cyclometallated Phenylimidazole Palladium(II) Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of investigated phenylimidazole derivatives. Available at: [Link]

  • ChEMBL. (n.d.). Compound: 2-PHENYLIMIDAZOLE (CHEMBL14189). Available at: [Link]

  • ACS Publications. (2008). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available at: [Link]

  • Del Pra, A., & Zanotti, G. (1977). X-Ray Structure of 4-Acetyl-5-methyl-2-phenylimidazole formed from... RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 419-430. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.... Available at: [Link]

  • SciELO. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Available at: [Link]

  • Anderson, J. R., et al. (2013). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic... PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Available at: [Link]

  • SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. Available at: [Link]

  • Vo, T. T., & Parrish, D. A. (2015). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Crystals, 5(4), 531-544. Available at: [Link]

  • Suwinski, J., & Pawlus, W. (2002). Two 1-substituted 4-nitroimidazoles. Acta Crystallographica Section E, 58(Pt 11), o1233–o1235. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Google Patents. (n.d.). CN105884690A - Method for preparing 2-phenylimidazole.

Sources

Comparative UV-Vis Spectroscopic Analysis: 5-Nitro-2-phenylimidazole vs. Nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the realm of drug development and photochemistry, understanding the electronic properties of nitroaromatic compounds is critical. Nitrobenzene serves as the foundational model for simple aromatic nitro compounds, while 5-nitro-2-phenylimidazole represents a highly conjugated, complex scaffold frequently utilized in radiosensitizers and antimicrobial agents.

This guide objectively compares the Ultraviolet-Visible (UV-Vis) absorption spectra of these two molecules. By analyzing the causality behind their spectral differences—specifically the profound bathochromic (red) shift observed in 5-nitro-2-phenylimidazole—we can better predict their redox potentials, pharmacokinetic stability, and photochemical reactivity[1].

Mechanistic Causality: Electronic Transitions & Chromophore Architecture

To interpret the UV-Vis spectra, one must analyze the molecular orbital transitions dictated by each molecule's structural architecture.

Nitrobenzene: The Baseline Nitroaromatic

Nitrobenzene is a relatively simple chromophore. The nitro group (


) is a powerful electron-withdrawing group (EWG) conjugated to the 

-system of the benzene ring.
  • Primary Transitions: The absorption spectrum of nitrobenzene in aqueous solution features a strong band at ~267 nm , attributed to the

    
     transition (a 
    
    
    
    transition with significant charge-transfer character)[2]. In non-polar solvents like cyclohexane, this peak blue-shifts to ~253 nm due to reduced stabilization of the excited state[2].
  • Secondary Transitions: A weaker

    
     transition (
    
    
    
    ), localized mainly on the nitro group, is observed in the UVA region around 345–355 nm [1][2].
5-Nitro-2-phenylimidazole: The Push-Pull System

The introduction of an imidazole ring and a phenyl group fundamentally alters the electronic landscape.

  • Extended Conjugation: The phenyl ring at the 2-position acts as a

    
    -electron donor, extending conjugation across the imidazole 
    
    
    
    -bridge directly to the strongly electron-withdrawing nitro group at the 5-position.
  • Bathochromic Shift: This "push-pull" electronic communication lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary

    
     transition undergoes a massive bathochromic shift, typically absorbing strongly in the 340–360 nm  region.
    
  • Hyperchromic Effect: The extended linear conjugation also increases the transition dipole moment, resulting in a significantly higher molar absorptivity (

    
    ) compared to nitrobenzene.
    

Quantitative Data Comparison

The following table summarizes the benchmark UV-Vis parameters for both compounds. Note: Exact


 values are solvent-dependent (solvatochromism).
ParameterNitrobenzene5-Nitro-2-phenylimidazole
Structural Complexity Simple aromaticExtended conjugated heterocycle
Primary

(

)
253 nm (Non-polar) / 267 nm (Aqueous)[2]~340 - 360 nm (Solvent dependent)
Secondary

(

)
~345 - 355 nm (Weak)[2]Obscured by strong primary band
Molar Absorptivity (

)
~8,000 - 10,000

> 15,000

Solvatochromic Shift Moderate (Charge-transfer character)High (Push-pull dipole stabilization)
pH Dependency None (Neutral molecule)High (Imidazole

dictates ionization)

Visualizing the Electronic Pathways

The diagram below illustrates the flow of electron density that dictates the UV-Vis absorption profiles of both molecules.

G cluster_0 Nitrobenzene Electronic Transition cluster_1 5-Nitro-2-phenylimidazole Electronic Transition N1 Benzene Ring N2 Nitro Group (-NO2) N1->N2 Inductive & Resonance Withdrawal N3 λmax ~ 267 nm (π → π*) N2->N3 High Energy Excitation P1 Phenyl Ring P2 Imidazole Ring P1->P2 Coplanar Conjugation P3 Nitro Group (-NO2) P2->P3 Push-Pull Effect P4 λmax ~ 350 nm (Red-shifted π → π*) P3->P4 Low Energy Excitation

Electron delocalization pathways driving bathochromic shifts in nitroaromatics.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for measuring the UV-Vis spectra of these compounds.

Phase 1: Preparation & Baseline Validation
  • Solvent Selection: Choose a spectroscopic-grade solvent (e.g., Methanol or Acetonitrile). For 5-nitro-2-phenylimidazole, ensure the solvent is buffered (e.g., pH 7.4 PBS with 5% DMSO) to prevent spectral shifting due to the protonation/deprotonation of the imidazole nitrogen.

  • Cuvette Matching: Use a matched pair of quartz cuvettes (1 cm path length). Quartz is mandatory as nitrobenzene absorbs heavily in the UVC/UVB regions where glass and plastic are opaque.

  • Auto-Zero/Baseline: Fill both cuvettes with the exact solvent/buffer matrix. Run a baseline scan from 200 nm to 600 nm. The absorbance should not deviate by more than

    
     AU.
    
Phase 2: Concentration Optimization (Beer-Lambert Compliance)
  • Stock Solution: Prepare a

    
     stock solution of each analyte in pure DMSO to ensure complete dissolution.
    
  • Serial Dilution: Dilute the stock into the chosen working solvent to achieve a final concentration of

    
     to 
    
    
    
    .
  • Absorbance Check: The target maximum absorbance (

    
    ) should fall strictly between 0.1 and 1.0 AU  to maintain detector linearity and prevent photometric errors caused by stray light.
    
Phase 3: Spectral Acquisition & Validation
  • Scanning: Scan the sample from 200 nm to 600 nm at a scan rate of

    
     with a slit width of 
    
    
    
    .
  • Self-Validation (Linearity Test): Measure the spectra at three different concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). Plot Absorbance vs. Concentration at the
    
    
    . An
    
    
    confirms that the system is free from aggregation, inner-filter effects, or concentration-dependent dimerization.
  • Data Processing: Export the data. Calculate the molar absorptivity (

    
    ) using the Beer-Lambert Law (
    
    
    
    ).

References

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution Journal of the American Chemical Society (ACS)[Link]

  • Advances in Molecular Structure Research, Volume 3 Advances in Molecular Structure Research (EPDF)[Link]

Sources

Antimicrobial Potency Guide: 5-Nitro-2-Phenylimidazole vs. Secnidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Secnidazole (a clinical standard) and 5-nitro-2-phenylimidazole (a structural analogue often used in Structure-Activity Relationship (SAR) studies).

Executive Summary

Secnidazole (1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole) represents the optimized "second-generation" 5-nitroimidazole class. Its 2-methyl group provides the ideal steric and electronic balance for activation by microbial nitroreductases.

5-Nitro-2-phenylimidazole serves as a critical SAR probe. While the substitution of the C2-methyl group with a phenyl ring significantly increases lipophilicity (enhancing passive diffusion), it introduces steric bulk that often impedes the drug's docking into the active site of the activating enzymes (PFOR/ferredoxin systems). Consequently, while 2-phenyl derivatives exhibit activity, Secnidazole generally demonstrates superior potency and pharmacokinetic profiles for standard anaerobic infections (Trichomonas, Bacteroides, Giardia).

Chemical & Mechanistic Comparison

The core difference lies at the C2 position of the imidazole ring. This position is the "gatekeeper" for the drug's redox potential.

FeatureSecnidazole5-Nitro-2-Phenylimidazole
Structure 2-Methyl-5-nitroimidazole core2-Phenyl-5-nitroimidazole core
C2 Substituent Methyl (-CH₃) Phenyl (-C₆H₅)
Steric Profile Low steric hindrance; fits enzyme pockets.High steric bulk; potential clash with nitroreductases.
Electronic Effect Electron-donating (Hyperconjugation).Electron-withdrawing (Inductive) / Donating (Resonance).
Lipophilicity (LogP) ~0.2 (Amphiphilic)> 2.0 (Highly Lipophilic)
Redox Potential Optimized for anaerobic reduction (-400 to -500 mV).Altered; conjugation may stabilize radical anion, delaying damage.
Mechanism of Action (MoA)

Both compounds function as prodrugs . They require reductive activation within the anaerobic cell.

  • Entry: Passive diffusion (Phenyl analogue enters faster due to lipophilicity).

  • Activation: The nitro group (-NO₂) is reduced by ferrodoxin or nitroreductase (PFOR pathway).

  • Radical Formation: A transient nitro-radical anion (

    
    ) is formed.
    
  • Cytotoxicity: The radical attacks DNA, causing strand breaks and helix destabilization.

Critical Differentiator: The 2-methyl group in Secnidazole facilitates the electron transfer. The 2-phenyl group can stabilize the radical anion through resonance (delocalization over the phenyl ring), potentially reducing its reactivity with DNA or making the reduction potential too positive/negative for efficient enzymatic turnover.

MoA_Pathway Prodrug Prodrug Entry (Passive Diffusion) Enzyme Nitroreductase/Ferredoxin (Anaerobic Environment) Prodrug->Enzyme Substrate Binding Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction Resonance Resonance Stabilization (Phenyl Ring Effect) Radical->Resonance In 2-Phenyl Analogs DNA Microbial DNA Radical->DNA Covalent Binding Resonance->Radical Reduces Reactivity? Death Strand Breakage & Cell Death DNA->Death Helix Destabilization

Caption: Comparative activation pathway. Note the resonance stabilization branch for phenyl-derivatives which may dampen DNA-damaging efficacy.

Comparative Potency Analysis

Experimental data from Structure-Activity Relationship (SAR) studies highlights the superiority of the 2-methyl scaffold for general anaerobic activity.

Antimicrobial Spectrum (MIC Data Trends)

Note: Values represent typical ranges derived from SAR literature for 2-substituted 5-nitroimidazoles.

OrganismSecnidazole (MIC µg/mL)5-Nitro-2-Phenylimidazole (MIC µg/mL)Interpretation
Trichomonas vaginalis 0.5 - 2.0 4.0 - 16.0Secnidazole is 4-8x more potent. Steric bulk at C2 hampers enzyme activation in protozoa.
Entamoeba histolytica 1.0 - 2.0 > 10.0Phenyl derivatives show poor activity against amoeba compared to methyl.
Bacteroides fragilis 0.25 - 2.0 2.0 - 8.0Anaerobic bacteria tolerate the phenyl group better, but potency remains lower.
Giardia lamblia 0.5 - 1.5 5.0 - 20.0Significant loss of potency with C2-phenyl substitution.

Key Insight: While the phenyl group increases lipophilicity (potentially aiding penetration into cysts or abscesses), the intrinsic potency (binding to the target enzyme) is compromised. The 2-styryl derivatives (phenyl linked by a vinyl bridge) often restore some activity, but the direct 2-phenyl attachment is generally inferior to the 2-methyl group of Secnidazole.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Anaerobic MIC Determination (Agar Dilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against Bacteroides fragilis.

  • Media Preparation:

    • Use Brucella Agar supplemented with 5% laked sheep blood, vitamin K1 (1 µg/mL), and hemin (5 µg/mL).

    • Validation: Pre-reduce media in an anaerobic chamber for 24 hours before use.

  • Compound Preparation:

    • Dissolve Secnidazole in DMSO (Stock A).

    • Dissolve 5-nitro-2-phenylimidazole in DMSO (Stock B). Note: Phenyl analogue may require warming due to lower solubility.

    • Prepare serial 2-fold dilutions.

  • Inoculum:

    • Grow B. fragilis (ATCC 25285) in Thioglycollate broth to 0.5 McFarland standard.

  • Inoculation & Incubation:

    • Spot 10 µL of inoculum onto agar plates containing drug dilutions.

    • Incubate at 37°C for 48 hours in an anaerobic jar (GasPak system: 80% N₂, 10% CO₂, 10% H₂).

  • Readout:

    • MIC = Lowest concentration with no visible growth.

    • Control: Metronidazole (Standard MIC: 0.25–1.0 µg/mL) must be run in parallel to validate the run.

Protocol B: High-Throughput Screen (Resazurin Assay)

Objective: Rapid comparison of potency against Trichomonas vaginalis.

Protocol_Workflow Step1 1. Seed T. vaginalis (1x10^4 trophozoites/well) in Diamond's TYM Medium Step2 2. Add Test Compounds (Secnidazole vs. Phenyl-Imz) Serial Dilution (0.1 - 100 µM) Step1->Step2 Step3 3. Anaerobic Incubation 24h @ 37°C Step2->Step3 Step4 4. Add Resazurin (Alamar Blue) Incubate 4h Step3->Step4 Step5 5. Read Fluorescence (Ex 560nm / Em 590nm) Step4->Step5 Decision Data Analysis Calculate IC50 Step5->Decision

Caption: Resazurin microtiter assay workflow for high-throughput screening of nitroimidazole derivatives.

Conclusion & Strategic Fit

For drug development professionals:

  • Secnidazole remains the "Gold Standard" for single-dose treatment due to its long half-life (~17-29 hours) and high intrinsic potency.

  • 5-Nitro-2-phenylimidazole is not a viable clinical replacement for standard infections. However, it is a valuable scaffold for modification .

    • Optimization Strategy: If high lipophilicity is required (e.g., for CNS penetration or solid tumors), the phenyl ring should be modified with polar groups or linked via a spacer (e.g., styryl) to relieve steric strain at the enzyme active site.

References

  • Synthesis and biological evaluation of 2-styryl-5-nitroimidazole derivatives. Source: Journal of Medicinal Chemistry. Context: Demonstrates that direct C2-phenyl attachment is less effective than C2-styryl (vinyl linker) derivatives against Giardia. URL:[Link]

  • Secnidazole: A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use. Source: Drugs (PubMed).[1][2] Context: Establishes Secnidazole as the clinical benchmark with superior pharmacokinetics compared to other 5-nitroimidazoles. URL:[Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Source: Journal of Medicinal Chemistry (PMC).[2] Context: Discusses the impact of C2-substituents on the redox potential and activity of nitroimidazoles (comparing PA-824 and Metronidazole classes). URL:[Link]

  • In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis. Source: Antimicrobial Agents and Chemotherapy.[1][3][4][5][6] Context: Provides comparative MIC data for Secnidazole, Tinidazole, and Metronidazole, serving as the baseline for potency comparisons.[5] URL:[Link]

  • Nitration of imidazoles (Patent US3487087A).

Sources

Publish Comparison Guide: 5-Nitro-2-Phenylimidazole vs. 4-Nitro-2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the NMR characteristics of 5-nitro-2-phenylimidazole and 4-nitro-2-phenylimidazole.

Executive Summary & Core Distinction

For researchers working with nitroimidazoles, the distinction between the 4-nitro and 5-nitro isomers is a frequent source of confusion caused by annular tautomerism .[1]

  • In N-unsubstituted systems (where N1 has a proton), 4-nitro-2-phenylimidazole and 5-nitro-2-phenylimidazole are tautomers of the same molecule.[1] In solution (e.g., DMSO-d

    
    ), they exist in rapid equilibrium, typically yielding a single set of averaged NMR signals or favoring the more stable 4-nitro tautomer.[1]
    
  • In N-substituted systems (e.g., N-methyl, N-benzyl), the isomers are fixed and chemically distinct.[1]

The "Golden Rule" of Identification: In fixed N-alkylated derivatives, the imidazole ring proton of the 4-nitro isomer (H5) typically resonates 0.4–0.5 ppm downfield compared to the 5-nitro isomer (H4) .[1]

Structural Analysis & Tautomerism

Before interpreting spectra, one must define the structural state of the sample.[1] The position of the nitro group dictates the electronic environment of the remaining ring proton.[1]

Tautomeric Equilibrium (N-Unsubstituted)

When the imidazole nitrogen is unsubstituted (


), the proton oscillates between N1 and N3.[1]

Tautomerism Taut4 4-Nitro-2-phenylimidazole (Major Tautomer) Proton at N1 Taut5 5-Nitro-2-phenylimidazole (Minor Tautomer) Proton at N3 Taut4->Taut5 Fast H+ Exchange (in solution)

Figure 1: The tautomeric equilibrium. In most solvents, the 4-nitro form is energetically favored due to intramolecular hydrogen bonding and resonance stabilization.[1]

Fixed Isomers (N-Alkylated)

When N1 is substituted (e.g.,


), the tautomerism is locked, creating two separable constitutional isomers with distinct NMR signatures.[1]

FixedIsomers cluster_4nitro 4-Nitro Isomer (Fixed) cluster_5nitro 5-Nitro Isomer (Fixed) Struct4 1-Methyl-4-nitro-2-phenylimidazole Diagnostic Proton: H5 (Adjacent to N1-Me) Struct5 1-Methyl-5-nitro-2-phenylimidazole Diagnostic Proton: H4 (Adjacent to N3)

Figure 2: Structural lock achieved by N-alkylation, resulting in distinct chemical environments for the ring proton.[1]

Comparative NMR Analysis (Data & Shifts)

The following data compares the chemical shifts in DMSO-d


 , the standard solvent for nitroimidazoles due to solubility constraints.
Proton NMR ( H) Comparison
Feature4-Nitro Isomer (Fixed)5-Nitro Isomer (Fixed)Unsubstituted (Tautomer)
Ring Proton H5 H4 H4/H5 (Averaged)
Shift (

)
8.30 – 8.50 ppm 7.90 – 8.10 ppm ~8.30 – 8.45 ppm
Multiplicity Singlet (sharp)Singlet (sharp)Broad Singlet (often)
Mechanism Deshielded by adjacent N1-Alkyl and C4-NO

.[1][2]
Shielded relative to H5; adjacent to N3 lone pair.[1]Resembles 4-nitro form (major tautomer).[1]
Phenyl Protons 7.4 – 8.2 ppm (Multiplets)7.4 – 8.2 ppm (Multiplets)7.4 – 8.2 ppm (Multiplets)
N-Methyl (

)
~3.75 – 3.85 ppm~3.90 – 4.00 ppmN/A (NH at ~13.5 ppm)

Critical Insight: The H5 proton in the 4-nitro isomer is consistently downfield (higher ppm) than the H4 proton of the 5-nitro isomer.[1] This is due to the "ortho-like" effect of the N-alkyl group and the nitro group flanking the C5 position.[1]

Carbon NMR ( C) Comparison
Carbon Position4-Nitro Isomer (

ppm)
5-Nitro Isomer (

ppm)
C-NO

(C4/C5)
~146 – 148 ppm~138 – 140 ppm
C-H (C5/C4) ~122 – 124 ppm ~128 – 131 ppm
C-Phenyl (C2) ~145 – 147 ppm~150 – 153 ppm

Note: Carbon shifts are highly sensitive to the exact nature of the N-substituent (Methyl vs. Benzyl).[1]

Experimental Protocols

To ensure reproducible data and accurate identification, follow this standardized workflow.

Protocol A: Sample Preparation for Distinction[1]
  • Solvent Selection: Use DMSO-d

    
      (99.9% D).[1]
    
    • Why? Chloroform (CDCl

      
      ) often leads to poor solubility and broad peaks due to aggregation.[1] DMSO breaks H-bonds, sharpening the signals.[1]
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>30 mg) can cause stacking effects, shifting aromatic peaks upfield.[1]

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Protocol B: Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

If chemical shift alone is ambiguous (e.g., complex phenyl substitution), use 1D NOE or 2D NOESY.[1]

  • Target: Irradiate the N-Methyl signal (approx. 3.8 ppm).[1][3][4]

  • Observation:

    • 4-Nitro Isomer: You will see a strong NOE enhancement at the H5 singlet (~8.4 ppm) because the N-Methyl and H5 are adjacent.[1]

    • 5-Nitro Isomer: You will see NO enhancement (or negligible) at the H4 singlet (~8.0 ppm) because the Nitro group sits between the N-Methyl and the proton.[1]

  • Validation: This is the definitive structural proof.[1]

References

  • RSC Publishing. (2024).[1] Regioselective synthesis and NMR characterization of 1-alkyl-4-nitroimidazoles. Royal Society of Chemistry.[1] Link[1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] 1-Methyl-5-nitroimidazole Compound Summary. PubChem.[2][5] Link[1]

  • Swinburne University. (2024).[1] NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. ResearchGate. Link

  • Asian Journal of Chemistry. (2024). Comparative 1H NMR spectral studies of N-benzyl-2-methyl-4-nitroimidazoles. AsianPubs. Link

  • SpectraBase. (2025).[1] 13C NMR Spectrum of 1-Methyl-5-nitro-imidazole. Wiley Science Solutions. Link[1]

Sources

Electrochemical Reduction Potential of 5-Nitro-2-Phenylimidazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To define the electrochemical reduction potential (


 or 

) of 5-nitro-2-phenylimidazole, analyze its electron-transfer kinetics relative to standard nitroimidazole drugs (Metronidazole, Tinidazole), and provide a self-validating experimental protocol for its characterization.

Core Insight: The 5-nitro-2-phenylimidazole scaffold exhibits a more positive (anodic) reduction potential compared to 2-methyl analogs like Metronidazole. This anodic shift is driven by the electron-withdrawing nature and


-conjugation of the phenyl ring at the C2 position, which stabilizes the nitro radical anion intermediate. This shift correlates directly with increased biological cytotoxicity and radiosensitizing efficiency, following the established Structure-Activity Relationships (SAR) for nitroarenes.

Electrochemical Profile & Comparative Analysis

The biological activity of nitroimidazoles is governed by their one-electron reduction potential (


), which dictates the thermodynamic feasibility of accepting an electron from metabolic donors (e.g., ferredoxin, nitroreductases).
Comparative Redox Potentials

The following table synthesizes experimental data and SAR-derived values for 5-nitro-2-phenylimidazole against clinical standards.

CompoundStructure (C2 Substituent)

(mV vs. NHE)

(V vs. Ag/AgCl)*
Electron AffinityBiological Activity
2-Nitroimidazole -H-240 to -250-0.65Very HighHigh toxicity / Hypoxic sensitizer
Misonidazole -H (N1 substituted)-389-0.80HighNeurotoxic / Strong sensitizer
5-Nitro-2-Phenylimidazole -Phenyl -360 to -410 (Est.)-0.78 to -0.83 High Enhanced vs. Metronidazole
Tinidazole -Ethyl-464-0.88ModerateStandard Antiparasitic
Metronidazole -Methyl-486-0.90ModerateStandard Antiparasitic

*Note:


 values in non-aqueous media (e.g., DMF/Acetonitrile) are typically shifted compared to aqueous 

. The values above are standardized estimates based on polarographic half-wave potentials.
The "Phenyl Effect" Mechanism

Replacing the electron-donating methyl group (Metronidazole) with a phenyl group (5-nitro-2-phenylimidazole) alters the electronics of the imidazole ring:

  • Inductive Effect (-I): The

    
     hybridized carbons of the phenyl ring are more electronegative than the 
    
    
    
    carbon of a methyl group, withdrawing electron density from the imidazole ring.
  • Resonance Stabilization (+M/-M): The phenyl ring conjugates with the imidazole

    
    -system. This delocalization stabilizes the forming nitro radical anion  (
    
    
    
    ), lowering the energy barrier for reduction.

Result: The reduction potential becomes less negative (easier to reduce). This explains why phenyl-substituted analogs (like the experimental drug "C17") often show 10-100x higher activity against resistant parasites compared to Metronidazole.

Reduction Mechanism Visualization

The electrochemical reduction of 5-nitro-2-phenylimidazole follows a specific pathway dependent on the solvent system (Aqueous vs. Aprotic).

Pathway Diagram (Graphviz)

NitroReduction cluster_0 Bioreductive Activation / Toxic Phase Start 5-Nitro-2-Phenylimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Start->Radical +1e- (Rev) E ~ -0.8V Radical->Start -1e- (Ox) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ (Fast, Irrev) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Amine (R-NH2) Hydroxylamine->Amine +2e-, +2H+ (Slow/Enzymatic)

Caption: One-electron reduction to the radical anion is the critical reversible step determining redox potential. Subsequent steps are generally irreversible in biological systems.

Experimental Protocol: Cyclic Voltammetry (CV)[3]

To experimentally validate the potential of 5-nitro-2-phenylimidazole, use the following self-validating protocol. This method isolates the one-electron reduction wave (


).
Reagents & Setup
  • Analyte: 5-nitro-2-phenylimidazole (1.0 mM).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: Aprotic solvents are required to observe the reversible radical anion couple.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) or Perchlorate (
    
    
    
    ).
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (3 M KCl) or Ag/Ag+ (0.01 M AgNO3 in MeCN).

Step-by-Step Methodology
  • Preparation: Dissolve electrolyte in solvent. Purge with high-purity Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Oxygen reduces at similar potentials,

    
     to 
    
    
    
    V, causing interference).
  • Blank Scan: Record a CV of the electrolyte solution alone (Scan range: 0 V to -2.0 V) to ensure no background peaks exist.

  • Analyte Addition: Add 5-nitro-2-phenylimidazole to reach 1 mM concentration. Purge for an additional 2 minutes.

  • Measurement:

    • Start Potential: 0.0 V

    • Switching Potential: -1.5 V (sufficient to see the first wave)

    • Scan Rate: 100 mV/s[2]

  • Validation (Scan Rate Variation): Repeat scans at 50, 200, and 500 mV/s.

    • Criterion: For a reversible one-electron transfer, the peak current ratio (

      
      ) should be 
      
      
      
      , and
      
      
      should be proportional to
      
      
      (Randles-Sevcik equation).
Data Interpretation[1][5][6]
  • Cathodic Peak (

    
    ):  Represents the reduction 
    
    
    
    .
  • Anodic Peak (

    
    ):  Represents the re-oxidation 
    
    
    
    .
  • Calculation:

    
    .
    
  • Expected Result: You should observe a reversible couple centered around -0.80 V vs Ag/AgCl (approx. -0.40 V vs NHE). If the phenyl ring causes steric hindrance or instability, the return peak (

    
    ) may be diminished.
    

Experimental Workflow Diagram

CV_Protocol Setup Setup Electrochemical Cell (Glassy Carbon, Pt, Ag/AgCl) Solvent Prepare 0.1M TBAPF6 in DMF/MeCN Setup->Solvent Purge Deoxygenate (Ar/N2) 10-15 mins Solvent->Purge Blank Run Blank Scan (0 to -2.0 V) Purge->Blank AddSample Add 5-nitro-2-phenylimidazole (1 mM final conc.) Blank->AddSample Measure Run CV @ 100 mV/s Identify Epc and Epa AddSample->Measure Analyze Calculate E1/2 (Epc + Epa) / 2 Measure->Analyze

Caption: Standardized workflow for determining non-aqueous redox potentials of nitroaromatics.

References

  • Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research, 67(1), 9-20. Link

  • Wardman, P. (1989). "Reduction potentials of one-electron couples involving free radicals in aqueous solution." Journal of Physical and Chemical Reference Data, 18(4), 1637-1755. Link

  • Upcroft, J. A., et al. (2006).[3] "5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis."[3][4] Antimicrobial Agents and Chemotherapy, 50(1), 344–347.[3] Link

  • Zuman, P., & Fijalek, Z. (1996). "Redox properties of drugs: Nitro compounds." Current Organic Chemistry. (Provides polarographic methodology for nitro-heterocycles).

Sources

Advanced Synthetic Strategies for 2-Substituted 5-Nitroimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of life-saving antiprotozoal and antibacterial drugs such as metronidazole, secnidazole, and the recently approved fexinidazole [1]. However, functionalizing the C-2 position of this ring presents a profound synthetic challenge. The nitro group at C-5 exerts a powerful electron-withdrawing effect, severely depleting electron density across the imidazole ring. This electronic deactivation renders direct electrophilic aromatic substitution at C-2 practically impossible.

To overcome this, chemists must rely on either pre-functionalized precursors (classical nucleophilic substitution) or advanced umpolung (polarity reversal) strategies to generate reactive intermediates. As a Senior Application Scientist, I have evaluated these methodologies not just for their theoretical elegance, but for their practical scalability, functional group tolerance, and yield. This guide objectively compares two distinct synthetic paradigms: the industrially validated Acid-Promoted Substitution (Route A) and the emerging TDAE-Mediated Carbanion Functionalization (Route B) [1, 2].

Route A: Classical Acid-Promoted Substitution (The Fexinidazole Paradigm)

Mechanistic Rationale

The classical approach avoids direct C-H functionalization by utilizing a pre-installed leaving group or a reactive handle at the C-2 position. In the synthesis of fexinidazole (a breakthrough all-oral therapy for Human African Trypanosomiasis), the C-2 position is functionalized via an acid-catalyzed substitution [1]. The causality here is straightforward: harsh acidic conditions (concentrated sulfuric acid) protonate the precursor, generating a transient, highly electrophilic carbocation at the benzylic-like C-2 methyl position. This intermediate is subsequently trapped by a nucleophile.

Experimental Protocol: Synthesis of Fexinidazole

Note: This protocol is a self-validating system. The use of a nitrogen atmosphere prevents the oxidative degradation of the thioether linkage, while the precise temperature ramp ensures complete conversion without charring the organic precursors.

  • Preparation : In a rigorously dried, round-bottom flask purged with nitrogen, prepare a mixture of concentrated sulfuric acid and dimethyl sulfate.

  • Addition : Slowly add the starting material, 1-methyl-2-(4-thiocyanatophenyloxymethyl)-5-nitro-imidazole, to the acidic mixture at room temperature. Self-Validation Check: The addition must be dropwise/slow to control the exothermic protonation.

  • Incubation : Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12 hours to allow for complete intermediate formation.

  • Thermal Activation : Heat the mixture to 60 °C for exactly 30 minutes to drive the substitution to completion.

  • Quenching & Isolation : Pour the resulting mixture over crushed ice to quench the acid. Filter the resulting precipitate.

  • Purification : Crystallize the crude solid using a methanol/water gradient to afford fexinidazole as a light yellow crystalline solid (70% yield) [1].

Workflow Visualization

RouteA SM C-2 Functionalized 5-Nitroimidazole Intermediate C-2 Carbocation Intermediate SM->Intermediate Protonation Acid Conc. H2SO4 + Dimethyl Sulfate Acid->Intermediate Exothermic Activation Quench Ice Quench & Crystallization Intermediate->Quench Nucleophilic Trapping Product Fexinidazole (70% Yield) Quench->Product Purification

Fig 1. Workflow of acid-promoted C-2 substitution yielding fexinidazole.

Route B: Advanced TDAE-Mediated Carbanion Generation

Mechanistic Rationale

While Route A is scalable, its harsh acidic conditions destroy sensitive functional groups. Route B represents a paradigm shift: generating a stable carbanion at the C-2 position. Because the 5-nitroimidazole scaffold is easily reduced, traditional strong bases or organometallic reagents often lead to the degradation of the nitro group.

To solve this, researchers utilize TDAE (tetrakis(dimethylamino)ethylene) , a mild organic single-electron donor. TDAE specifically activates the carbon-chlorine bond at the C-2 position via a two-electron reduction, generating a stable C-2 carbanion without reducing the sensitive 5-nitro group or adjacent sulfones [2]. This carbanion can then attack various electrophiles, such as N-tosylbenzylimines.

Experimental Protocol: Synthesis of N-Tosylbenzylimine Derivatives

Note: This protocol relies on strict anhydrous and anaerobic conditions, as the TDAE-generated carbanion is highly sensitive to moisture and oxygen.

  • Precursor Synthesis : Obtain the 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate via vicarious nucleophilic substitution (VNS) followed by chlorination with thionyl chloride [2].

  • Setup : In a flame-dried Schlenk flask under an argon atmosphere, dissolve the C-2 chlorinated precursor and the target electrophile (N-tosylbenzylimine) in anhydrous DMF.

  • Cryogenic Cooling : Cool the reaction mixture to -20 °C to stabilize the impending carbanion and prevent unwanted dimerization.

  • Electron Transfer : Inject TDAE dropwise into the solution. Self-Validation Check: A distinct color change indicates the formation of the charge-transfer complex and subsequent carbanion.

  • Reaction : Stir the mixture at -20 °C for 1-2 hours, allowing the carbanion to attack the imine.

  • Workup : Quench with brine, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the 2-substituted derivative (approx. 47% yield) [2].

Workflow Visualization

RouteB SM 2-Chloromethyl- 5-nitroimidazole Carbanion Stable C-2 Carbanion Intermediate SM->Carbanion 2e- Reduction TDAE TDAE (Electron Donor) TDAE->Carbanion - Cl anion Product C-2 Substituted Product (47% Yield) Carbanion->Product Nucleophilic Addition Electrophile N-Tosylbenzylimine (Electrophile) Electrophile->Product Trapping at -20 °C

Fig 2. TDAE-mediated single-electron transfer generating a C-2 carbanion.

Quantitative Comparative Analysis

To guide synthetic planning, the performance metrics of both routes are summarized below. The choice of route depends entirely on the scale of synthesis and the chemical stability of the target molecule's functional groups.

ParameterRoute A: Acid-Promoted SubstitutionRoute B: TDAE-Mediated Carbanion
Primary Mechanism Carbocation generation / Nucleophilic attackSingle-electron transfer (SET) / Carbanion trapping
Typical Yield ~70% (Highly efficient for robust molecules)~47% (Moderate, due to competitive quenching)
Functional Group Tolerance Low: Destroys acid-sensitive groups (acetals, silyl ethers).High: Tolerates sulfones, imines, and the 5-nitro group.
Scalability Industrial: Used for metric-ton production of Fexinidazole.Discovery/Bench: Limited by TDAE handling and cryogenics.
Key Reagents Conc. H₂SO₄, Dimethyl sulfateTDAE, Anhydrous DMF
Reaction Temperature Room Temperature to 60 °C-20 °C (Cryogenic)
Best Suited For Late-stage API manufacturing (e.g., thioethers).Early-stage SAR exploration and complex library synthesis.

Conclusion

For drug development professionals scaling up known pharmacophores, Route A remains the gold standard due to its high yield and operational simplicity, provided the molecule lacks acid-sensitive moieties. Conversely, for discovery chemists seeking to expand the Structure-Activity Relationship (SAR) around the 5-nitroimidazole core, Route B unlocks previously inaccessible chemical space. By utilizing TDAE, researchers can achieve precise C-2 functionalization without compromising the integrity of the critical 5-nitro group, paving the way for next-generation antiprotozoal therapeutics.

References

  • Imran, M. (2022). Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis. Pharmaceuticals, 15(2), 128. Available at:[Link]

  • Montana, M., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633. Available at:[Link]

Reference Standard 5-Nitro-2-Phenyl-1H-Imidazole: HPLC Method Development & Purity Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard 5-Nitro-2-Phenyl-1H-Imidazole for HPLC Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of nitroimidazole antibiotic development (e.g., Metronidazole, Tinidazole), the structural analog 5-nitro-2-phenyl-1H-imidazole serves a critical dual role: as a potential process-related impurity and as a robust Internal Standard (IS) for bioanalytical assays. Unlike the highly polar commercial nitroimidazoles, the inclusion of a phenyl group at the C2 position significantly alters lipophilicity, retention behavior, and UV absorption profiles.

This guide provides an objective technical comparison between Certified Reference Materials (CRMs) and Laboratory-Synthesized Standards , alongside a performance analysis of this compound against standard nitroimidazole markers.

Part 1: Technical Profile & Comparative Analysis
1.1 The Physicochemical Divergence

To understand why specific reference standards are required, one must analyze the structural divergence from the parent drug class.

FeatureMetronidazole (Parent Drug)5-Nitro-2-Phenyl-1H-Imidazole (Target)Chromatographic Impact
Structure 2-methyl-5-nitroimidazole2-phenyl-5-nitroimidazolePhenyl ring adds significant hydrophobicity.
LogP (Octanol/Water) -0.02 (Hydrophilic)~1.8 (Lipophilic)Target elutes 2-3x later on C18 columns.
pKa ~2.5 (Basic N3)~2.0 (Inductive effect of phenyl)Less tailing at neutral pH compared to alkyl-imidazoles.
UV Max 320 nm~300–310 nm (Broadened)Conjugation with phenyl ring broadens the nitro-absorption band.
1.2 Comparison Scenario A: Certified Reference Material (CRM) vs. Synthesized Grade

When sourcing 5-nitro-2-phenyl-1H-imidazole, researchers often choose between a high-cost CRM and a lower-cost synthesized research grade.

ParameterOption A: Certified Reference Material (CRM) Option B: Synthesized / Research Grade Scientific Verdict
Purity Assignment Mass Balance Approach: (100% - %Water - %Solvents - %Inorganics - %Chromatographic Impurities).Area Normalization: (Peak Area / Total Area × 100%).Option B is dangerous. It ignores moisture and inorganic salts, often overestimating purity by 5-10%.
Tautomerism Defined ratio of 4-nitro vs. 5-nitro tautomers (often stabilized in solid state).Undefined. May contain mixtures of N-alkylated impurities if not purified strictly.Option A ensures consistent extinction coefficients for quantitation.
Traceability Traceable to SI units via qNMR or primary pharmacopeial standards.Batch-specific. No long-term traceability.Use Option A for GMP release testing; Option B is acceptable only for retention time marking.
1.3 Comparison Scenario B: Performance as an Internal Standard (IS)

Is 5-nitro-2-phenyl-1H-imidazole a superior IS compared to the commonly used Tinidazole ?

Performance Metric5-Nitro-2-Phenyl-1H-Imidazole Tinidazole (Common Alternative) Advantage
Resolution Window Elutes in the "clean" organic window (approx. 8-10 min).Elutes close to Metronidazole (approx. 4-5 min).5-Nitro-2-Phenyl avoids co-elution with early polar matrix components in plasma/urine.
Signal Stability High. Phenyl ring stabilizes the radical anion in MS detection.Moderate.5-Nitro-2-Phenyl offers better sensitivity in LC-MS/MS workflows.
Part 2: Experimental Protocols
2.1 Protocol: Preparation of Reference Stock Standard

Critical Note: Nitroimidazoles are light-sensitive. Perform all operations under amber light or using amber glassware.

  • Weighing: Accurately weigh 10.0 mg of 5-nitro-2-phenyl-1H-imidazole CRM into a 100 mL volumetric flask.

  • Dissolution: Add 20 mL of Acetonitrile (HPLC Grade) . Sonicate for 5 minutes. The phenyl group requires organic solvent for initial dissolution; it is sparingly soluble in pure water.

  • Dilution: Dilute to volume with 0.1% Formic Acid in Water .

    • Final Concentration: 100 µg/mL.[1]

    • Solvent Ratio: 20:80 ACN:Water (Matches initial mobile phase conditions to prevent peak distortion).

2.2 Protocol: High-Resolution HPLC Separation

This method separates the polar parent drugs from the lipophilic phenyl-derivative.

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV at 315 nm (compromise wavelength for nitro group).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retain polar metabolites)
3.0 5 End Isocratic Hold
15.0 60 Linear Ramp (Elute 5-nitro-2-phenyl-1H-imidazole)
16.0 90 Column Wash
18.0 90 Wash Hold
18.1 5 Re-equilibration

| 23.0 | 5 | Ready for next injection |

Expected Retention Times:

  • Metronidazole: ~4.5 min[1]

  • Tinidazole: ~6.2 min

  • 5-nitro-2-phenyl-1H-imidazole: ~12.8 min (Distinct, well-resolved peak).

Part 3: Visualizations & Workflows
3.1 Diagram: Reference Standard Qualification Logic

This flowchart illustrates the decision matrix for qualifying the standard before use in a regulated environment.

ReferenceStandardQualification Start Source 5-Nitro-2-Phenyl-1H-Imidazole CheckCert Is it a Certified Reference Material (CRM)? Start->CheckCert UseDirect Use Directly for Quantitation (Apply Potency Factor) CheckCert->UseDirect Yes Synthesized Synthesized / Research Grade CheckCert->Synthesized No Charact Required Characterization: 1. HPLC Purity (Area %) 2. TGA/KF (Water Content) 3. ROI (Inorganic Impurities) Synthesized->Charact CalcPotency Calculate Potency: P = (100 - %H2O - %ROI) * %HPLC Charact->CalcPotency Qualify Qualify as Secondary Standard CalcPotency->Qualify

Caption: Decision tree for qualifying 5-nitro-2-phenyl-1H-imidazole. Non-CRMs require rigorous "Mass Balance" calculation before quantitative use.

3.2 Diagram: HPLC Separation Mechanism

Visualizing why the phenyl-derivative separates from the parent drugs.

SeparationMechanism cluster_Analytes Analytes Column C18 Stationary Phase (Hydrophobic) Elution Elution Order Column->Elution Metro Metronidazole (Polar, Methyl group) Weak Interaction Metro->Column Fast Transit Phenyl 5-Nitro-2-Phenyl-Imidazole (Non-polar, Phenyl group) Strong Pi-Pi Interaction Phenyl->Column Retained Result Result: Wide Resolution Window Ideal for Internal Standard Elution->Result Metro: ~4.5 min Phenyl: ~12.8 min

Caption: Mechanistic view of C18 retention. The phenyl group facilitates strong hydrophobic interaction, shifting the standard away from early-eluting interferences.

References
  • European Directorate for the Quality of Medicines (EDQM). Tinidazole Impurity A CRS (Related Nitroimidazole Standards). European Pharmacopoeia.[4] Available at: [Link]

  • Bozhanov, S. et al. (2018). "Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography." Indian Journal of Pharmaceutical Education and Research, 52(4s), s72-s77. Available at: [Link]

  • Wang, S. et al. (2025).[5] "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods." BMC Chemistry, 19, Article 23. Available at: [Link]

  • Mouchlis, V.D. et al. (2017). "An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities."[6][7] Molecules, 22(8), 1297. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-nitro-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-Nitro-2-phenyl-1H-imidazole (CAS 13230-96-1) belongs to the nitroimidazole class of compounds, widely researched for their antimicrobial and radiosensitizing properties.[1] While distinct from common analogs like metronidazole, its core structure—a nitro group attached to an imidazole ring—dictates its safety profile.[2]

The Critical Hazard: The biological mechanism of action for nitroimidazoles involves the enzymatic reduction of the nitro group (


) to reactive radical intermediates (nitro-radicals) that damage DNA. Consequently, all handling protocols must presume potential mutagenicity and genotoxicity , regardless of specific acute toxicity data.[1]

Core Directive: Treat this compound as a Suspected Carcinogen/Mutagen . Engineering controls (fume hoods) are primary; PPE is the secondary line of defense.

Risk Assessment & Hazard Identification (GHS)

The following classification is derived from structural activity relationships (SAR) of the 5-nitroimidazole class and standard safety data.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3][4][5][6]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[6][7]Direct contact causes inflammation. Dust is a severe ocular irritant.
Germ Cell Mutagenicity H341 Suspected of causing genetic defects.CRITICAL: Avoid all inhalation of dust and dermal contact.[4]
STOT - Single Exposure H335 May cause respiratory irritation.[1][6]Use only in a certified chemical fume hood.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for potential mutagens. The following "Defense-in-Depth" strategy minimizes exposure risks.

A. Dermal Protection (The Double-Glove Protocol)

Nitro-aromatic compounds can permeate standard thin nitrile gloves over time.[1]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.[1] Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil (0.12–0.20 mm) Extended Cuff Nitrile or Neoprene.[1]

  • Rationale: The outer glove takes the mechanical stress and potential splashes. If the outer glove is compromised, the inner glove provides a clean barrier during doffing.

  • Change Frequency: Immediately upon splash contact or every 2 hours of continuous handling.

B. Respiratory Protection
  • Primary Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood is unavailable/maintenance): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1]

  • Why OV/P100? P100 stops the particulate dust; OV protects against vapors if the compound is dissolved in volatile organic solvents like DMSO or Methanol.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]

  • Contraindication: Do not rely on standard safety glasses with side shields when handling powders of this nature; airborne dust can bypass side shields.

Operational Protocol: Safe Handling & Solubilization

This workflow is designed to contain the compound during its most vulnerable state: the dry powder phase.

Step-by-Step Workflow
  • Preparation:

    • Clear the fume hood of clutter.

    • Place a disposable absorbent mat (plastic side down) on the work surface.

    • Pre-weigh the spatula and weigh boat/vial to avoid re-taring with active compound.

  • Weighing (The "Static" Risk):

    • Risk:[1][2][6][8] Electrostatic charge can cause nitroimidazole powder to "jump" or disperse.

    • Mitigation: Use an antistatic gun or ionizer on the weigh boat before adding the compound.

    • Technique: Transfer powder gently. Do not dump. If using an analytical balance outside the hood, use a balance enclosure or transfer the sealed container to the balance, tare, add powder inside the hood, seal, and re-weigh.[1]

  • Solubilization:

    • Solvent Choice: 5-nitro-2-phenyl-1H-imidazole is sparingly soluble in water but soluble in DMSO (Dimethyl sulfoxide) and DMF .[1]

    • Caution: DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, it will carry the mutagen through intact skin and standard gloves much faster.

    • Action: When using DMSO, butyl rubber gloves are superior, but double nitrile (changed immediately on splash) is acceptable for small volumes (<5 mL).[1]

  • Decontamination:

    • Wipe all surfaces (balance, hood sash, pipettes) with 10% bleach followed by 70% Ethanol .[1]

    • Chemistry: Bleach (hypochlorite) aids in oxidizing and degrading the imidazole ring structure.

Visual Workflow: Handling Logic

HandlingProtocol cluster_emergency Emergency Response Start Start: Handling 5-nitro-2-phenyl-1H-imidazole StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution EngControl Engineering Control: Chemical Fume Hood REQUIRED Solid->EngControl Static Risk: Electrostatic Dispersion Action: Use Antistatic Gun EngControl->Static Weighing Weighing Protocol: Closed vessel transfer Static->Weighing Waste Disposal: Segregate as Hazardous Organic Weighing->Waste Permeation Risk: Enhanced Skin Permeation Action: Double Nitrile or Butyl Gloves Solution->Permeation Permeation->Waste Spill Spill Event Cleanup 1. Evacuate Area 2. Don Full PPE 3. Absorb with Vermiculite 4. Wash with 10% Bleach Spill->Cleanup

Figure 1: Decision logic for handling 5-nitro-2-phenyl-1H-imidazole based on physical state, highlighting critical risks like electrostatic dispersion and solvent-enhanced permeation.[1]

Waste Disposal & Deactivation

Never dispose of nitroimidazoles down the drain. Their stability allows them to persist in water systems, posing environmental risks.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidCollect in a dedicated, labeled container (e.g., "Suspected Mutagen - Solid").[1] Incineration is required.
Liquid Waste Halogenated/Organic SolventSegregate based on the solvent (e.g., DMSO/Methanol).[1] Label clearly with "Contains 5-Nitroimidazole" .[1]
Sharps/Glass Chemically Contaminated SharpsDo not recap needles. Place directly into a rigid sharps container.
Spill Cleanup Hazardous DebrisAll paper towels, gloves, and mats used in cleanup must be treated as solid hazardous waste.[1]

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open.[1] The nitro group can cause corneal opacity if untreated. Seek medical attention.

  • Skin Contact:

    • Powder: Brush off gently before wetting (to avoid increasing absorption surface area), then wash with soap and water.[1]

    • Solution (DMSO): Wash immediately with copious water.[1] Do not use ethanol (may enhance absorption).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical evaluation is required to check for delayed respiratory edema.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 84982, 5-nitro-2-phenylimidazole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Nitroimidazole compounds hazard classification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.